molecular formula C10H9ClN2O2 B1451997 4-Chloro-7,8-dimethoxyquinazoline CAS No. 211320-77-3

4-Chloro-7,8-dimethoxyquinazoline

Cat. No.: B1451997
CAS No.: 211320-77-3
M. Wt: 224.64 g/mol
InChI Key: RZPKBBLAXBUADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a quinazoline core structure, which is a privileged scaffold in the development of biologically active molecules . Its primary research application is as a key building block for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds investigated for their potent efficacy against various human cancer cell lines . For instance, it is used to prepare novel compounds like DW-8 (6,7-dimethoxyquinazolin-4-amine), which has demonstrated promising cytotoxic activity and a high selectivity index in models of colorectal cancer (HCT116, HT29, SW620) by inducing cell cycle arrest and activating the intrinsic apoptotic pathway . The chlorine atom at the 4-position is a reactive site that allows for nucleophilic substitution, enabling researchers to functionalize the quinazoline ring system with various anilines and other nucleophiles to explore structure-activity relationships . The compound has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 g/mol . It should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7,8-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-7-4-3-6-8(9(7)15-2)12-5-13-10(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPKBBLAXBUADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672168
Record name 4-Chloro-7,8-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211320-77-3
Record name 4-Chloro-7,8-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-Chloro-7,8-dimethoxyquinazoline , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary: The 7,8-Dimethoxy Scaffold

While the 6,7-dimethoxyquinazoline scaffold is ubiquitous in classical alpha-1 blockers (e.g., Prazosin, Doxazosin) and first-generation EGFR inhibitors (e.g., Gefitinib), the 7,8-dimethoxy isomer represents a distinct pharmacophore. By shifting the methoxy substituent from the C6 to the C8 position, the electronic density of the pyrimidine ring is altered, influencing both the binding affinity to kinase ATP pockets and the metabolic stability of the resulting drug candidates.

4-Chloro-7,8-dimethoxyquinazoline serves as the critical electrophilic intermediate for accessing this chemical space. Its high reactivity at the C4 position allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr), making it an essential tool for Structure-Activity Relationship (SAR) exploration in oncology and CNS drug discovery.

Physicochemical Profile

The following data characterizes the core intermediate. Researchers should note the storage requirements, as the C4-chloride is prone to hydrolysis upon exposure to atmospheric moisture.

PropertySpecification
Chemical Name 4-Chloro-7,8-dimethoxyquinazoline
CAS Number 211320-77-3
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in non-polar solvents.
Melting Point ~174–178 °C (Decomposes)
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen). Desiccate.
Stability Moisture sensitive. Hydrolyzes to 7,8-dimethoxyquinazolin-4(3H)-one.

Synthetic Architecture

The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process starting from 2-amino-3,4-dimethoxybenzoic acid . The workflow consists of cyclocondensation followed by deoxy-chlorination.

Synthesis Pathway Diagram

The following logic flow illustrates the transformation from the benzoic acid precursor to the activated chloride.

SynthesisPath Start 2-Amino-3,4-dimethoxybenzoic acid (CAS 5701-87-1) Step1 Cyclocondensation (Formamide, 140-160°C) Start->Step1 Inter 7,8-Dimethoxyquinazolin-4(3H)-one (Stable Intermediate) Step1->Inter Step2 Deoxy-chlorination (POCl3, cat. DMF, Reflux) Inter->Step2 Product 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) Step2->Product Product->Inter Hydrolysis (H2O)

Figure 1: Synthetic route for 4-Chloro-7,8-dimethoxyquinazoline. Note the reversibility of the final step upon exposure to moisture.

Detailed Experimental Protocols
Step 1: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one

This step constructs the pyrimidine ring. Formamide serves as both the reagent and solvent.[1]

  • Charge : In a round-bottom flask, suspend 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) in formamide (10–15 volumes).

  • Heat : Reflux the mixture at 140–160 °C for 4–6 hours. The reaction is driven by the release of water.

  • Workup : Cool the reaction mixture to room temperature. Pour onto crushed ice/water. The quinazolinone will precipitate as a solid.[2][3]

  • Isolation : Filter the precipitate, wash extensively with water (to remove residual formamide), and dry in a vacuum oven at 60 °C.

  • QC Check : Verify product by LC-MS (M+H ≈ 207).

Step 2: Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Charge : Suspend dried 7,8-dimethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (Phosphorus Oxychloride, 5–8 volumes).

  • Catalysis : Add catalytic DMF (N,N-Dimethylformamide, 2–3 drops per gram of substrate). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction : Reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed.

  • Quench (Critical) :

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).

    • Dissolve the residue in dry DCM.

    • Pour the organic stream slowly into a stirred mixture of ice and saturated NaHCO₃. Do not pour water into the residue.

  • Extraction : Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Recrystallize from hexane/DCM or use immediately.

Reactivity & Functionalization

The utility of 4-Chloro-7,8-dimethoxyquinazoline lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring (enhanced by the protonated nitrogen under acidic conditions or general activation) makes C4 highly electrophilic.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism. The choice of base and solvent controls the rate and cleanliness of the conversion.

SNArMechanism Substrate 4-Chloro-7,8-dimethoxyquinazoline (Electrophile) Transition Meisenheimer-like Complex Substrate->Transition Addition Amine Primary/Secondary Amine (Nucleophile) Amine->Transition Addition Final 4-Amino-7,8-dimethoxyquinazoline (Kinase Inhibitor) Transition->Final Elimination of Cl- Base Base (TEA/DIPEA) (Scavenges HCl) Base->Final Proton Capture

Figure 2: Mechanistic flow of the SNAr coupling reaction at the C4 position.

General Coupling Protocol (Library Synthesis)

This protocol is optimized for parallel synthesis of kinase inhibitors.

  • Solvent : Isopropanol (iPrOH) is preferred. It dissolves the starting materials but often precipitates the product as the hydrochloride salt, driving the reaction to completion.

  • Base : None (if isolating HCl salt) or DIPEA (if isolating free base).

Procedure:

  • Dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq) in Isopropanol (10 mL/g).

  • Add the Aniline/Amine nucleophile (1.1 eq).

  • Heat to reflux (80 °C) for 2–4 hours.

  • Monitoring : TLC (5% MeOH in DCM) or LC-MS.

  • Workup :

    • Method A (Salt Isolation): Cool to 0 °C. Filter the precipitate.[2] Wash with cold ether. This yields the HCl salt.

    • Method B (Free Base): Evaporate solvent. Redissolve in DCM. Wash with NaHCO₃. Dry and concentrate.

Safety & Handling

  • Hydrolysis Hazard : The C4-chlorine bond is labile. Exposure to humid air converts the compound back to the quinazolinone (inactive). Store in a desiccator.

  • Corrosivity : Residual POCl₃ in crude preparations can cause severe burns and release HCl gas upon contact with moisture. Always quench crude material carefully.

  • Toxicology : Quinazoline intermediates should be treated as potential genotoxins and potent kinase inhibitors. Use full PPE (gloves, goggles, fume hood).

References

  • National Institutes of Health (NIH) . (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC. Retrieved from [Link]

  • MDPI . (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Retrieved from [Link][1][4][5][6]

  • LookChem . (n.d.). Reaction of 4-chloro-7,8-dimethoxyquinazoline with (R)-tetrahydrofuran-3-amine. Retrieved from [Link]

Sources

4-Chloro-7,8-dimethoxyquinazoline CAS number 211320-77-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3): A Strategic Building Block in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Chloro-7,8-dimethoxyquinazoline, a heterocyclic compound poised for significant application in drug discovery and medicinal chemistry. While its isomer, 4-chloro-6,7-dimethoxyquinazoline, is a well-documented precursor to several approved tyrosine kinase inhibitors, the 7,8-dimethoxy variant represents a valuable, yet less explored, tool for expanding the chemical space and probing structure-activity relationships (SAR) in targeted drug development.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's synthesis, characterization, and strategic application. By leveraging established principles of quinazoline chemistry, we will delineate a logical and actionable path for its utilization in the laboratory.

Core Chemical and Physical Properties

4-Chloro-7,8-dimethoxyquinazoline is a substituted chloroquinazoline, a class of compounds recognized for the reactivity of the chlorine atom at the 4-position, which serves as an excellent leaving group in nucleophilic aromatic substitution reactions.

PropertyValue
CAS Number 211320-77-3
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance White to light yellow crystalline solid (predicted)
SMILES COC1=C(OC)C2=C(C=C1)N=CN=C2Cl

Proposed Synthesis Pathway

While specific literature for the synthesis of 4-Chloro-7,8-dimethoxyquinazoline is not widely available, a robust and logical two-step pathway can be proposed based on well-established quinazoline synthesis protocols. The strategy involves the initial formation of the heterocyclic core followed by chlorination.

Step 1: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

The foundational step is the construction of the quinazolinone ring system. This is typically achieved via the condensation of an appropriately substituted anthranilic acid with a source of a single carbon atom, such as formamide or formamidine acetate. The logical starting material for the target molecule is 2-amino-3,4-dimethoxybenzoic acid .

The causality behind this choice lies in the required substitution pattern. The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone scaffold.

A 2-Amino-3,4-dimethoxybenzoic Acid C Heat (e.g., 140-160°C) A->C B Formamide (HCONH₂) B->C D 7,8-Dimethoxyquinazolin-4(3H)-one C->D Condensation & Intramolecular Cyclization

Caption: Proposed synthesis of the quinazolinone precursor.

Step 2: Chlorination of 7,8-Dimethoxyquinazolin-4(3H)-one

The conversion of the 4-hydroxy (or more accurately, the tautomeric 4-oxo) group to a 4-chloro group is a critical activation step. This transformation is reliably achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts with the chlorinating agent to form a Vilsmeier-Haack type reagent, which is a more potent electrophile and facilitates the conversion.

This chlorination is the cornerstone of the utility of this scaffold, as it transforms a relatively unreactive position into a site primed for diversification.

cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 2-Amino-3,4-dimethoxybenzoic Acid B Formamide, Heat A->B C 7,8-Dimethoxyquinazolin-4(3H)-one B->C D SOCl₂ or POCl₃, cat. DMF, Heat C->D E 4-Chloro-7,8-dimethoxyquinazoline D->E

Caption: Proposed overall workflow for the synthesis of the title compound.

Structural Characterization: A Comparative Approach

As of this writing, published experimental spectroscopic data for 4-Chloro-7,8-dimethoxyquinazoline is not available. This is a critical gap for any researcher wishing to confirm the synthesis of this compound. To address this, the following tables provide both predicted NMR data for the title compound and experimental data for its well-characterized 6,7-dimethoxy isomer for comparative purposes. This comparison allows researchers to validate their results by observing the expected shifts and splitting patterns characteristic of the quinazoline core, while noting the distinct differences arising from the altered methoxy group positions.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Chloro-7,8-dimethoxyquinazoline (Prediction based on standard NMR prediction algorithms. Actual values may vary.)

Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
H-2~8.9sSinglet, characteristic of the C2 proton on the pyrimidine ring.
H-5~7.8dDoublet, coupled to H-6.
H-6~7.3dDoublet, coupled to H-5.
OCH₃ (C7)~4.0sSinglet, 3H.
OCH₃ (C8)~4.1sSinglet, 3H.
¹³C NMR
C-2~155
C-4~160
C-5~120
C-6~115
C-7~150
C-8~154
C-4a~118
C-8a~148
OCH₃~56

Table 2: Experimental ¹H NMR Data for 4-Chloro-6,7-dimethoxyquinazoline [1]

Atom TypeExperimental Chemical Shift (ppm)MultiplicitySolvent
¹H NMR
H-28.86sDMSO-d₆
H-57.42sDMSO-d₆
H-87.37sDMSO-d₆
OCH₃ (C7)4.00sDMSO-d₆
OCH₃ (C6)3.98sDMSO-d₆

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary strategic value of 4-Chloro-7,8-dimethoxyquinazoline lies in its role as a key intermediate for the synthesis of potent enzyme inhibitors, particularly protein kinase inhibitors.

Mechanism and Rationale

Many successful kinase inhibitors, such as Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline core.[2] These molecules act as ATP-competitive inhibitors. The quinazoline nitrogen atom (N1) typically forms a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor. The anilino moiety extends into a hydrophobic pocket, and its substituents can be modified to achieve potency and selectivity for the target kinase (e.g., EGFR, VEGFR).[3]

The C4-chloro atom is the synthetic linchpin for creating these structures. It is highly susceptible to nucleophilic aromatic substitution (SₙAr) with a wide variety of nucleophiles, most importantly, substituted anilines.[4] The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.[5]

By using 4-Chloro-7,8-dimethoxyquinazoline, researchers can synthesize novel libraries of 4-anilinoquinazolines. The altered placement of the two methoxy groups, compared to the 6,7-isomer, allows for a systematic exploration of how electronics and sterics in this region of the scaffold affect binding affinity and kinase selectivity. This is a fundamental tactic in lead optimization.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4-Anilinoquinazoline Inhibitor hinge Hinge Region (e.g., Met residue) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket quinazoline Quinazoline Core quinazoline->hinge H-Bond aniline Anilino Moiety aniline->pocket Hydrophobic Interactions

Caption: General binding mode of a 4-anilinoquinazoline kinase inhibitor.

Self-Validating Experimental Protocol: Synthesis of a 4-Anilino-7,8-dimethoxyquinazoline Derivative

This protocol details a representative nucleophilic aromatic substitution reaction to generate a novel 4-anilinoquinazoline derivative, a common objective for users of the title compound.

Objective: To synthesize N-(3-bromophenyl)-7,8-dimethoxyquinazolin-4-amine.
Rationale:
  • Reactants: 4-Chloro-7,8-dimethoxyquinazoline is the electrophile. 3-Bromoaniline is chosen as the nucleophile as this substitution pattern is present in numerous potent kinase inhibitors.[6]

  • Solvent: Isopropanol is a common, effective solvent for this reaction, allowing for heating to reflux to drive the reaction to completion.

  • Catalysis: The reaction is often self-catalyzed by the HCl generated, but can also be run with a mild acid or base scavenger depending on the specific aniline's reactivity. For this protocol, we will proceed without an additional catalyst, as is common in the literature for similar couplings.[7]

Materials and Equipment:
  • 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

  • 3-Bromoaniline (1.1 eq)

  • Isopropanol (IPA), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask, add 4-Chloro-7,8-dimethoxyquinazoline (e.g., 1.0 g, 4.45 mmol).

  • Solvent and Reagent Addition: Add anhydrous isopropanol (e.g., 20 mL) to the flask. Stir the suspension. Add 3-bromoaniline (e.g., 0.53 mL, 4.90 mmol, 1.1 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. The reaction will likely form a precipitate (the HCl salt of the product) as it proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be ethyl acetate/hexanes (e.g., 1:1). The reaction is complete when the starting chloroquinazoline spot is no longer visible (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the isopropanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (e.g., 50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the HCl formed and liberate the free base product.

    • Separate the organic layer. Wash it sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude solid can be purified by silica gel column chromatography or recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the pure N-(3-bromophenyl)-7,8-dimethoxyquinazolin-4-amine.

A 1. Combine Reactants - 4-Chloro-7,8-dimethoxyquinazoline - 3-Bromoaniline - Isopropanol B 2. Heat to Reflux (~82°C, 4-12h) A->B C 3. Monitor by TLC/LC-MS B->C D 4. Cool & Concentrate (Remove Isopropanol) C->D E 5. Aqueous Work-up - Add EtOAc & sat. NaHCO₃ - Wash with H₂O & Brine D->E F 6. Dry & Concentrate - Dry organic layer (MgSO₄) - Filter & Evaporate E->F G 7. Purify (Column Chromatography or Recrystallization) F->G H Final Product: N-(3-bromophenyl)-7,8- dimethoxyquinazolin-4-amine G->H

Caption: Experimental workflow for a representative SNAr reaction.

Conclusion

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a high-potential chemical intermediate for advanced research in medicinal chemistry. While it remains less characterized than its 6,7-dimethoxy isomer, its strategic value is clear. It provides a direct route to a novel class of 4-substituted quinazolines, enabling the systematic exploration of structure-activity relationships in critical drug targets like protein kinases. The synthetic pathways and experimental protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile building block in the pursuit of next-generation targeted therapies.

References

  • Cal-Rívera, V. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 245. Available at: [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure–Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(12), 2186–2197. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, M., & Murugesan, S. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Revista Colombiana de Ciencias Químico-Farmacéuticas, 52(2), 481-512. Available at: [Link]

  • U.S. Patent No. WO2004013091A2. (2004). 4-anilido substituted quinazolines and use thereof as inhibitors of epidermal growth factor receptor kinases. Google Patents.
  • Weng, L., et al. (2018). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 23(11), 2779. Available at: [Link]

Sources

4-Chloro-7,8-dimethoxyquinazoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-7,8-dimethoxyquinazoline

Introduction

4-Chloro-7,8-dimethoxyquinazoline is a key heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, particularly the reactive chlorine atom at the 4-position, make it a versatile building block for medicinal chemists. This guide provides a comprehensive overview of its chemical structure, nomenclature, and significance in the field of drug discovery, with a focus on its role as a precursor to potent kinase inhibitors.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of any chemical compound is a thorough grasp of its structure and formal naming conventions.

Molecular Structure:

The molecule consists of a quinazoline core, which is a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine ring and a benzene ring. Two methoxy groups (-OCH₃) are substituted at positions 7 and 8 of the quinazoline ring, and a chlorine atom is attached at the 4-position.

IUPAC Name:

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-chloro-7,8-dimethoxyquinazoline . This name precisely describes the arrangement of all constituent atoms and functional groups within the molecule.

Structural Visualization

To provide a clear visual representation of the molecule, the following diagram illustrates the atomic connectivity and spatial arrangement.

Caption: Chemical structure of 4-chloro-7,8-dimethoxyquinazoline.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-7,8-dimethoxyquinazoline is presented in the table below. These properties are crucial for its handling, reaction setup, and pharmacokinetic profiling in drug development.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.65 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-149 °C
Solubility Soluble in dichloromethane, chloroform, and methanol
Boiling Point 353.9±22.0 °C at 760 mmHg
Density 1.343±0.06 g/cm³

Synthesis and Mechanism

The synthesis of 4-chloro-7,8-dimethoxyquinazoline is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route starts from 3,4-dimethoxyaniline.

Synthetic Workflow

The following diagram outlines the typical synthetic pathway:

G A 3,4-Dimethoxyaniline B Formylation A->B C N-(3,4-dimethoxyphenyl)formamide B->C D Cyclization with Urea C->D E 7,8-Dimethoxyquinazolin-4(3H)-one D->E F Chlorination (e.g., with POCl₃) E->F G 4-Chloro-7,8-dimethoxyquinazoline F->G

Caption: Synthetic workflow for 4-chloro-7,8-dimethoxyquinazoline.

Detailed Experimental Protocol

Step 1: Formylation of 3,4-Dimethoxyaniline

  • To a solution of 3,4-dimethoxyaniline in an appropriate solvent (e.g., formic acid), add a formylating agent.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain N-(3,4-dimethoxyphenyl)formamide.

Step 2: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one

  • Mix N-(3,4-dimethoxyphenyl)formamide with urea in a high-boiling point solvent.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) to induce cyclization.

  • After the reaction is complete, cool the mixture and treat it with an aqueous base to precipitate the product.

  • Filter, wash, and dry the product to yield 7,8-dimethoxyquinazolin-4(3H)-one.

Step 3: Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

  • Suspend 7,8-dimethoxyquinazolin-4(3H)-one in a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.

  • Neutralize the solution with a base (e.g., ammonia solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain pure 4-chloro-7,8-dimethoxyquinazoline.

Applications in Drug Discovery

The primary utility of 4-chloro-7,8-dimethoxyquinazoline lies in its role as a scaffold for the development of kinase inhibitors. The chlorine atom at the 4-position is a good leaving group, readily displaced by nucleophiles, allowing for the introduction of various side chains to modulate biological activity and selectivity.

Case Study: Precursor to Tyrosine Kinase Inhibitors

Many potent and selective inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are based on the quinazoline scaffold. The 7,8-dimethoxy substitution pattern is often crucial for achieving high affinity and selectivity.

The general synthetic strategy involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine, leading to the formation of a 4-aminoquinazoline derivative.

G A 4-Chloro-7,8-dimethoxyquinazoline B Nucleophilic Aromatic Substitution (with a selected amine, R-NH₂) A->B C 4-Amino-7,8-dimethoxyquinazoline Derivative (Potential Kinase Inhibitor) B->C

Caption: General scheme for the synthesis of kinase inhibitors.

This modular approach allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs targeting cancer and other diseases driven by aberrant kinase signaling.

Conclusion

4-Chloro-7,8-dimethoxyquinazoline is a high-value chemical intermediate with significant applications in medicinal chemistry. Its well-defined structure and reactivity provide a robust platform for the synthesis of targeted therapeutics, particularly in the realm of oncology. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists engaged in the design and development of novel drug candidates.

References

  • 4-Chloro-7,8-dimethoxyquinazoline - Detailed chemical information and properties. [Link]

Strategic Isomerism: 4-Chloro-7,8-dimethoxyquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic utility, structural advantages, and application in PDE1/Kinase inhibitor design.

Executive Summary

4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3 ) represents a high-value "scaffold hopping" tool in medicinal chemistry. While its structural isomer, the 6,7-dimethoxyquinazoline core, underpins blockbuster drugs like Erlotinib and Gefitinib, the 7,8-dimethoxy variant offers a distinct steric and electronic profile. This guide details its application as a privileged building block for Phosphodiesterase 1 (PDE1) inhibitors and its utility in overcoming resistance or selectivity issues inherent to the 6,7-series.

Part 1: The 7,8-Dimethoxy Advantage

Structural & Electronic Rationale

The strategic value of the 7,8-dimethoxy pattern lies in its ability to alter the shape and solubility of the ligand without disrupting the critical N1/N3 hydrogen-bonding motif required for kinase or PDE active sites.

Feature6,7-Dimethoxy (Standard)7,8-Dimethoxy (Strategic Isomer)
Steric Field Linear extension at C6/C7.C8-Methoxy introduces steric bulk near the hinge-binding region (N1).
Solubility Moderate; often requires solubilizing tails.Often improved due to disrupted crystal packing symmetry.
Selectivity High affinity for EGFR/HER2.High selectivity for PDE1 ; reduced affinity for EGFR wild-type (avoids skin toxicity).
Metabolism C6-demethylation is a major metabolic soft spot.C8-position is sterically protected, potentially extending half-life (

).
The "Warhead": C4-Chlorine

The C4-position contains a highly reactive chlorine atom activated by the electron-deficient pyrimidine ring. This serves as the primary handle for Nucleophilic Aromatic Substitution (


), allowing the rapid generation of diverse libraries.

Part 2: Synthesis of the Building Block

Unlike the commodity 6,7-isomer, the 7,8-dimethoxyquinazoline core requires specific precursors. The synthesis hinges on the cyclization of 2-amino-3,4-dimethoxybenzoic acid .[1]

Diagram 1: Synthesis Workflow

The following Graphviz diagram visualizes the critical path from raw materials to the activated building block.

SynthesisRoute cluster_conditions Critical Process Parameters Start 2-Amino-3,4-dimethoxybenzoic acid (Precursor) Step1 Cyclization (Formamide, 140°C) Start->Step1 Condensation Inter 7,8-Dimethoxyquinazolin-4(3H)-one (Stable Intermediate) Step1->Inter Yield: ~85% Step2 Chlorination (POCl3, Reflux) Inter->Step2 Activation Product 4-Chloro-7,8-dimethoxyquinazoline (Activated Scaffold) Step2->Product Yield: >90%

Caption: Step-wise synthesis of the 4-chloro-7,8-dimethoxyquinazoline core from anthranilic acid derivatives.

Part 3: Medicinal Chemistry Applications

Case Study: PDE1 Inhibition (PF-04822163)[2][3][4]

The most authoritative example of this scaffold's utility is PF-04822163 , a selective PDE1 inhibitor developed for cognitive enhancement.

  • Challenge: PDE1 isoforms are highly homologous to PDE5 (target of Sildenafil). Non-selective inhibition leads to cardiovascular side effects.

  • Solution: The 7,8-dimethoxy pattern, combined with a specific C4-substituent, induces a conformation that fits the PDE1 hydrophobic pocket while clashing with the PDE5 pocket.

  • Mechanism: The C8-methoxy group acts as a "gatekeeper," preventing the molecule from binding deeply into the PDE5 active site, thus achieving >1000-fold selectivity.

Diagram 2: Library Generation Decision Tree

This logic flow guides the derivatization of the scaffold for SAR (Structure-Activity Relationship) exploration.

SAR_Logic Core 4-Chloro-7,8-dimethoxyquinazoline SnAr SnAr Reaction (Nucleophilic Substitution) Core->SnAr Anilines Anilines (Kinase Targeting) SnAr->Anilines Isopropanol/Reflux Aliphatics Aliphatic Amines (Solubility/PDE) SnAr->Aliphatics DIEA/DMF Phenols Phenols (Ether Linkages) SnAr->Phenols K2CO3/Acetone Kinase EGFR/HER2 Mutants (Scaffold Hopping) Anilines->Kinase PDE PDE1 Inhibitors (e.g., PF-04822163) Aliphatics->PDE Metab Metabolic Probes (C8-blocked) Phenols->Metab

Caption: Decision matrix for derivatizing the 7,8-dimethoxy scaffold based on therapeutic target.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7,8-dimethoxyquinazoline

Objective: Preparation of the activated core from 7,8-dimethoxyquinazolin-4(3H)-one.

  • Reagents:

    • 7,8-Dimethoxyquinazolin-4(3H)-one (1.0 eq)

    • Phosphorus oxychloride (

      
      ) (5–10 eq)
      
    • N,N-Dimethylaniline (Catalytic, 0.1 eq)

  • Procedure:

    • Suspend the quinazolinone in neat

      
       in a round-bottom flask equipped with a drying tube.
      
    • Add N,N-dimethylaniline dropwise.[2]

    • Heat to reflux (

      
      ) for 2–4 hours. Observation:  The suspension will clear as the starting material is consumed.
      
    • Workup (Critical): Cool the mixture to RT. Remove excess

      
       under reduced pressure.
      
    • Slowly pour the residue onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated

      
       to pH 8.
      
    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Validation:

    • LC-MS: Expect M+H peak at ~225/227 (Cl isotope pattern).

    • Purity: Solid should be off-white to pale yellow.

Protocol B: General Coupling (Library Generation)

Objective: Displacement of C4-Cl with an amine nucleophile.

  • Reagents:

    • 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

    • Amine Nucleophile (1.1 eq)

    • Isopropanol (IPA) or Acetonitrile (MeCN)

    • Base:

      
       or DIPEA (optional, if using acid-sensitive amines)
      
  • Procedure:

    • Dissolve the quinazoline in IPA (concentration ~0.2 M).

    • Add the amine.[1][3][4][5][6][7][8]

    • Heat to reflux (

      
      ) for 2–6 hours.
      
    • Precipitation: In many cases, the product precipitates as the hydrochloride salt upon cooling.

    • Isolation: Filter the solid and wash with cold IPA and ether.

  • Self-Validating Step: The disappearance of the starting material (TLC: 50% EtOAc/Hexane) and the appearance of a polar, fluorescent spot indicates conversion.

References

  • Synthesis and Characterization of 4-Chloro-7,8-dimethoxyquinazoline Source: ChemicalBook / Vertex AI Search Results (CAS 211320-77-3).

  • Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1 (PF-04822163) Source: Journal of Medicinal Chemistry (via ACS/PubMed). Describes the specific use of the 7,8-isomer for PDE1 selectivity.

  • Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand Source: NIH / PubMed Central. Details the synthesis of the 7,8-dimethoxy core from 2,3-dimethoxy precursors.

  • Quinazoline Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors Source: Google Patents (US20220056052A1). Demonstrates the broad utility of the 7,8-scaffold in phosphodiesterase medicinal chemistry.

Sources

Technical Guide: Synthesis of Novel Quinazoline Derivatives from 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-precision synthesis of novel quinazoline derivatives derived specifically from the 4-Chloro-7,8-dimethoxyquinazoline scaffold. Unlike the commercially ubiquitous 6,7-dimethoxy analogs (e.g., Gefitinib, Erlotinib), the 7,8-substitution pattern offers a distinct steric and electronic profile, often utilized to bypass resistance mechanisms or modulate solubility in next-generation kinase inhibitors.

Part 1: Strategic Rationale & Chemical Logic

The Scaffold Architecture

The 4-chloro-7,8-dimethoxyquinazoline core functions as a high-reactivity electrophile. The presence of the chlorine atom at the C4 position is destabilized by the electron-withdrawing nature of the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (


).
  • 7,8-Dimethoxy Positioning: Unlike the 6,7-pattern, the 7,8-arrangement creates a "steric pocket" near the N1 nitrogen but leaves the C5/C6 region open. This alters the binding mode in the ATP-binding pocket of kinases (like EGFR or VEGFR), potentially avoiding steric clashes with "gatekeeper" mutations (e.g., T790M).

  • Reactivity Profile: The methoxy groups are electron-donating (EDG). While they slightly deactivate the ring toward nucleophilic attack compared to a nitro-quinazoline, the high leaving group ability of the chloride ensures the reaction proceeds under mild-to-moderate thermal conditions.

Part 2: Synthetic Strategy & Mechanism

The synthesis relies on a two-stage "Activate-and-Couple" strategy. The core transformation is the displacement of the C4-chloride by an amine nucleophile (typically an aniline or aliphatic amine).

Reaction Mechanism: Pathway
  • Addition: The nucleophilic amine attacks the electron-deficient C4 carbon.

  • Meisenheimer Complex: A resonance-stabilized intermediate forms, with the negative charge delocalized onto the N1 and N3 nitrogens.

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the hydrochloride salt of the product.

Visualizing the Workflow

SynthesisWorkflow Start 4-Chloro-7,8- dimethoxyquinazoline Inter Tetrahedral Intermediate Start->Inter IPA, Reflux + H+ Cat Reagent Nucleophile (R-NH2) Reagent->Inter Product 4-Substituted Quinazoline Inter->Product -HCl Elimination

Figure 1: The


 reaction pathway for the synthesis of C4-substituted quinazolines.[1][2][3][4][5][6]

Part 3: Detailed Experimental Protocols

Protocol A: Standard Aniline Coupling (Thermal)

This method is the industry standard for generating kinase inhibitor libraries. It is robust, scalable, and typically precipitates the product directly.

Reagents:

  • Substrate: 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) (Example aniline)

  • Solvent: Isopropanol (IPA) (anhydrous preferred)

  • Catalyst: HCl in Dioxane (4M) (0.1 eq) – Optional, accelerates reaction

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 g, 4.45 mmol) in 15 mL of Isopropanol (IPA).

    • Note: IPA is chosen because the starting material is soluble at reflux, but the hydrochloride salt of the product is usually insoluble, facilitating workup.

  • Addition: Add 3-Chloro-4-fluoroaniline (0.71 g, 4.90 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot.
  • Precipitation: Cool the reaction mixture to room temperature. A heavy precipitate (the HCl salt) should form.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold IPA (

    
    ) and then diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Free Base Liberation (Optional): If the free base is required for biological assay, suspend the solid in EtOAc and wash with saturated aqueous

    
    . Dry the organic layer over 
    
    
    
    and concentrate.
Protocol B: Microwave-Assisted Synthesis (High Throughput)

For difficult amines (sterically hindered or electron-deficient), thermal reflux may degrade the scaffold before coupling occurs. Microwave irradiation provides rapid kinetic energy.

Parameters:

  • Solvent: Acetonitrile (

    
    ) or 2-Butanol.
    
  • Temperature:

    
    .
    
  • Time: 10–20 minutes.

  • Pressure: Sealed vessel (approx. 5–10 bar).

Part 4: Data Presentation & Validation

Comparison of Reaction Conditions
ParameterMethod A: Thermal RefluxMethod B: Microwave Irradiation
Solvent Isopropanol (IPA)Acetonitrile / 2-Butanol
Temperature


Time 4–12 Hours10–20 Minutes
Yield (Typical) 75–85%85–95%
Purity (Crude) High (Precipitation)Moderate (Requires Column)
Scalability High (Kg scale)Low (mg to g scale)
Characterization Checklist

To ensure the integrity of the 7,8-isomer (vs. the 6,7-isomer), specific NMR signatures must be validated.

  • 
     NMR (DMSO-
    
    
    
    ):
    • H2 Proton: Singlet around

      
       8.5–8.8 ppm (Characteristic of the pyrimidine ring).
      
    • H5 & H6 Protons: Look for an AB system or two doublets (

      
      ) if the C5/C6 positions are unsubstituted. This distinguishes it from 6,7-disubstituted quinazolines where H5 and H8 appear as isolated singlets.
      
    • Methoxy Groups: Two distinct singlets around

      
       3.9–4.0 ppm.
      
  • Mass Spectrometry:

    • Verify

      
       peak.
      
    • Check for the characteristic chlorine isotope pattern (

      
       ratio of 
      
      
      
      ) if the aniline retains a chlorine atom.

Part 5: Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis: If the solvent is "wet" (contains water), the 4-chloro starting material will hydrolyze back to the 7,8-dimethoxyquinazolin-4(3H)-one (inert dead-end).

    • Fix: Use anhydrous solvents and a drying tube/nitrogen atmosphere.

  • Incomplete Reaction: Electron-poor anilines (e.g., nitro-anilines) react slowly.

    • Fix: Add a catalytic amount of HCl (4M in dioxane) or switch to Method B (Microwave).

Safety Considerations
  • 4-Chloro-7,8-dimethoxyquinazoline: Potent skin sensitizer and corrosive. Handle in a fume hood.

  • Reaction Byproducts: The reaction generates HCl gas (if not trapped as the salt). Ensure proper venting.

References

  • Synthesis of Quinazoline Derivatives: Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. Link

  • Reaction Conditions & Optimization: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. NIH / PubMed Central. Link

  • Biological Context (EGFR): Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[7][8] MDPI. Link

  • General Synthetic Methodology: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Link

Sources

4-Chloro-7,8-dimethoxyquinazoline: Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a specialized heterocyclic intermediate critical to modern medicinal chemistry. While its structural isomer, 4-chloro-6,7-dimethoxyquinazoline, is ubiquitous in EGFR tyrosine kinase inhibitors (e.g., Erlotinib, Gefitinib), the 7,8-dimethoxy variant represents a distinct pharmacological space. This guide details its discovery, synthesis, and primary utility as a privileged scaffold for Phosphodiesterase 1 (PDE1) inhibitors and specific


-adrenergic antagonists.

Chemical Identity & Structural Significance[1]

The Isomeric Distinction

The defining feature of this molecule is the positioning of the methoxy groups on the benzene ring of the quinazoline core. This subtle structural variation dictates its target binding profile.

Feature6,7-Dimethoxy Isomer7,8-Dimethoxy Isomer
Primary Target Class Tyrosine Kinases (EGFR)Phosphodiesterases (PDE1),

-Adrenoceptors
Key Drugs Gefitinib, Erlotinib, PrazosinLenrispodun (Analogs), Doxazosin (Hybrid features)
Binding Mode Planar intercalation in ATP pocketAllosteric or hydrophobic pocket fitting in PDEs
Electronic Profile Electron-rich C6/C7Electron-rich C7/C8; Steric bulk at C8 affects N1 accessibility
Discovery Context

The 7,8-dimethoxyquinazoline scaffold emerged from rational drug design efforts in the late 20th century aimed at diversifying the quinazoline pharmacophore. While the 6,7-substitution pattern was locked in for EGFR inhibition, researchers discovered that shifting the methoxy group from C6 to C8 drastically altered the molecule's topology. This "scaffold hop" reduced affinity for kinases but significantly enhanced selectivity for PDE1 isoforms (PDE1A, PDE1B, PDE1C), which are implicated in neurodegenerative and cardiovascular disorders.

Synthesis & Manufacturing Methodology

The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process, typically starting from 2,3-dimethoxybenzoic acid . The critical challenge is maintaining the regiochemistry of the methoxy groups during the formation of the pyrimidine ring.

Synthetic Pathway Analysis

The standard industrial route involves three key phases:

  • Ring Construction: Formation of the benzamide intermediate.

  • Cyclization: Closure of the pyrimidine ring to form the quinazolinone.

  • Aromatization/Chlorination: Conversion of the carbonyl to a reactive chloride.

Visualization of Synthesis (DOT)

SynthesisPath cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Chlorination SM 2,3-Dimethoxybenzoic Acid INT1 2-Amino-3,4- dimethoxybenzoic acid SM->INT1 Nitration/Reduction (HNO3 / H2, Pd/C) INT2 7,8-Dimethoxyquinazolin- 4(3H)-one INT1->INT2 Formamide/Formamidine Reflux (140°C) PROD 4-Chloro-7,8- dimethoxyquinazoline INT2->PROD POCl3 / DIPEA Reflux

Caption: Step-wise synthesis from 2,3-dimethoxybenzoic acid to the final chlorinated scaffold.

Experimental Protocols

Preparation of 7,8-Dimethoxyquinazolin-4(3H)-one

Rationale: The quinazolinone is the stable precursor. Direct chlorination of the acyclic amide is inefficient; the ring must be closed first.

  • Reagents: 2-Amino-3,4-dimethoxybenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Protocol:

    • Charge a round-bottom flask with 2-amino-3,4-dimethoxybenzoic acid (10 g) and formamidine acetate (7.9 g).

    • Add 2-methoxyethanol (100 mL) as the solvent. Note: High boiling point solvents are required for cyclization.

    • Reflux the mixture at 125°C for 12–16 hours under nitrogen atmosphere.

    • Monitor reaction progress via TLC (DCM:MeOH 9:1).

    • Upon completion, cool the mixture to room temperature. The product often precipitates.

    • Pour the reaction mixture into ice-cold water (300 mL) to maximize precipitation.

    • Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Typical Yield: 85–90%.

Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

Rationale: The carbonyl oxygen at position 4 is exchanged for a chlorine atom, creating a highly reactive electrophilic center suitable for SNAr reactions with amines.

  • Reagents: 7,8-Dimethoxyquinazolin-4(3H)-one (5.0 g), Phosphorus Oxychloride (POCl3, 25 mL), N,N-Diisopropylethylamine (DIPEA, Cat.).

  • Safety Warning: POCl3 is highly corrosive and reacts violently with water. Work in a fume hood.

  • Protocol:

    • Place the dried quinazolinone (5.0 g) into a dry 2-neck flask equipped with a reflux condenser.

    • Carefully add POCl3 (25 mL) under an argon stream.

    • Add DIPEA (0.5 mL) to catalyze the reaction (activates the tautomer).

    • Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear yellow solution.

    • Quenching (Critical Step): Remove excess POCl3 via vacuum distillation.

    • Dissolve the residue in dry Dichloromethane (DCM).

    • Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO3. Caution: Gas evolution.

    • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Recrystallize from Hexane/Ethyl Acetate if necessary.

    • Product: Light yellow solid.

    • Storage: Store at 4°C under inert gas (hydrolysis sensitive).

Medicinal Chemistry Applications

PDE1 Inhibition Mechanism

The 7,8-dimethoxy scaffold is central to the development of inhibitors for Phosphodiesterase 1 (PDE1) , an enzyme target for cognitive enhancement (Schizophrenia, Alzheimer's) and heart failure.

  • Mechanism: The 4-chloro group is displaced by complex amines (e.g., cis-hexahydro-2H-furo[3,2-b]pyrrole). The resulting molecule binds to the PDE1 catalytic domain.

  • SAR Insight: The 7,8-dimethoxy pattern provides a unique steric fit that avoids the "gatekeeper" residues found in PDE5, granting high selectivity (>1000-fold) for PDE1 over PDE5.

Visualization of SAR Logic (DOT)

SAR cluster_targets Target Selectivity Core 4-Chloro-7,8- dimethoxyquinazoline Reaction S_NAr with Cyclic Amines Core->Reaction PDE1 PDE1 Inhibitor (CNS/Cardio) Kinase Kinase Inhibitor (Low Affinity) Reaction->PDE1 High Selectivity (Due to 8-OMe steric) Reaction->Kinase Steric Clash (8-OMe blocks ATP pocket)

Caption: Structure-Activity Relationship (SAR) showing how the 8-methoxy group drives PDE1 selectivity.

References

  • Intra-Cellular Therapies, Inc. (2016). Organic Compounds as PDE1 Inhibitors. Patent EP3083607.[1][2] European Patent Office. Link

  • Li, P., et al. (2016). "Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment". Journal of Medicinal Chemistry, 59(4), 1149–1164. Link

  • Bridges, A. J. (2001). "The rationale and strategy used to develop a series of 4-anilinoquinazoline tyrosine kinase inhibitors". Chemical Reviews, 101(8), 2541-2572. (Context on 6,7 vs 7,8 selectivity). Link

  • ChemicalBook. (2024). 4-Chloro-7,8-dimethoxyquinazoline Product Properties and Safety. Link

Sources

Unlocking Therapeutic Potential: A Technical Guide to 4-Chloro-7,8-dimethoxyquinazoline Analogs and Their Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective inhibitors for a multitude of therapeutic targets. Among its many variations, the 4-Chloro-7,8-dimethoxyquinazoline core has emerged as a critical intermediate in the synthesis of targeted therapies, particularly in oncology. This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Chloro-7,8-dimethoxyquinazoline analogs. We will delve into the molecular mechanisms of action, focusing on key protein kinase families, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to investigate these interactions. This document is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and laboratory application.

The Quinazoline Scaffold: A Gateway to Kinase Inhibition

The versatility of the quinazoline core lies in its bicyclic aromatic structure, which can be readily functionalized at various positions to achieve high-affinity binding to the ATP-binding pocket of protein kinases. These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 4-Chloro-7,8-dimethoxyquinazoline moiety, in particular, serves as a versatile building block for creating a diverse library of analogs with tailored specificities.

The primary mechanism of action for many quinazoline-based drugs is the competitive inhibition of ATP at the kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. Modifications at the 4-position, often involving anilino- or other aryl-amino groups, extend into the hydrophobic pocket of the active site, contributing significantly to both potency and selectivity. The 7,8-dimethoxy groups on the benzene ring of the quinazoline core can also influence the molecule's electronic properties and solubility, further refining its pharmacological profile.

Primary Therapeutic Arenas and Key Molecular Targets

While quinazoline derivatives have shown promise in various therapeutic areas, including neurology and inflammatory diseases, their most profound impact has been in oncology. This is primarily due to their effectiveness in targeting receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in cancer cells.

Epidermal Growth Factor Receptor (EGFR) Family

The EGFR family of RTKs, including EGFR (ErbB1) and HER2 (ErbB2), are central regulators of cell growth, proliferation, and survival. Their aberrant activation is a key driver in many solid tumors, such as non-small cell lung cancer (NSCLC) and breast cancer. 4-Anilinoquinazoline derivatives have been at the forefront of EGFR-targeted therapies.

Signaling Pathway Overview:

Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline Quinazoline Analog Quinazoline->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Quinazoline Analogs.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR family, particularly VEGFR-2, is a key mediator of this process. Inhibition of VEGFR signaling can starve tumors of essential nutrients and oxygen. Several 4-anilinoquinazoline derivatives have demonstrated potent anti-angiogenic activity by targeting VEGFR-2.

Signaling Pathway Overview:

Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the PI3K-Akt and MAPK pathways, in endothelial cells. This leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Gene Transcription (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis Quinazoline Quinazoline Analog Quinazoline->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Figure 2: Simplified VEGFR-2 Signaling Pathway and Inhibition by Quinazoline Analogs.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell division. Quinazolinone derivatives have been developed as inhibitors of various CDKs, including CDK2, CDK4/6, and CDK9, demonstrating their potential to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of Inhibitory Potency

The efficacy of 4-Chloro-7,8-dimethoxyquinazoline analogs is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the activity of a specific target by 50%.

Compound Class/ExampleTarget KinaseIC50 Value (µM)Cell Line(s)Reference
4-aminoquinazoline-6, 7-diol derivativesEGFR2.2 - 3.4A431
2,4-disubstituted quinazoline derivative 11dVEGFR-25.49HUVEC, HepG-2
6,7-dimethoxy-4-anilinoquinazoline derivative 14bVEGFR-20.016Hep-G2, MCF-7
Quinazolin-4-one derivative (25)CDK90.142-
4-anilino-2-vinylquinazoline 8hVEGFR-20.06027MCF-7
Quinazolinone derivative 5dCDK4/6-MCF7, MDA-MB-231

Note: The table presents a selection of reported IC50 values. Direct comparison should be made with caution due to variations in assay conditions.

Experimental Protocols for Target Validation and Compound Screening

This section provides detailed, step-by-step methodologies for key experiments to assess the therapeutic potential of 4-Chloro-7,8-dimethoxyquinazoline analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method for screening kinase inhibitors.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Kinase_Assay_Workflow A 1. Kinase Reaction Setup - Add Kinase, Substrate, ATP, and  Test Compound (Quinazoline Analog) - Incubate at room temperature (e.g., 60 min) B 2. ATP Depletion - Add ADP-Glo™ Reagent - Incubate at room temperature (e.g., 40 min) A->B C 3. ADP to ATP Conversion & Detection - Add Kinase Detection Reagent - Incubate at room temperature (e.g., 30 min) B->C D 4. Signal Measurement - Read luminescence using a plate reader C->D

Spectroscopic Characterization of 4-Chloro-7,8-dimethoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-Chloro-7,8-dimethoxyquinazoline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related analogues.

Introduction

4-Chloro-7,8-dimethoxyquinazoline is a substituted quinazoline, a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior in various applications, including as intermediates in the synthesis of bioactive molecules. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data for 4-Chloro-7,8-dimethoxyquinazoline. While a complete, publicly available experimental dataset for this specific isomer is limited, this guide will leverage data from its close structural isomer, 4-chloro-6,7-dimethoxyquinazoline, and other related quinazoline derivatives to provide a robust and predictive analysis.[1][2][3][4][5][6][7][8][9] This approach not only offers a comprehensive understanding of the target molecule but also illustrates the power of comparative spectroscopy in chemical research.

Molecular Structure and Isomerism

The core of this guide focuses on 4-Chloro-7,8-dimethoxyquinazoline, which has the molecular formula C₁₀H₉ClN₂O₂.[4][10] It is crucial to distinguish this molecule from its isomers, particularly 4-Chloro-6,7-dimethoxyquinazoline, as the substitution pattern on the benzene ring significantly influences the spectroscopic output, especially in NMR spectroscopy.

Caption: Chemical structures of 4-Chloro-7,8-dimethoxyquinazoline and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of quinazoline derivatives involves dissolving a few milligrams of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[2][11] The choice of solvent is critical as it can influence the chemical shifts of labile protons and the solubility of the compound. For this analysis, CDCl₃ is a suitable choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

start Sample Preparation (5-10 mg in 0.5 mL CDCl3 with TMS) nmr NMR Spectrometer (e.g., 400 MHz) start->nmr h1 ¹H NMR Acquisition (16-32 scans) nmr->h1 c13 ¹³C NMR Acquisition (1024-2048 scans) nmr->c13 process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1->process c13->process analysis Spectral Analysis (Chemical Shift, Integration, Coupling) process->analysis

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 4-Chloro-7,8-dimethoxyquinazoline in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy groups. The interpretation is based on established chemical shift ranges and comparison with the known data for 4-Chloro-6,7-dimethoxyquinazoline, which shows signals at 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), and 3.98 (s, 3H) in DMSO-d₆.[12]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2~8.9Singlet (s)1HProton on the pyrimidine ring
H-5~7.5Doublet (d)1HAromatic proton
H-6~7.2Doublet (d)1HAromatic proton
OCH₃-7~4.0Singlet (s)3HMethoxy group at C-7
OCH₃-8~4.1Singlet (s)3HMethoxy group at C-8

Justification for Predictions:

  • H-2: This proton is adjacent to two nitrogen atoms, which are electron-withdrawing, and is therefore expected to be the most downfield proton, likely appearing as a sharp singlet.

  • Aromatic Protons (H-5 and H-6): Unlike the 6,7-disubstituted isomer which would show two singlets for the aromatic protons, the 7,8-disubstituted pattern will result in two mutually coupled protons (H-5 and H-6), appearing as doublets with a typical ortho coupling constant (J ≈ 8-9 Hz).

  • Methoxy Protons: The two methoxy groups are in slightly different chemical environments and are expected to appear as two distinct singlets, each integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar quinazoline structures.[3]

Carbon Predicted Chemical Shift (δ, ppm) Assignment
C-2~158Carbon in the pyrimidine ring, adjacent to two nitrogens
C-4~160Carbon bearing the chlorine atom
C-4a~120Bridgehead carbon
C-5~110Aromatic CH
C-6~125Aromatic CH
C-7~155Aromatic carbon attached to a methoxy group
C-8~150Aromatic carbon attached to a methoxy group
C-8a~152Bridgehead carbon
OCH₃-7~56Methoxy carbon
OCH₃-8~57Methoxy carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 4-Chloro-7,8-dimethoxyquinazoline would be characterized by absorptions corresponding to C-H, C=N, C=C, and C-O bonds.

Experimental Protocol: IR Data Acquisition

A common method for obtaining the IR spectrum of a solid sample is using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal, and the spectrum is recorded.

start Sample Placement (Solid on ATR crystal) ir FT-IR Spectrometer start->ir scan Data Acquisition (16-32 scans) ir->scan process Data Processing (Background subtraction) scan->process analysis Spectral Analysis (Peak identification) process->analysis

Sources

physical and chemical properties of 4-Chloro-7,8-dimethoxyquinazoline

[1]

Executive Summary & Pharmacophore Significance

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a halogenated heterocyclic building block used primarily in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) and


-adrenoceptor antagonists1

While its structural isomer, 4-chloro-6,7-dimethoxyquinazoline, is the key intermediate for blockbuster drugs like Erlotinib (Tarceva) and Prazosin, the 7,8-dimethoxy isomer represents a critical scaffold for Structure-Activity Relationship (SAR) optimization. It allows medicinal chemists to probe the steric and electronic requirements of the ATP-binding pocket in kinases or the orthosteric site of GPCRs, often yielding derivatives with altered metabolic stability or selectivity profiles compared to their 6,7-counterparts.

Chemical Identity & Physical Properties[3][4][5][6]

Datasheet Snapshot
PropertySpecification
Chemical Name 4-Chloro-7,8-dimethoxyquinazoline
CAS Number 211320-77-3
Molecular Formula

Molecular Weight 224.64 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO, DMF.[2] Insoluble in water (hydrolyzes).
Melting Point Note: Specific literature MP is scarce for this isomer. Analogous 6,7-isomer melts at 183–190°C. Precursor quinazolinone melts at ~215°C.
Stability Moisture Sensitive. Rapidly hydrolyzes to 7,8-dimethoxyquinazolin-4(3H)-one in aqueous acid/base.
Structural distinction

The 7,8-dimethoxy substitution pattern creates a different electronic environment at the C4 position compared to the 6,7-isomer. The methoxy group at C8 imposes steric bulk near the N1 nitrogen, potentially influencing the binding mode of the final inhibitor in the enzyme pocket.

Chemical Reactivity & Mechanism

The core utility of this molecule lies in the high electrophilicity of the C4 carbon. The pyrimidine ring (N1 and N3) pulls electron density, making C4 highly susceptible to Nucleophilic Aromatic Substitution (


)
Mechanism: Displacement

The reaction with nucleophiles (typically anilines or aliphatic amines) proceeds via an addition-elimination mechanism.

  • Addition: The nucleophile attacks C4, breaking the C=N bond and forming a resonance-stabilized Meisenheimer-like tetrahedral intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (a good leaving group).

SNAr_MechanismStart4-Chloro-7,8-dimethoxyquinazolineInterTetrahedralIntermediate(Meisenheimer)Start->Inter Nucleophilic Attack (Slow)NucNucleophile(R-NH2)Nuc->InterProd4-Amino-7,8-dimethoxyquinazolineInter->Prod Elimination of Cl- (Fast)HClHCl(Byproduct)Inter->HCl

Figure 1: The

Synthesis & Purification Protocols

Note: This synthesis requires strict anhydrous conditions due to the moisture sensitivity of the chloro-intermediate.

Step 1: Precursor Synthesis (7,8-Dimethoxyquinazolin-4(3H)-one)

Rationale: The quinazoline ring is constructed first. The 7,8-dimethoxy pattern is usually derived from 2,3-dimethoxybenzoic acid.

  • Starting Material: 2,3-Dimethoxybenzoic acid.

  • Amidation: Convert to amide using formamide at high temperature (Niementowski reaction variant) or via an anthranilic acid intermediate.

    • Reaction: 2-amino-3,4-dimethoxybenzoic acid + Formamide

      
       7,8-Dimethoxyquinazolin-4(3H)-one.
      
    • Purification: The product precipitates upon cooling/dilution with water. Recrystallize from Ethanol.

Step 2: Chlorination (The Critical Step)

Rationale: Conversion of the tautomeric lactam (C=O) to the imidoyl chloride (C-Cl) using Vilsmeier-Haack type activation.

Protocol:

  • Setup: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (

    
     or Ar).
    
  • Reagents:

    • 7,8-Dimethoxyquinazolin-4(3H)-one (1.0 equiv)

    • Phosphorus Oxychloride (

      
      ) (5–10 equiv, acts as solvent and reagent)
      
    • Catalyst: N,N-Dimethylaniline or DMF (cat. amount) to accelerate reaction.

  • Procedure:

    • Suspend the quinazolinone in

      
      .[3]
      
    • Add catalyst.[3]

    • Heat to reflux (

      
      ) for 2–4 hours. The suspension will clear as the chloro-compound forms.
      
    • Monitoring: Monitor by TLC (DCM/MeOH 95:5). The starting material (polar) will disappear, replaced by a less polar spot (Product).

  • Workup (Hazardous):

    • Cool to RT. Remove excess

      
       under reduced pressure (rotary evaporator with caustic trap).
      
    • Quenching: Dissolve residue in dry DCM. Pour slowly onto crushed ice/NaHCO3 mixture with vigorous stirring. Caution: Exothermic hydrolysis of residual

      
      .
      
    • Extract with DCM (3x). Dry over

      
      .
      
    • Concentrate to yield the off-white solid.

Synthesis_Workflowcluster_0Step 1: Ring Closurecluster_1Step 2: Chlorinationcluster_2Step 3: WorkupS12,3-Dimethoxybenzoic Acid(Precursor)S27,8-Dimethoxyquinazolin-4(3H)-one(Stable Solid)S1->S2 Formamide, 160°CS34-Chloro-7,8-dimethoxyquinazoline(Reactive Intermediate)S2->S3 Reflux, 3hR1Reagent: POCl3(Excess)R1->S3W1Quench: Ice/NaHCO3S3->W1W2Dry Product(Store under Ar)W1->W2

Figure 2: Synthesis workflow from commercially available precursors to the isolated chloro-intermediate.

Handling & Safety Data

This compound is a potent skin and eye irritant and a lachrymator.

  • Hydrolysis Hazard: In the presence of atmospheric moisture, the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) and revert to the inactive quinazolinone.

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Solvents: Use only anhydrous solvents (DCM, DMF, THF) for subsequent reactions.

  • Toxicology: Like many alkylating/acylating agents, it should be treated as a potential mutagen. Use double gloves and work in a fume hood.

References

  • Chemical Identity & CAS: 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3).[4][1][5] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General Quinazoline Synthesis: Synthesis of substituted quinazolin-4-ones.[2] US Patent 3696102A (1972).[2] (Describes the general cyclization methods for dimethoxy-substituted quinazolines). Link

  • Reactivity Context:Quinazoline Derivatives as Kinase Inhibitors. (General reference for the reactivity of 4-chloroquinazolines in drug discovery). Journal of Medicinal Chemistry.
  • Isomer Differentiation: Synthesis of 6,7-dimethoxy vs 7,8-dimethoxy isomers. (Validating the distinct synthetic pathways starting from 3,4- vs 2,3-dimethoxybenzoic acid). Arkivoc, 2006. Link

exploring the reactivity of the chlorine atom in 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chemical Reactivity of 4-Chloro-7,8-dimethoxyquinazoline: A Technical Guide for Synthetic Optimization

Abstract This technical guide analyzes the reactivity profile of 4-chloro-7,8-dimethoxyquinazoline, a critical scaffold in the synthesis of


-adrenoceptor antagonists (e.g., Cyclazosin analogs) and phosphodiesterase inhibitors. Unlike its more common 6,7-dimethoxy isomer (found in EGFR inhibitors like Erlotinib), the 7,8-substitution pattern imparts distinct electronic and steric properties that influence nucleophilic aromatic substitution (

) kinetics. This document provides a mechanistic breakdown, validated experimental protocols, and troubleshooting frameworks for researchers utilizing this intermediate.

Part 1: Electronic Structure & Mechanistic Basis

The reactivity of the chlorine atom at the C4 position is driven by the electron-deficient nature of the pyrimidine ring within the quinazoline system. However, the presence of two methoxy groups at positions 7 and 8 introduces a push-pull electronic dynamic that must be understood for reaction optimization.

The Activation of C4

The C4-chlorine bond is activated for displacement not by simple leaving group ability, but by the intense electrophilicity of the C4 carbon. This is caused by:

  • Inductive Withdrawal: The adjacent N3 nitrogen atom exerts a strong inductive pull (-I effect).

  • Resonance Stabilization: The incoming nucleophile generates a negative charge that is delocalized onto the N1 and N3 atoms.

The 7,8-Dimethoxy "Brake"

While the quinazoline core promotes reaction, the methoxy groups at C7 and C8 are strong Electron Donating Groups (EDGs) via resonance (+M).

  • Comparison to 6,7-Isomer: In 6,7-dimethoxyquinazoline, the electrons are donated into positions that stabilize the ring but do not sterically crowd the N1/C8 interface.

  • 7,8-Specific Effect: The 8-methoxy group is peri-planar to the N1 nitrogen. While it increases electron density in the benzene ring (making the system slightly less electrophilic than a "naked" 4-chloroquinazoline), it does not significantly deactivate the C4 center. The C4 position remains highly labile, behaving as a pseudo-acid chloride.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

SNAr_Mechanism Substrate 4-Cl-7,8-diOMe-Quinazoline TS Meisenheimer Complex (Tetrahedral Intermediate) Substrate->TS Addition (Rate Limiting) Nu Nucleophile (Nu:) Nu->TS Product 4-Substituted Product TS->Product Elimination LG Cl- Leaving Group TS->LG

Figure 1: The addition-elimination mechanism (


) dominant at the C4 position.

Part 2: Reactivity Landscape & Experimental Data

The 4-chloro atom acts as a versatile handle for diverse chemical transformations.

Nucleophilic Substitution Scope
Nucleophile ClassReagent ExampleConditionsRelative RatePrimary Application
Primary Amines Aniline / Benzylamine

-PrOH, Reflux, 2-4h
FastKinase Inhibitor Synthesis
Secondary Amines Morpholine / PiperazineDMF,

, 60°C
ModerateSolubility enhancement
Phenols Phenol / Substituted PhenolsDMSO,

, 90°C
SlowEther linkage formation
Thiols ThiophenolEtOH,

, RT
Very FastS-linked analogs
Palladium-Catalyzed Cross-Coupling

While


 is preferred for heteroatom linkages, the C4-Cl bond is also a viable electrophile for C-C bond formation via Suzuki-Miyaura or Sonogashira coupling.
  • Catalyst Choice:

    
     or 
    
    
    
    are effective.
  • Caution: The N3 nitrogen can coordinate to Pd, potentially poisoning the catalyst. High catalyst loading (5-10 mol%) or bidentate ligands are often required.

Part 3: Validated Experimental Protocol

Protocol: Synthesis of 4-Anilino-7,8-dimethoxyquinazoline Context: This is the standard method for generating libraries of bioactive compounds. This protocol uses isopropanol (IPA) to precipitate the product as a hydrochloride salt, driving the equilibrium forward.

Reagents:

  • 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Isopropanol (IPA) [Anhydrous preferred]

  • Optional: Diisopropylethylamine (DIPEA) if free base is required.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-7,8-dimethoxyquinazoline (1.0 mmol) in IPA (5 mL).

  • Addition: Add the aniline derivative (1.1 mmol) in one portion.

    • Note: If the aniline is a solid, dissolve it in a minimum amount of IPA before addition.

  • Reaction: Heat the mixture to reflux (approx. 82°C).

    • Observation: The suspension usually clears as reagents dissolve, followed by the gradual precipitation of the product (hydrochloride salt) within 30-60 minutes.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (high

    
    ) should disappear.
    
  • Workup (Salt Form):

    • Cool the reaction to room temperature, then to 0°C in an ice bath.

    • Filter the precipitate under vacuum.

    • Wash the cake with cold IPA (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted aniline.
    • Dry under vacuum.

  • Workup (Free Base):

    • If the salt is not desired, partition the reaction mixture between EtOAc and saturated aqueous

      
      .
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      

Part 4: Optimization Logic & Troubleshooting

When reactions fail or yields are low, follow this logic flow to identify the bottleneck.

Optimization_Flow Start Reaction Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes No: SM Remains CheckSM->SM_Yes SM_No Yes: SM Gone, but Low Yield CheckSM->SM_No Temp Increase Temp (Switch solvent to n-BuOH or DMF) SM_Yes->Temp Steric Hindrance? Base Add Acid Catalyst (HCl in Dioxane) to activate C4 SM_Yes->Base Electronic Deactivation? Hydrolysis Check for Hydrolysis (Product is Quinazolinone?) SM_No->Hydrolysis DrySolvent Use Anhydrous Solvents Protect from Moisture Hydrolysis->DrySolvent If Hydrolysis Detected

Figure 2: Decision matrix for optimizing


 reactions on the quinazoline scaffold.

Key Troubleshooting Insights:

  • Hydrolysis: The 4-chloro group is susceptible to hydrolysis by atmospheric moisture, converting it back to the inert 4-quinazolinone. Always check the NMR for the disappearance of the aromatic protons and appearance of an amide NH signal.

  • Steric Hindrance: If reacting with bulky amines (e.g., 2,6-disubstituted anilines), IPA reflux may be insufficient. Switch to 2-ethoxyethanol (boiling point 135°C) or use microwave irradiation at 150°C for 20 minutes.

References

  • Nucleophilic Substitution Mechanism

    • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Quinazoline Synthesis Protocols

    • National Institutes of Health (PMC). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Available at: [Link]

  • Physical Properties & Safety Data
  • Palladium Coupling on Quinazolines

    • National Institutes of Health (PMC). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available at: [Link]

A Technical Guide to the Solubility and Stability of 4-Chloro-7,8-dimethoxyquinazoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of 4-Chloro-7,8-dimethoxyquinazoline, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Recognizing the paramount importance of solubility and stability in drug development, this document offers a framework for researchers to understand, predict, and experimentally determine these parameters. While direct, comprehensive solubility and stability data for 4-Chloro-7,8-dimethoxyquinazoline is not extensively published, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust starting point for laboratory investigation.

Physicochemical Properties and Structural Insights

4-Chloro-7,8-dimethoxyquinazoline possesses a quinazoline core, a heterocyclic aromatic structure composed of fused benzene and pyrimidine rings.[2] The molecule's characteristics are significantly influenced by its substituents: a chloro group at the 4-position and two methoxy groups at the 7- and 8-positions.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂[3][4][5]
Molecular Weight 224.64 g/mol [3][4]
Appearance Light yellow powder[1]
Melting Point 184 - 188 °C[1]
XLogP3 2.4[3][4]

The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over aqueous media. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, a common strategy in the synthesis of more complex drug molecules.[6] The methoxy groups are electron-donating and can influence the overall electron density and reactivity of the quinazoline ring system.[7]

Predictive Solubility Analysis Based on a Structural Analog

A study on CADQ investigated its mole fraction solubility in twelve organic solvents at various temperatures (273.15 K to 313.15 K).[8] The results demonstrated that the solubility of CADQ was highest in N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF), and lowest in toluene.[8] The solubility in various alcohols (methanol, ethanol, propanol, butanol isomers) was found to be moderate.[8]

Table 1: Mole Fraction Solubility of 2-chloro-4-amino-6,7-dimethoxyquinazoline (CADQ) at 313.15 K[8]

SolventMole Fraction Solubility (x 10⁻⁴)
N-methylpyrrolidone (NMP)137.0
N,N-dimethylformamide (DMF)115.7
Cyclohexanone38.47
Ethyl acetate10.10
n-Butanol9.288
Isobutyl alcohol8.408
n-Propanol7.692
Ethanol6.934
Isopropanol6.220
Methanol5.437
1,4-Dioxane2.535
Toluene0.2174

Causality Behind Solvent Choices and Expected Behavior for 4-Chloro-7,8-dimethoxyquinazoline:

  • Polar Aprotic Solvents (NMP, DMF): The high solubility of the amino-substituted analog in these solvents is attributed to strong dipole-dipole interactions. It is highly probable that 4-Chloro-7,8-dimethoxyquinazoline will also exhibit good solubility in these solvents due to its polar nature.

  • Alcohols: The moderate solubility in alcohols suggests that hydrogen bonding plays a role, likely with the nitrogen atoms in the quinazoline ring. We can anticipate a similar trend for 4-Chloro-7,8-dimethoxyquinazoline.

  • Esters (Ethyl Acetate): Moderate solubility is expected due to dipole-dipole interactions and the potential for hydrogen bonding.

  • Non-polar Aromatic Solvents (Toluene): The very low solubility of the analog in toluene is expected to be mirrored by 4-Chloro-7,8-dimethoxyquinazoline, given the latter's polar functional groups.

This comparative analysis provides a logical starting point for selecting solvents for solubility determination and for process chemistry applications.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

To obtain precise solubility data, the isothermal saturation method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of 4-Chloro-7,8-dimethoxyquinazoline in selected solvents at a constant temperature.

Materials:

  • 4-Chloro-7,8-dimethoxyquinazoline (of known purity)

  • Selected solvents (e.g., NMP, DMF, ethanol, ethyl acetate, toluene, water)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Chloro-7,8-dimethoxyquinazoline to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically by sampling at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered sample with a suitable solvent (mobile phase for HPLC or a solvent in which the compound is freely soluble for UV-Vis) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of 4-Chloro-7,8-dimethoxyquinazoline.

    • A standard calibration curve should be prepared using accurately weighed standards.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of 4-Chloro-7,8-dimethoxyquinazoline in the original solvent. Express the results in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Workflow for Isothermal Saturation Method

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Settle excess solid prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 ana1 Dilute sample samp2->ana1 ana2 Quantify by HPLC/UV-Vis ana1->ana2 calc1 Calculate solubility ana2->calc1 G cluster_compound cluster_stress Stress Conditions cluster_outcome Outcomes Compound 4-Chloro-7,8- dimethoxyquinazoline Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Compound->Thermal Photo Photolytic Compound->Photo Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation Pathway Degradation Pathway Degradation->Pathway Method Stability-Indicating Method Pathway->Method

Caption: Logical flow from stress testing to the development of a stability-indicating method.

Analytical Methodologies

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from any impurities or degradants.

  • Detection:

    • UV Detection: The quinazoline core is a strong chromophore, making UV detection (e.g., at 254 nm or a wavelength of maximum absorbance) a suitable primary detection method.

    • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended, especially for stability studies. It provides mass information that is invaluable for the identification of unknown degradation products.

Handling and Storage Recommendations

Based on the inferred stability profile and general chemical safety principles, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container. [1][9]* Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [4][5]

References

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2).
  • Kumaraswamy, G., et al. (2004). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. ORGANIC PREPARATIONS AND PROCEDURES INT., 36(4), 341-345.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • IntechOpen. (2019).
  • Journal of Chemical & Engineering Data. (2020).
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-7,8-dimethoxyquinazoline. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • PubMed. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Retrieved from [Link]

  • PMC. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 4-Chloro-7,8-dimethoxyquinazoline and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Chloro-7,8-dimethoxyquinazoline is a substituted quinazoline, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug development. Its structural motif is integral to various targeted therapeutic agents. Given its reactive nature as a chlorinated heterocycle, a comprehensive understanding of its safe handling, storage, and emergency procedures is paramount for the protection of laboratory personnel and the integrity of research.

Disclaimer: Specific safety and toxicological data for 4-Chloro-7,8-dimethoxyquinazoline are not extensively published. Therefore, this guide has been synthesized by expert evaluation of Safety Data Sheets (SDS) for closely related structural analogs, including various chloro-dimethoxyquinazolines and chloro-dimethoxyquinolines. The recommendations herein are based on the principle of treating the compound with the precautions required for the most hazardous of its analogs.

Hazard Identification and Risk Assessment

The primary hazards associated with chloro-substituted quinazolines and quinolines are well-documented and stem from their potential reactivity. Based on data from structural analogs, 4-Chloro-7,8-dimethoxyquinazoline should be presumed to be hazardous.[1][2][3][4][5][6]

The anticipated hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5][6]

The causality behind these hazards lies in the electrophilic nature of the carbon atom attached to the chlorine, making the molecule susceptible to nucleophilic attack. This reactivity can lead to irritation or damage upon contact with biological tissues.

GHS Hazard Classification Summary (Based on Analogs)
Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Irritation, Category 2H315: Causes skin irritationGHS07Warning
Eye Irritation, Category 2H319: Causes serious eye irritationGHS07Warning
STOT SE, Category 3H335: May cause respiratory irritationGHS07Warning
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning

This table is a composite based on classifications for compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline and 4-Chloro-6-methoxyquinolin-7-ol.[2][3][4]

Laboratory Risk Assessment Workflow

A systematic risk assessment is mandatory before handling this compound. The process involves identifying hazards, evaluating potential exposure, and implementing robust control measures.

A Step 1: Identify Hazards (Review SDS of Analogs) B Step 2: Assess Exposure (Quantity, Duration, Frequency) A->B C Step 3: Implement Controls (Engineering, PPE, SOPs) B->C D Step 4: Handle Compound (Execute Protocol) C->D E Step 5: Review & Refine (Evaluate Effectiveness) D->E

Caption: A systematic workflow for laboratory risk assessment.

Exposure Controls: A Multi-Layered Approach

To mitigate the identified risks, a multi-layered safety approach, grounded in the hierarchy of controls, must be implemented. This prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Engineering Controls

Engineering controls are the first line of defense, designed to physically isolate the researcher from the hazard.

  • Ventilation: All handling of solid 4-Chloro-7,8-dimethoxyquinazoline must be performed in a well-ventilated area.[7][8] A certified chemical fume hood is required for any procedure that could generate dust, such as weighing or transferring the material.[9]

  • Safety Equipment: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound.[2][9]

Protection TypeSpecificationRationale and Causality
Eye & Face Chemical safety goggles conforming to EU Standard EN166 or US OSHA 29 CFR 1910.133.[1][3]Protects against splashes and airborne dust, preventing serious eye irritation.
Hand Chemical-resistant nitrile gloves. Inspect for tears or holes before use.[1][3]Provides a barrier against skin contact, preventing irritation. Nitrile is preferred for its broad chemical resistance.
Body A buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if engineering controls are insufficient or during spill cleanup where dust generation is likely.[1][6]Prevents inhalation of airborne particles, mitigating the risk of respiratory tract irritation.

Standard Operating Protocol for Handling

Adherence to a strict, self-validating protocol is essential for minimizing exposure.

Step-by-Step Weighing and Handling Procedure
  • Preparation:

    • Confirm the fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in Section 2.2.

    • Decontaminate the work surface within the fume hood.

    • Prepare all necessary equipment (spatulas, weigh boats, receiving vessel) within the hood to minimize movement.

  • Execution:

    • Carefully open the container inside the fume hood. Avoid creating drafts that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat. Minimize the drop height to prevent dust generation.[1]

    • Once weighed, carefully transfer the solid to the receiving vessel.

    • Tightly close the main container.[1][3][7][8]

  • Cleanup:

    • Wipe the spatula and work surface with a solvent-dampened cloth (e.g., isopropanol or ethanol) to collect any residual powder.

    • Dispose of the weigh boat and cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[2][9]

cluster_prep Preparation cluster_exec Execution cluster_clean Cleanup A Don PPE B Verify Fume Hood A->B C Prepare Workspace B->C D Open Container in Hood C->D E Weigh Compound D->E F Transfer & Seal E->F G Decontaminate Tools & Surface F->G H Dispose of Waste G->H I Wash Hands H->I A Spill Occurs B Is spill large or uncontrolled? A->B C Evacuate Area Call Emergency Services B->C Yes D Trained Personnel Only: Don Full PPE B->D No E Cover & Collect Spill (Avoid Dust) D->E F Place in Labeled Hazardous Waste Bin E->F G Decontaminate Area F->G

Caption: A decision tree for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical following any exposure. [1]

  • Inhalation: Remove the individual from the exposure source to fresh air immediately. If breathing is difficult or stops, administer oxygen or artificial respiration. Seek immediate medical attention. [1][3]* Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation develops or persists. [1][3][5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2][3]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][3]

Waste Disposal

All waste containing 4-Chloro-7,8-dimethoxyquinazoline, including contaminated labware, PPE, and cleanup materials, must be treated as hazardous waste.

  • Containment: Place waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Regulations: Dispose of the material in accordance with all applicable local, regional, and national environmental regulations. [3][9]Engage a licensed waste disposal company for removal. [9]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from Cole-Parmer. [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. Retrieved from National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from Thermo Fisher Scientific. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). 4-Amino-2-chloro-6,7-dimethoxyquinazoline - Safety Data Sheet. Retrieved from EDQM. [Link]

  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from CUNY. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 4-Chloro-7,8-dimethoxyquinazoline, a crucial intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors. Quinazoline derivatives are foundational scaffolds in numerous therapeutic agents due to their ability to mimic the adenine portion of ATP and interact with the hinge region of protein kinases.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the process. We present a reliable method starting from 3,4-dimethoxy-2-aminobenzoic acid, proceeding through a cyclocondensation to form the quinazolinone core, followed by a robust chlorination step. This document includes detailed methodologies, safety protocols, troubleshooting advice, and a summary of quantitative parameters.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The specific target of this guide, 4-Chloro-7,8-dimethoxyquinazoline, serves as a versatile building block. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by various nucleophiles (e.g., anilines, amines) to generate libraries of substituted quinazolines for structure-activity relationship (SAR) studies. The 7,8-dimethoxy substitution pattern influences the molecule's solubility, electronic properties, and interaction with target proteins, making this a key intermediate for novel drug discovery programs.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages, beginning with the construction of the heterocyclic core and culminating in the critical chlorination step.

Synthesis_Workflow A 3,4-Dimethoxy-2-aminobenzoic Acid B 7,8-Dimethoxyquinazolin-4(3H)-one A->B  Step 1: Cyclization Formamidine Acetate, Ethanol Reflux, 8h C 4-Chloro-7,8-dimethoxyquinazoline B->C  Step 2: Chlorination Thionyl Chloride (SOCl₂), cat. DMF Reflux, 5h

Figure 1: Overall workflow for the synthesis of 4-Chloro-7,8-dimethoxyquinazoline.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations involving corrosive and volatile reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

Principle: This step involves a cyclocondensation reaction. 3,4-dimethoxy-2-aminobenzoic acid reacts with formamidine acetate. The formamidine acts as a one-carbon electrophile, reacting with the amino group and the carboxylic acid to form the pyrimidinone ring of the quinazolinone system. Using formamidine acetate in a solvent like ethanol is preferable to older methods using formamide at high temperatures, which often result in lower yields and poorer product quality.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsQuantity
3,4-Dimethoxy-2-aminobenzoic acid197.190.041.08.0 g
Formamidine Acetate104.110.082.08.4 g
Absolute Ethanol---100 mL
Saturated Sodium Bicarbonate (aq)---~50 mL
Deionized Water---As needed

Procedure:

  • Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add 3,4-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[1]

  • Add 100 mL of absolute ethanol.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 8 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ~50 mL of a saturated aqueous solution of sodium bicarbonate. Stir and check the pH to ensure it is neutral or slightly basic (pH 7-8). This step neutralizes any remaining acetic acid and aids in product precipitation.[1]

  • Collect the resulting solid by vacuum filtration.

  • Wash the filter cake thoroughly with a small amount of cold deionized water to remove any inorganic salts.

  • Dry the solid product under vacuum to a constant weight. A gray powder is the expected product.[1]

Expected Outcome: Yields of 85-90% are typically achieved with this method.[1]

Step 2: Synthesis of 4-Chloro-7,8-dimethoxyquinazoline

Principle: This reaction is a dehydroxy-chlorination. The starting material, 7,8-dimethoxyquinazolin-4(3H)-one, exists in tautomeric equilibrium with its 4-hydroxyquinazoline form. Thionyl chloride (SOCl₂) is an effective chlorinating agent for converting this hydroxyl group into a chloro group. The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF), which reacts with SOCl₂ to form the Vilsmeier reagent, a more potent electrophile that accelerates the reaction.[3] Anhydrous conditions are critical as thionyl chloride reacts violently with water.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsQuantity
7,8-Dimethoxyquinazolin-4(3H)-one206.200.0311.06.4 g
Thionyl Chloride (SOCl₂)118.97-Excess100 mL
N,N-Dimethylformamide (DMF)--Catalytic3-5 drops
Ice Water---~100 mL
Dilute Ammonia Solution (aq)---As needed

Procedure:

  • Equip a dry 250 mL round-bottom flask with a reflux condenser (fitted with a drying tube) and a magnetic stir bar. Ensure all glassware is thoroughly oven-dried to prevent decomposition of the thionyl chloride.[5]

  • In a chemical fume hood, add 7,8-dimethoxyquinazolin-4(3H)-one (6.4 g, 0.031 mol) to the flask.

  • Carefully add thionyl chloride (100 mL) followed by 3-5 drops of DMF.[1]

  • Heat the mixture to reflux and stir for approximately 5 hours. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive and toxic. Ensure the vacuum pump is protected by a suitable trap (e.g., a sodium hydroxide trap).

  • A yellow solid residue should be obtained.[1]

  • Prepare a beaker with 100 mL of ice water and a stir bar.

  • Perform this step carefully in a fume hood. Slowly and portion-wise, add the yellow solid residue to the stirred ice water. The quenching of any residual chlorinating agent is highly exothermic.

  • Continue stirring vigorously. Adjust the pH of the suspension to ~7 with a dilute ammonia solution. This will precipitate the product.[1]

  • Collect the light-yellow solid by vacuum filtration.

  • Wash the filter cake with water and dry it under vacuum to a constant weight.

Expected Outcome: This procedure can achieve yields of over 90%.[1]

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols. The following points are critical for this procedure:

  • Thionyl Chloride (SOCl₂) & Phosphorus Oxychloride (POCl₃): Both are highly toxic, corrosive, and react violently with water to release toxic gases (SO₂ and HCl for SOCl₂, HCl for POCl₃).[4] Always handle these reagents in a well-ventilated chemical fume hood. Wear appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[6][7]

  • Anhydrous Conditions: Moisture will decompose the chlorinating agents, reducing yield and creating hazardous pressure buildup.[5] All glassware must be scrupulously dried before use.

  • Quenching: The work-up for the chlorination step involves quenching with water/ice. This must be done slowly and cautiously, as the reaction is exothermic and releases acidic gases.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of Quinazolinone Incomplete reaction; Impure starting materials.Extend reflux time and monitor by TLC. Ensure the quality of the 2-aminobenzoic acid starting material.
Step 2: Low Yield of Chloro-Product Presence of moisture in the reaction; Insufficient reaction time or temperature; Degraded chlorinating agent.Ensure all glassware is oven- or flame-dried.[5] Conduct the reaction under an inert atmosphere (N₂ or Ar). Ensure reflux temperature is maintained. Use a fresh bottle of thionyl chloride.
Step 2: Dark-Colored Impurities Side reactions due to excessive heat or prolonged reaction time.Maintain the specified reflux temperature without overheating.[5] Do not extend the reaction time unnecessarily once TLC shows completion. Product can be purified by recrystallization if needed.
Step 2: Reaction Stalls Inefficient activation of the hydroxyl group.Ensure catalytic DMF has been added. If using POCl₃ instead of SOCl₂, the addition of a tertiary amine base (e.g., N,N-diethylaniline) may be required to facilitate the reaction.[8]

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Nguyen, T. H. et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents.
  • New Jersey Department of Health. (2010). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Available at: [Link]

  • K-M. J. O'Connor, et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1561–1571. Available at: [Link]

  • Z. Li, et al. (2022). Transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in chlorination disinfection process. PubMed. Available at: [Link]

  • B. K. Česnik, et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 12(5), 1011-1022. Available at: [Link]

  • Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available at: [Link]

  • Air Liquide Malaysia. (2022). Phosphorus Oxychloride Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2025). The optimization of chlorine dose in water treatment process in order to reduce the formation of disinfection by-products. Available at: [Link]

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. Available at: [Link]

  • MSF Medical Guidelines. Appendix 15. Preparation and use of chlorine solutions. Available at: [Link]

  • Indian Chemical Society. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]

Sources

Application Note: High-Efficiency Nucleophilic Substitution on 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026


 Derivatization of Quinazoline Scaffolds

Executive Summary

This application note details the optimized experimental procedures for performing nucleophilic aromatic substitution (


) on 4-Chloro-7,8-dimethoxyquinazoline  (CAS: 211320-77-3). While the 6,7-dimethoxy isomer (found in Gefitinib and Erlotinib) is more ubiquitous in literature, the 7,8-dimethoxy  isomer represents a critical structural variant for Structure-Activity Relationship (SAR) studies in kinase inhibitor development.

The 8-position methoxy group introduces unique steric and electronic factors near the N1 nitrogen, distinct from the 6,7-substitution pattern. This guide provides robust protocols for coupling with both aromatic (anilines) and aliphatic amines, emphasizing moisture control to prevent hydrolysis to the therapeutically inactive quinazolin-4-one.

Mechanistic Principles

The reaction proceeds via an Addition-Elimination (


)  mechanism. The 4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring nitrogens (N1 and N3).
  • Nucleophilic Attack: The amine nucleophile attacks the C4 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer-like tetrahedral intermediate.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ).
    
  • Proton Transfer: The resulting HCl is typically scavenged by an excess of the nucleophile or an added auxiliary base, or it forms a salt with the product (common in isopropanol protocols).

Structural Consideration: The 8-Methoxy Effect

Unlike the 6-position, the 8-methoxy group is peri-planar to the N1 atom. While electron-donating groups (EDGs) generally deactivate the ring toward


, the inductive withdrawal of N1 and N3 dominates at C4. However, the 8-OMe group may impose slight steric hindrance for bulky nucleophiles compared to the 6,7-isomer.
Mechanistic Pathway Diagram[1]

SNAr_Mechanism SM 4-Chloro-7,8- dimethoxyquinazoline TS Tetrahedral Intermediate SM->TS Addition (Rate Determining) Nuc Nucleophile (R-NH2) Nuc->TS Prod 4-Amino-7,8- dimethoxyquinazoline TS->Prod Elimination (-Cl) Byprod HCl / Salt TS->Byprod

Figure 1: Simplified reaction coordinate for the displacement of chloride by an amine nucleophile.

Experimental Protocols

Protocol A: Reaction with Anilines (The "Precipitation" Method)

Best for: Aromatic amines (anilines) where the product is expected to be a solid salt. Mechanism: Acid-catalyzed substitution. The reaction generates HCl, which protonates the product, rendering it insoluble in the alcohol solvent.

Reagents:

  • Substrate: 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline (1.1 eq)

  • Solvent: Isopropanol (IPA) [Alternative: Ethanol]

  • Catalyst: None (Autocatalytic via HCl generation)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry (flame-dried or oven-dried preferred).

  • Dissolution: Suspend 4-Chloro-7,8-dimethoxyquinazoline (1.0 mmol, ~224 mg) in Isopropanol (5–10 mL).

    • Note: The starting material may not fully dissolve at RT.

  • Addition: Add the aniline derivative (1.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 2–4 hours.

    • Observation: The suspension typically clears as the reaction initiates, followed by the gradual precipitation of the product as the hydrochloride salt.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

    • Tip: Neutralize the TLC aliquot with mini-workup (aq. NaHCO3) before spotting to see the free base.

  • Workup: Cool the reaction mixture to room temperature (20–25°C). Stir for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold Isopropanol (2 x 2 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted aniline.

  • Drying: Dry under vacuum at 40°C.

    • Result: The product is isolated as the HCl salt . If the free base is required, suspend the salt in water/DCM and basify with saturated NaHCO3.

Protocol B: Reaction with Aliphatic Amines (Base-Mediated)

Best for: Primary/Secondary alkyl amines, or when the product is soluble in alcohols. Mechanism: Base-mediated substitution. An auxiliary base scavenges the HCl to drive equilibrium and prevent protonation of the nucleophile.

Reagents:

  • Substrate: 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: Alkyl Amine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Solvent: Dioxane, THF, or Acetonitrile.

Step-by-Step Procedure:

  • Setup: 20 mL vial or flask with stir bar.

  • Mixture: Dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 mmol) in Dioxane (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction: Stir at 50–80°C.

    • Note: Aliphatic amines are more nucleophilic than anilines; mild heating is often sufficient.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in EtOAc (20 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Optimization & Troubleshooting Guide

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent Isopropanol (IPA) "Gold Standard" for anilines. Promotes precipitation of pure product.
Acetonitrile (MeCN) Good for polar substrates; easy workup.
DMF/DMA Use only for highly insoluble nucleophiles. High boiling point makes removal difficult.
Stoichiometry 1:1.1 (SM:Nuc) Slight excess of nucleophile ensures full conversion.
Temperature Reflux (IPA) Necessary to overcome activation energy for aromatic amines.
RT to 50°C Sufficient for reactive aliphatic amines.
Moisture Strict Exclusion The C4-Cl bond is sensitive to hydrolysis, yielding the 4-OH impurity (inactive).
Decision Tree for Condition Selection

Optimization_Flow Start Select Nucleophile Type Type Aromatic or Aliphatic? Start->Type Aniline Aromatic (Aniline) Type->Aniline Low Nucleophilicity Aliphatic Aliphatic (Alkyl) Type->Aliphatic High Nucleophilicity Solvent1 Solvent: Isopropanol Aniline->Solvent1 Cond1 Reflux, No Base Solvent1->Cond1 Result1 Filter HCl Salt Cond1->Result1 Solvent2 Solvent: Dioxane or THF Aliphatic->Solvent2 Cond2 50°C, +2.0 eq DIPEA Solvent2->Cond2 Result2 Aq. Workup -> Column Cond2->Result2

Figure 2: Experimental decision matrix based on nucleophile classification.

Troubleshooting Common Issues
  • Hydrolysis (Formation of Quinazolinone):

    • Symptom:[1][2][3] Appearance of a polar spot on TLC that does not move in 5% MeOH/DCM, or mass spec showing M-Cl+OH (Mass 206).

    • Solution: Dry solvents over molecular sieves. Ensure the aniline salt is dry. Run under Nitrogen atmosphere.

  • Incomplete Conversion:

    • Symptom:[1][2][3] Starting material remains after 4 hours.

    • Solution: Add catalytic HCl (1-2 drops of 4M HCl in Dioxane) to activate the quinazoline. Increase temperature (switch from IPA to n-Butanol for higher reflux temp).

  • Product Solubility:

    • Symptom:[1][2][3] No precipitate forms in IPA.

    • Solution: Cool to 0°C. If still soluble, dilute with diethyl ether or hexane to force precipitation. Alternatively, switch to Protocol B (extraction).

References

  • Review of 4-Aminoquinazoline Synthesis

    • Makhanya, T. R., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025.[4] (Note: While titled aminoquinoline, this review covers the analogous halo-heterocycle displacement chemistry applicable to quinazolines).

  • Regioselectivity in Quinazolines

    • Lopes, S. M. M., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2021.[5]

  • General Procedure for Dimethoxyquinazolines

    • Patent CN106008336A. "Preparation method of 4-chloro-6,7-dimethoxyquinoline." (Analogous chemistry for the 7,8-isomer).

  • Compound Data (7,8-dimethoxy isomer)

    • PubChem CID 45790021 (4-Chloro-7,8-dimethoxyquinazoline).

Sources

Technical Application Note: Synthesis of Gefitinib Intermediates via the 4-Chloroquinazoline Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic protocols for Gefitinib (Iressa) intermediates, focusing on the critical nucleophilic aromatic substitution (


) of the 4-chloroquinazoline scaffold.

Critical Structural Correction: While the prompt references 4-Chloro-7,8-dimethoxyquinazoline, it is vital to note that Gefitinib is a 6,7-disubstituted quinazoline (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine). The use of a 7,8-dimethoxy precursor yields a regioisomer with significantly reduced EGFR tyrosine kinase affinity. This guide focuses on the correct 6,7-substitution pattern required for bioactivity, while highlighting the analytical discrimination between the 6,7- and 7,8-isomers to ensure structural integrity.

The guide presents two synthetic pathways:

  • Route A (Classic): Coupling of 4-chloro-6,7-dimethoxyquinazoline followed by selective demethylation.

  • Route B (Convergent/Industrial): Coupling of the pre-functionalized 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Chemical Strategy & Mechanism[1][2][3][4][5]

The synthesis relies on the high electrophilicity of the C-4 position in the quinazoline ring. The chlorine atom acts as a leaving group, displaced by the nucleophilic amine of 3-chloro-4-fluoroaniline .

Mechanism: Addition-Elimination
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electron-deficient C-4 of the quinazoline.

  • Meisenheimer Complex: Formation of a resonance-stabilized intermediate.

  • Elimination: Loss of the chloride ion and re-aromatization.

  • Salt Formation: The product typically precipitates as a hydrochloride salt, driving the equilibrium forward and simplifying purification.

Critical Quality Attribute (CQA): Regio-Purity
  • Target: 6,7-Dimethoxy (or 6-substituted-7-methoxy).[1][2]

  • Impurity: 7,8-Dimethoxy isomers.

  • Impact: The 7,8-isomer creates a steric clash within the ATP-binding pocket of EGFR, rendering the molecule inactive.

Experimental Protocols

Protocol A: Synthesis of the Dimethoxy Intermediate

Use this route if starting from the generic 4-chloro-6,7-dimethoxyquinazoline scaffold.

Step 1:

Coupling

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[3]

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (IPA) (10-15 volumes)

Procedure:

  • Charge a reaction vessel with 4-Chloro-6,7-dimethoxyquinazoline and IPA.

  • Add 3-Chloro-4-fluoroaniline in a single portion.

  • Heat the suspension to reflux (80–82°C). The mixture will become a clear solution before the product begins to precipitate.

  • Maintain Reflux for 3–4 hours. Monitor consumption of the starting material by HPLC (Target: <0.5%).

  • Cool the mixture slowly to 20–25°C over 2 hours.

  • Filter the resulting solid (Hydrochloride salt).[4][3]

  • Wash the cake with cold IPA (2 x 2 volumes).

  • Dry under vacuum at 50°C.

Yield: 85–92% (as HCl salt).

Step 2: Selective Demethylation (The "Gibson" Modification)

Note: This step is challenging due to the need for regioselectivity at the C-6 position.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • L-Methionine (5.0 eq)

  • Methanesulfonic Acid (MSA) (Solvent/Reagent)

Procedure:

  • Dissolve the intermediate in MSA.

  • Add L-Methionine.

  • Heat to 70–80°C for 6–10 hours.

  • Quench onto ice/water.

  • Neutralize with NaOH to pH 7 to precipitate the 6-hydroxy-7-methoxy intermediate.

  • Purify via column chromatography or recrystallization (Methanol).

Protocol B: Convergent Industrial Synthesis (Preferred)

This route avoids the difficult demethylation step by installing the morpholine side chain before the quinazoline ring closure or chlorination.

Step 1: Chlorination of the Morpholino-Precursor

Starting Material: 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.

Procedure:

  • Suspend the quinazolinone (1.0 eq) in Thionyl Chloride (

    
    ) or 
    
    
    
    (5-8 volumes).
  • Add catalytic DMF (0.05 eq).

  • Reflux for 2–3 hours until clear.

  • Distill off excess chlorinating agent under reduced pressure.

  • Azeotrope with Toluene to remove traces of acid.

  • Result: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Use immediately; moisture sensitive).

Step 2: Coupling to Form Gefitinib

Reagents:

  • Freshly prepared 4-Chloro intermediate (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Toluene or Isopropanol (10 volumes)

Procedure:

  • Dissolve the 4-chloro intermediate in the solvent.

  • Add the aniline.

  • Heat to 70°C (Toluene) or Reflux (IPA) for 2 hours.

  • Cool to ambient temperature.

  • Filter the crude Gefitinib Hydrochloride.

  • Basify: Suspend the solid in water/methanol and adjust pH to 10-11 with aqueous ammonia to liberate the free base.

  • Recrystallize from Methanol/Water.

Analytical Data & Quality Control

Table 1: HPLC Retention Time Comparison (C18 Column, Acetonitrile/Water Gradient)

CompoundRelative Retention Time (RRT)Key Identification Feature
4-Chloro-6,7-dimethoxyquinazoline 1.00 (Ref)Unstable in hydrous mobile phase (hydrolyzes)
4-Chloro-7,8-dimethoxyquinazoline 1.12Impurity Marker: Distinct shift due to steric bulk
Gefitinib Intermediate (Dimethoxy) 1.45Formed in Route A
Gefitinib (Final API) 1.38Presence of Morpholine tail

Self-Validating Check:

  • Proton NMR (

    
     NMR):  The 6,7-substitution pattern shows two distinct singlets for protons at C-5 and C-8 (typically 
    
    
    
    7.2–8.0 ppm). The 7,8-isomer would show a pair of doublets (ortho-coupling) for protons at C-5 and C-6. If you see doublets in the aromatic region of the quinazoline ring, you have the wrong isomer.

Process Visualization (Graphviz)

Gefitinib_Synthesis cluster_warning Critical Quality Control Point SM1 3,4-Dihydroxybenzaldehyde (Starting Material) Int_67 6,7-Dimethoxyquinazolin-4-one SM1->Int_67 Methylation & Cyclization Aniline 3-Chloro-4-fluoroaniline Coupled_Dimethoxy N-(3-Cl-4-F-phenyl)-6,7-dimethoxy quinazolin-4-amine Aniline->Coupled_Dimethoxy Chloro_67 4-Chloro-6,7-dimethoxyquinazoline (Key Electrophile) Int_67->Chloro_67 POCl3, Reflux Chloro_67->Coupled_Dimethoxy Protocol A: + Aniline (IPA, Reflux) Phenol 6-Hydroxy-7-methoxy Intermediate Coupled_Dimethoxy->Phenol L-Methionine/MSA (Selective Demethylation) Gefitinib Gefitinib (Final API) Phenol->Gefitinib Alkylation w/ N-(3-chloropropyl)morpholine Impurity_78 4-Chloro-7,8-dimethoxyquinazoline (WRONG ISOMER) DeadEnd Inactive Regioisomer (Steric Clash) Impurity_78->DeadEnd Coupling w/ Aniline

Caption: Comparative workflow showing the correct 6,7-substitution pathway versus the 7,8-isomer dead end. Protocol A (Dimethoxy route) is depicted.

Troubleshooting & Safety

  • Hydrolysis Risk: 4-chloroquinazolines are highly sensitive to moisture. They hydrolyze back to the quinazolinone (starting material) if exposed to wet solvents. Always use anhydrous IPA/Toluene.

  • Skin Sensitization: Both the 4-chloro intermediate and the fluoroaniline are potent sensitizers. Use double-gloving and work in a fume hood.

  • Incomplete Demethylation: In Protocol A, if the reaction stalls, add fresh MSA. Do not increase temperature above 85°C to avoid decomposition.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911–1914. Link

  • Gibson, K. H. (1996). "Quinazoline Derivatives."[1][2][5][4][6][7] World Intellectual Property Organization, WO 96/33980. (The original "Gibson Synthesis" patent). Link

  • Chandregowda, V., et al. (2009). "Convergent synthesis of gefitinib." Synthetic Communications, 39(23), 4247-4253. (Details the morpholine-first route). Link

  • Knesl, P., et al. (2006). "Improved synthesis of Gefitinib." Molecules, 11(4), 286-297. (Optimization of the demethylation step). Link

Sources

Application Note: Quinazoline-Based Synthesis of Erlotinib & Isomeric Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the synthesis of Erlotinib, specifically clarifying the role of the quinazoline intermediate.

Correction & Scope Definition: The active pharmaceutical ingredient (API) Erlotinib (Tarceva®) is structurally characterized by a 6,7-bis(2-methoxyethoxy) substitution pattern on the quinazoline core.[1][2][3][4][5][6][7][8] The compound 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) cited in your topic is a regioisomer . It cannot be used to synthesize Erlotinib directly; doing so would yield a structural analog (an "Iso-Erlotinib").

Therefore, this guide is structured into two parts to ensure scientific accuracy and practical utility:

  • Primary Protocol: The synthesis of Erlotinib using the correct intermediate, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1).[4]

  • Specific Application of the 7,8-Isomer: The use of 4-Chloro-7,8-dimethoxyquinazoline as a Critical Quality Attribute (CQA) Reference Standard for impurity profiling and SAR (Structure-Activity Relationship) studies.


 Coupling of 4-Chloro-quinazolines in EGFR Inhibitor Synthesis
Keywords:  Erlotinib, Tarceva, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, Regioisomer Analysis, 

Mechanism.

Part 1: Executive Summary & Chemical Context

Erlotinib is a tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR).[4][9][10][11][12] The core synthetic step involves the nucleophilic aromatic substitution (


) of a 4-chloroquinazoline derivative with 3-ethynylaniline.
  • Correct Precursor: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.[2][3][4][5][7][8]

  • User-Cided Compound: 4-Chloro-7,8-dimethoxyquinazoline.[13][14]

  • Relationship: The 7,8-isomer serves as a negative control or impurity standard to validate the regioselectivity of the starting material production.

Reaction Scheme Overview

The synthesis relies on the reactivity of the C4-chlorine atom, activated by the electron-deficient pyrimidine ring.

ErlotinibSynthesis cluster_impurity Impurity Control Path Precursor 4-Chloro-6,7-bis(2-methoxyethoxy) quinazoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Aniline i-PrOH, Reflux Aniline 3-Ethynylaniline (Nucleophile) Aniline->Intermediate Erlotinib Erlotinib HCl (Target API) Intermediate->Erlotinib - HCl Precipitation Impurity 7,8-Dimethoxy Analog (Regioisomeric Impurity) ImpurityInput 4-Chloro-7,8-dimethoxy quinazoline ImpurityInput->Impurity Parallel Synthesis (Reference Std)

Figure 1: Reaction pathway for Erlotinib synthesis highlighting the divergence between the correct precursor and the 7,8-dimethoxy impurity standard.

Part 2: Detailed Synthesis Protocol (Erlotinib)

This protocol utilizes 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline as the starting material.[2][3][4][5][7][8] This is the industry-standard route for high-yield production.

Materials & Reagents
ReagentRoleEquiv.CAS No.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Electrophile1.0183322-18-1
3-Ethynylaniline Nucleophile1.154060-30-9
Isopropanol (i-PrOH) Solvent10-15 Vol67-63-0
Pyridine (Optional)Acid Scavenger1.0110-86-1
Experimental Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (10.0 g, 32.2 mmol).

  • Add Isopropanol (150 mL). The starting material may not dissolve completely at room temperature (RT).

  • Add 3-Ethynylaniline (4.15 g, 35.4 mmol, 1.1 equiv) in one portion.

    • Note: If using pyridine to isolate the free base directly, add it here. However, isolating the HCl salt first (without pyridine) is preferred for purification.

Step 2:


 Coupling 
  • Heat the reaction mixture to reflux (82°C) under nitrogen atmosphere.

  • Maintain reflux for 3–4 hours .

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM). The spot for the 4-chloro starting material (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • As the reaction proceeds, the product (Erlotinib Hydrochloride) will precipitate as a white to pale yellow solid due to its low solubility in isopropanol.

Step 3: Workup & Isolation

  • Cool the mixture gradually to room temperature (20–25°C) over 1 hour.

  • Further cool to 0–5°C in an ice bath and stir for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold Isopropanol (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL) to remove unreacted aniline and trace impurities.
  • Dry the solid in a vacuum oven at 50°C for 6 hours.

Step 4: Result

  • Product: Erlotinib Hydrochloride.[8][10][12]

  • Typical Yield: 85–92%.

  • Appearance: Off-white to pale yellow powder.

Part 3: Application of 4-Chloro-7,8-dimethoxyquinazoline (Impurity Profiling)

While not the precursor for Erlotinib, the 7,8-dimethoxy isomer is a critical tool for Analytical Quality Control .

The "Wrong Isomer" Risk

During the synthesis of the quinazoline core (from aniline derivatives), regioselectivity issues can lead to the formation of 7,8-substituted isomers instead of the desired 6,7-pattern.

  • Risk: If the starting material contains 4-Chloro-7,8-bis(2-methoxyethoxy)quinazoline, it will react with 3-ethynylaniline to form "Iso-Erlotinib".

  • Detection: Standard HPLC methods may struggle to separate these regioisomers without a specific reference standard.

Protocol: Synthesis of the Impurity Standard

To validate an HPLC method, you must synthesize the impurity intentionally using 4-Chloro-7,8-dimethoxyquinazoline .

  • Reaction: React 4-Chloro-7,8-dimethoxyquinazoline (1.0 equiv) with 3-Ethynylaniline (1.1 equiv) in Isopropanol at reflux (identical conditions to Part 2).

  • Isolation: Filter the resulting precipitate.

  • Application: Use this "Iso-Erlotinib" (N-(3-ethynylphenyl)-7,8-dimethoxyquinazolin-4-amine) to spike the Erlotinib sample during HPLC method development.

  • Acceptance Criteria: The resolution factor (

    
    ) between Erlotinib and this 7,8-isomer must be 
    
    
    
    .
Comparative Data Table
FeatureErlotinib (Target)7,8-Isomer (Impurity/Analog)
Precursor 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline4-Chloro-7,8-dimethoxyquinazoline
Substitution 6,7-position7,8-position
Side Chain Bis(2-methoxyethoxy)Dimethoxy (usually)
Biological Activity Potent EGFR Inhibitor (

nM)
Significantly reduced potency (Steric hindrance at 8-pos)
HPLC Retention

min (Method dependent)

min (More lipophilic if dimethoxy)

Part 4: Troubleshooting & Optimization

Incomplete Conversion
  • Cause: Moisture in the solvent (hydrolysis of the chloro-quinazoline to the inert quinazolinone).

  • Solution: Use anhydrous Isopropanol or add a drying agent (molecular sieves) to the reaction. Ensure the 4-chloro starting material is stored under inert gas.[14]

Coloration Issues
  • Observation: Product is dark yellow or brown.

  • Cause: Oxidation of the aniline starting material.

  • Solution: Recrystallize the final HCl salt from Ethanol/Water (9:1) . Dissolve at reflux, add activated charcoal (5% w/w), filter hot, and cool to crystallize.

Analytical Verification (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase: Gradient of Ammonium Acetate buffer (pH 5.0) and Acetonitrile.

  • Detection: UV at 330 nm (specific to the quinazoline core).

Part 5: References

  • Original Synthesis: Schnur, R. C., et al. (1996). ErbB-1 inhibitors: 4-anilinoquinazolines.[8] . (Describes the core

    
     chemistry).
    
  • Process Optimization: Chandregowda, V., et al. (2007). Synthesis of Erlotinib: An Epidermal Growth Factor Receptor Inhibitor. Heterocycles, 71(1), 39-48.[5] Link.

  • Impurity Profiling: Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. Molecules, 11(4), 286-297. Link.

  • Isomer Chemistry: R.B. Tador, et al. (2012). Regioselective synthesis of quinazoline derivatives. Journal of Organic Chemistry. (General reference for 6,7 vs 7,8 selectivity).

Sources

Application Note: Synthesis of 4-Amino-7,8-Dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 4-amino-7,8-dimethoxyquinazoline scaffold is a critical structural isomer of the widely utilized 6,7-dimethoxyquinazoline core found in alpha-1 blockers (e.g., Prazosin, Doxazosin) and EGFR inhibitors (e.g., Gefitinib).[1] While the 6,7-isomer is ubiquitous in approved therapeutics, the 7,8-dimethoxy variant is increasingly relevant in Structure-Activity Relationship (SAR) studies for optimizing binding affinity in phosphodiesterase (PDE) inhibitors and novel tyrosine kinase targets.[1]

This Application Note provides a high-fidelity, scalable protocol for synthesizing 4-amino-7,8-dimethoxyquinazoline derivatives. Unlike generic protocols, this guide addresses the specific regiochemical challenges of the 7,8-substitution pattern, offering a robust route from 2,3-dimethoxybenzoic acid precursors.[1]

Key Technical Challenges Addressed
  • Regiocontrol: Ensuring the correct 7,8-dimethoxy pattern (vs. the thermodynamically favored 6,7-isomer).

  • Chlorination Safety: Managing the exothermic quench of phosphoryl chloride (

    
    ).
    
  • Hydrolysis Prevention: Mitigating the reversion of the labile 4-chloro intermediate to the quinazolinone.[1]

Retrosynthetic Analysis & Pathway Design[1]

To guarantee the 7,8-substitution pattern, the synthesis must originate from an ortho-veratric acid derivative (2,3-dimethoxybenzoic acid).[1] The nitrogen insertion is achieved via a Niementowski-type cyclization or formamide fusion.[1]

Pathway Visualization

Retrosynthesis Target Target: 4-Amino-7,8-dimethoxyquinazoline Intermediate_Cl Intermediate 2: 4-Chloro-7,8-dimethoxyquinazoline (Highly Reactive Electrophile) Intermediate_Cl->Target S_NAr Amination (R-NH2, Base) Intermediate_Q Intermediate 1: 7,8-Dimethoxyquinazolin-4(3H)-one (Stable Core) Intermediate_Q->Intermediate_Cl Chlorination (POCl3, cat. DMF) Precursor Starting Material: 2-Amino-3,4-dimethoxybenzoic acid (Critical Regioisomer) Precursor->Intermediate_Q Cyclization (Formamide, 160°C)

Figure 1: Retrosynthetic logic ensuring 7,8-regiochemistry. Note that the starting material must be the 2,3-dimethoxy isomer of the benzoic acid precursor to yield the 7,8-quinazoline.

Detailed Experimental Protocols

Phase 1: Construction of the Quinazolinone Core

Objective: Cyclization of the anthranilic acid derivative to form the stable 7,8-dimethoxyquinazolin-4(3H)-one.[1]

Reagents:

  • Starting Material: 2-amino-3,4-dimethoxybenzoic acid (CAS: 3964-54-3) or Methyl 2-amino-3,4-dimethoxybenzoate.[1]

  • Reagent: Formamide (Excess, acts as solvent and C1 synthon).[1]

  • Catalyst: Ammonium acetate (Optional, promotes cyclization).[1]

Protocol:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-amino-3,4-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and Formamide (50 mL).

  • Reaction: Equip with a reflux condenser and heat the mixture to 150–160 °C for 4–6 hours.

    • Expert Insight: The reaction is complete when the solution becomes homogeneous and then begins to precipitate the product. TLC (10% MeOH in DCM) will show the disappearance of the fluorescent anthranilic acid spot.

  • Workup: Cool the reaction mixture to room temperature. Pour the slurry into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with water (3 x 50 mL) and cold isopropanol (1 x 20 mL) to remove residual formamide.

  • Drying: Dry in a vacuum oven at 60 °C overnight.

    • Expected Yield: 8.5 – 9.5 g (80–90%).

    • Appearance: Off-white to pale beige solid.[1]

Phase 2: Activation via Chlorination (The Critical Step)

Objective: Convert the inert carbonyl oxygen into a reactive chloro-leaving group using Vilsmeier-Haack type activation.[1]

Safety Warning:


 reacts violently with water.[1] Ensure all glassware is oven-dried. Quenching releases HCl gas; use a scrubber.[1]

Protocol:

  • Setup: In a dry 250 mL RBF under Argon, suspend 7,8-dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol) in

    
     (30 mL).
    
  • Catalysis: Add N,N-Dimethylformamide (DMF) (5 drops).

    • Mechanism:[1][2][3][4] DMF reacts with

      
       to form the Vilsmeier chloroiminium reagent, which is the active chlorinating species, significantly lowering the activation energy [1].
      
  • Reaction: Heat to reflux (105 °C) for 2–3 hours. The suspension will dissolve to form a clear yellow/orange solution.[1]

  • Quench (Critical):

    • Distill off excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Dissolve the residue in dry Dichloromethane (DCM) (50 mL).[1]

    • Slowly pour the DCM solution into a stirred mixture of Ice/Sat.

      
       (200 mL).[1] Maintain internal temp < 10 °C.
      
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1] Dry combined organics over

    
     and concentrate.
    
    • Stability Note: The 4-chloro intermediate is hydrolytically unstable.[1] Use immediately or store under Nitrogen at -20 °C.[1]

Phase 3: Amination to Final Product

Objective: Nucleophilic displacement of the chloride by the target amine.[1]

Reagents:

  • Substrate: 4-chloro-7,8-dimethoxyquinazoline (prepared above).[1]

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.5 equiv).[1]

  • Solvent: Isopropanol (IPA) or Acetonitrile (

    
    ).[1]
    
  • Base:

    
     or DIPEA (Hunig's Base).[1]
    

Protocol:

  • Setup: Dissolve 4-chloro-7,8-dimethoxyquinazoline (1.0 equiv) in IPA (10 volumes).

  • Addition: Add the Amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add DIPEA (2.5 equiv).

  • Reaction: Heat to reflux (80 °C) for 2–4 hours.

    • Monitoring: Reaction progress is usually rapid.[1] The product often precipitates from IPA as the reaction cools.

  • Workup:

    • Method A (Precipitation): Cool to 0 °C. Filter the solid.[1] Wash with cold IPA and Ether.

    • Method B (Extraction): If no precipitate, evaporate solvent, redissolve in EtOAc, wash with water/brine, and recrystallize.[1]

Analytical Data & Troubleshooting

Expected Characterization (1H NMR in DMSO-d6)

For the core 7,8-dimethoxy scaffold:

  • H-2 (Pyrimidine proton): Singlet,

    
     8.4 – 8.6 ppm (Characteristic of quinazoline C2).[1]
    
  • H-5 (Aromatic): Doublet,

    
     7.8 – 8.0 ppm (Couples with H-6).[1]
    
  • H-6 (Aromatic): Doublet,

    
     7.2 – 7.4 ppm (Couples with H-5).[1]
    
  • Methoxy Groups: Two singlets,

    
     3.8 – 4.0 ppm.[1]
    
    • Note: In the 6,7-isomer, H-5 and H-8 appear as two singlets because they are para to each other and do not couple strongly.[1] In the 7,8-isomer , H-5 and H-6 are ortho, showing distinct coupling (

      
       Hz).[1] This is the primary diagnostic peak for confirming regiochemistry. 
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization due to water.Ensure temp > 150°C to drive off water formed during urea fusion.[1]
Reversion to Quinazolinone (Step 3) Hydrolysis of Chloro-intermediate.Ensure Amine and Solvents are dry.[1] Avoid aqueous workup of the chloro-intermediate if possible (telescoping).[1]
Regioisomer Contamination Impure starting material.Verify the 2,3-dimethoxybenzoic acid source.[1] Check H-H coupling in NMR (Ortho vs Para).
Violent Exotherm (Step 2) Fast addition of quench.[1]Quench

residue into ice slowly. Never add water to the acid.[1]

Mechanistic Visualization

The chlorination step is the most complex mechanistically. Understanding the Vilsmeier-Haack pathway ensures the user understands why DMF is mandatory.[1]

ChlorinationMechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Activated Activated Intermediate (O-Phosphorylated) Vilsmeier->Activated Catalysis Quinazolinone Quinazolinone (Keto-form) Quinazolinone->Activated Nucleophilic Attack by Oxygen Product 4-Chloro-quinazoline Activated->Product Cl- Attack Elimination of PO2Cl2-

Figure 2: Catalytic cycle of DMF in POCl3 chlorination.[1] DMF forms the active electrophile, facilitating the reaction at lower temperatures than POCl3 alone.

References

  • Kumaraswamy, G., et al. (2004).[1][5] "An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline." Organic Preparations and Procedures International, 36(4), 341-345.[1][5]

  • Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202.[1] (General review of Quinazoline synthesis).

  • Baxendale, I. R., et al. (2021).[1] "Synthesis of 7-Chloroquinoline Derivatives." Durham University Publications.[1]

  • Mhaske, S. B., & Argade, N. P. (2006).[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.[1] (Context on natural product synthesis).

  • Pfizer Inc. (1968).[1] "Process for the synthesis of substituted quinazolin-4-ones." US Patent 3696102A.[1] (Foundational patent for dimethoxyquinazoline synthesis).[1]

Sources

Application Note: Synthesis of Novel EGFR Inhibitor Analogs via 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026


) of 4-Chloro-7,8-dimethoxyquinazoline with 3-Ethynylaniline.

Introduction & Scope

This application note details the synthetic protocol for


-(3-ethynylphenyl)-7,8-dimethoxyquinazolin-4-amine , a structural isomer of the FDA-approved drug Erlotinib  (Tarceva®). While Erlotinib utilizes the 6,7-dimethoxy substitution pattern, the 7,8-dimethoxy scaffold represents a critical area of investigation for Structure-Activity Relationship (SAR) studies, particularly in overcoming specific EGFR tyrosine kinase domain mutations.

The core chemistry relies on the inherent electrophilicity of the C4 position in the quinazoline ring, activated by the electron-withdrawing chlorine atom and the heterocyclic nitrogen. This protocol uses 4-Chloro-7,8-dimethoxyquinazoline as the electrophile and 3-Ethynylaniline as the nucleophile.

Mechanistic Rationale

The reaction proceeds via an Addition-Elimination (


) mechanism .
  • Addition: The lone pair of the aniline nitrogen attacks the electrophilic C4 carbon of the quinazoline.

  • Intermediate: A Meisenheimer-like tetrahedral intermediate is formed (though often transient in heteroaromatics).

  • Elimination: Chloride is expelled as the leaving group, restoring aromaticity.

  • Salt Formation: The displaced chloride ion pairs with the protonated product (or excess acid), precipitating the target molecule as a hydrochloride salt.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the mechanistic flow.

ReactionScheme SM1 4-Chloro-7,8- dimethoxyquinazoline (Electrophile) TS Tetrahedral Intermediate SM1->TS + iPrOH, Reflux SM2 3-Ethynylaniline (Nucleophile) SM2->TS Prod_Salt Target Product (HCl Salt) TS->Prod_Salt - Cl⁻ elimination Precipitation Prod_Free Target Product (Free Base) Prod_Salt->Prod_Free NaHCO3/H2O (Basification)

Figure 1: Reaction pathway for the synthesis of the 7,8-dimethoxy EGFR inhibitor analog.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleCAS (Ref)
4-Chloro-7,8-dimethoxyquinazoline 224.641.0ElectrophileN/A (Custom)
3-Ethynylaniline 117.151.1Nucleophile54060-30-9
2-Propanol (Isopropanol) 60.10SolventReaction Medium67-63-0
Sodium Bicarbonate 84.01ExcessNeutralization144-55-8
Ethyl Acetate 88.11SolventExtraction/Wash141-78-6
Critical Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser.

  • Inert gas manifold (Nitrogen or Argon) – Crucial to prevent hydrolysis of the chloro-quinazoline.

  • Magnetic stirrer and temperature-controlled oil bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Coupling Reaction (Synthesis of the HCl Salt)

Principle: Isopropanol is chosen because the starting materials are soluble at reflux, but the hydrochloride salt product is insoluble at room temperature, driving the reaction to completion via precipitation (Le Chatelier's principle).

  • Preparation: Oven-dry all glassware. Assemble the reaction flask under a positive pressure of Nitrogen.

  • Charging: Add 4-Chloro-7,8-dimethoxyquinazoline (1.0 g, 4.45 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous 2-Propanol (15 mL). Stir to create a suspension.

  • Nucleophile Addition: Add 3-Ethynylaniline (0.57 g, 4.90 mmol, 1.1 equiv) in one portion.

    • Note: The reaction mixture may turn yellow/orange immediately.

  • Activation: Heat the mixture to Reflux (82°C) .

    • Observation: The starting material should dissolve as the temperature rises. Within 30–60 minutes, a heavy precipitate (the product HCl salt) should begin to form.

  • Duration: Maintain reflux for 3 to 4 hours . Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the 4-chloro starting material (

      
      ).
      
  • Cooling: Allow the reaction to cool slowly to room temperature (25°C), then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

Step 2: Isolation and Purification
  • Filtration: Filter the cold suspension under vacuum.

  • Washing: Wash the filter cake with cold 2-Propanol (2 x 5 mL) to remove unreacted aniline and impurities.

  • Drying: Dry the solid under vacuum at 50°C for 2 hours.

    • Intermediate Result: This yields the Hydrochloride Salt of the target compound. (Expected Yield: >85%).

Step 3: Conversion to Free Base (Optional but Recommended for Biological Assay)

While the HCl salt is often used, the free base is required for accurate NMR characterization or specific lipophilic assays.

  • Suspension: Suspend the dried HCl salt in a biphasic mixture of Ethyl Acetate (20 mL) and Saturated Aqueous

    
      (20 mL).
    
  • Stirring: Stir vigorously for 30 minutes until the solid dissolves (or the organic layer becomes clear).

  • Separation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: Recrystallize from minimal hot Acetonitrile or Methanol/Water if high purity (>99%) is required.

Workflow Logic & Troubleshooting

The following diagram outlines the decision-making process during the synthesis.

Workflow Start Start Reaction (Reflux in iPrOH) Check TLC Check (3 hours) Start->Check Precip Heavy Precipitate? Check->Precip SM Consumed Continue Continue Reflux (+1 hour) Check->Continue SM Remains Precip->Continue No (Concentrate solvent) Cool Cool to 0°C Filter Solid Precip->Cool Yes Continue->Check Wash Wash with Cold iPrOH Cool->Wash Purity Check Purity (HPLC) Wash->Purity Recryst Recrystallize (MeOH/H2O) Purity->Recryst Fail Final Final Product (>98% Purity) Purity->Final Pass Recryst->Final

Figure 2: Operational workflow for synthesis and purification.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate Solvent volume too high or product soluble.Concentrate reaction volume by 50% via rotary evaporation; cool to -20°C.
Low Yield Hydrolysis of 4-chloro starting material.Ensure 4-chloro-7,8-dimethoxyquinazoline is stored under Argon. Dry isopropanol over molecular sieves before use.
Impurity Spots on TLC Oxidation of aniline.Perform reaction under strict Nitrogen atmosphere. Use freshly distilled aniline if dark.
Sticky Solid Trapped solvent/impurities.Triturate the solid with diethyl ether or hexane to induce crystallization.

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Characteristic Singlet: Look for the C2-proton of the quinazoline ring around

      
       8.5–8.8 ppm .
      
    • Methoxy Groups: Two distinct singlets (3H each) in the

      
       3.9–4.0 ppm  region.[1] Note: In the 7,8-isomer, these may appear slightly more downfield compared to the 6,7-isomer due to the proximity of the N1 nitrogen to the C8-methoxy.
      
    • Acetylene Proton: A singlet around

      
       4.2 ppm  (alkynyl CH).
      
  • Melting Point: The HCl salt typically has a high melting point (>220°C, often with decomposition).

  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 306.1  (Calculated for 
      
      
      
      ).
    • Absence of hydrolysis byproduct (Quinazolinone, mass ~206).

References

  • Cohen, M. H., et al. (2005). FDA Drug Approval Summary: Erlotinib (Tarceva®) Tablets. The Oncologist, 10(7), 461-466.

  • Chandregowda, V., et al. (2009). Synthesis of 4-anilinoquinazoline derivatives as potential tyrosine kinase inhibitors.[2][3][4][5][6] European Journal of Medicinal Chemistry, 44(7), 3046-3055.

  • Knesl, P., et al. (2006). Improved Synthesis of Erlotinib Hydrochloride. Molecules, 11(4), 286-297.

  • Rao, V. S., et al. (2013). Process for the preparation of Erlotinib Hydrochloride.[2][7][8][9][10] US Patent 2013/0281698 A1.

Sources

Process Development Guide: Scalable Synthesis of 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Chloro-7,8-dimethoxyquinazoline is a critical electrophilic building block used in the synthesis of phosphodiesterase (PDE) inhibitors and specific tyrosine kinase inhibitors. Unlike its more common isomer (6,7-dimethoxyquinazoline, used in Erlotinib), the 7,8-isomer offers unique structure-activity relationship (SAR) profiles due to the steric and electronic influence of the C8-methoxy group.

This Application Note provides a field-proven, scalable protocol for synthesizing this scaffold. The focus is on process safety during the chlorination step—historically the most hazardous unit operation due to the exothermic nature of phosphoryl chloride (


) quenching.

Key Technical Achievements of this Protocol:

  • Regiochemical Fidelity: Ensures exclusive formation of the 7,8-isomer using validated precursors.

  • Safety Engineering: Implements a "Reverse Quench" strategy to prevent thermal runaway.

  • Yield Optimization: Targets >85% isolated yield with >98% HPLC purity.

Chemical Pathway & Retrosynthetic Logic

The synthesis hinges on the cyclization of an anthranilic acid derivative followed by aromatization via chlorination.

Retrosynthetic Analysis
  • Target: 4-Chloro-7,8-dimethoxyquinazoline (

    
    ).
    
  • Precursor: 7,8-Dimethoxyquinazolin-4(3H)-one.

  • Starting Material: 2-Amino-3,4-dimethoxybenzoic acid (derived from 2,3-dimethoxybenzoic acid).

Note: The numbering shifts during cyclization. The C3 and C4 positions of the benzoic acid become the C8 and C7 positions of the quinazoline ring, respectively.

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation and the critical intermediates.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination (Critical) SM 2-Amino-3,4- dimethoxybenzoic acid Int1 7,8-Dimethoxy- quinazolin-4(3H)-one SM->Int1 Cyclization Reagent1 Formamide (140-160°C) Reagent1->Int1 Product 4-Chloro-7,8- dimethoxyquinazoline Int1->Product Aromatization Reagent2 POCl3 / DIEA (Reflux) Reagent2->Product

Caption: Synthetic pathway from anthranilic acid derivative to the chlorinated heteroaromatic target.

Detailed Experimental Protocols

Protocol A: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one

Objective: Create the stable lactam precursor. Scale: 100 g Input.

  • Setup: Equip a 1 L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 2-amino-3,4-dimethoxybenzoic acid (100 g, 0.51 mol) and Formamide (300 mL, excess).

    • Note: Formamide acts as both solvent and reagent.

  • Reaction: Heat the slurry to 145–150°C . The solids will dissolve, and the solution will darken. Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC until starting material < 1%.

  • Workup:

    • Cool the mixture to 80°C.

    • Slowly add Water (600 mL) to precipitate the product.

    • Cool further to 0–5°C and stir for 1 hour.

  • Isolation: Filter the solid. Wash the cake with cold water (2 x 100 mL) and cold acetone (50 mL) to remove formamide residues.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 85–90 g (80–85%).

    • Appearance: Off-white to pale grey solid.

Protocol B: Chlorination to 4-Chloro-7,8-dimethoxyquinazoline

Objective: Convert the lactam to the chloro-heterocycle. Critical Safety Warning: This reaction generates HCl gas and requires a highly exothermic quench. Scale: 50 g Input.

  • Reagent Preparation: Ensure all glassware is oven-dried. Moisture triggers premature

    
     decomposition.
    
  • Charging:

    • In a 500 mL RBF, charge 7,8-Dimethoxyquinazolin-4(3H)-one (50 g, 0.24 mol).

    • Add Toluene (250 mL) (Optional: Toluene improves heat transfer but neat

      
       is often used. We recommend Toluene for scale-up safety).
      
    • Add

      
        (Phosphoryl chloride) (55 mL, ~2.5 eq).
      
    • Add DIEA (Diisopropylethylamine) (42 mL, 1.0 eq) dropwise. Base catalysis accelerates the reaction and lowers the required temperature.

  • Reaction:

    • Heat to Reflux (approx. 105–110°C) .

    • Stir for 3–5 hours. The suspension should clear to a yellow/orange solution.

    • IPC: Aliquot 50 µL into MeOH (forms the methyl ether derivative) for HPLC analysis. Disappearance of quinazolinone indicates completion.

  • Distillation (Volume Reduction):

    • Distill off excess

      
       and Toluene under reduced pressure (keep pot temp < 60°C). This reduces the violence of the quench.
      
    • Residue: Thick yellow/brown oil.

Process Safety: The "Reverse Quench" Protocol

The quenching of


 is the highest-risk operation. Direct addition of water to the reaction vessel can cause an explosive release of HCl and heat ("thermal runaway").

Mandatory Procedure:

  • Quench Vessel: Prepare a separate reactor containing 10% Sodium Acetate (aq) or Saturated

    
      cooled to 0–5°C.
    
  • Transfer: Dilute the reaction residue with dichloromethane (DCM) or Toluene.

  • Addition: Slowly cannulate or pump the reaction mixtureINTO the quench vessel (Reverse Quench) while maintaining the quench temperature < 20°C.

    • Why: This ensures the hydrolyzing agent is always in excess, preventing the accumulation of reactive phosphorodichloridic acid intermediates that cause delayed exotherms.

  • Phase Separation:

    • Separate the organic layer.[1][2]

    • Wash the aqueous layer with DCM (2 x).

    • Combine organics and wash with Brine.[2][3]

    • Dry over anhydrous

      
      .[3][4]
      
  • Final Isolation: Evaporate solvent. Recrystallize from Heptane/EtOAc if necessary.

    • Stability Note: The product is unstable to moisture over time. Store under Nitrogen at -20°C.

Process Flow Diagram: Reverse Quench Setup

Process cluster_safety Safety Controls Reactor Reaction Vessel (Residue + DCM) Pump Metering Pump Reactor->Pump Controlled Feed QuenchTank Quench Tank (NaOAc/Ice Water) < 10°C Pump->QuenchTank Slow Addition Scrubber Caustic Scrubber (HCl Neutralization) QuenchTank->Scrubber Off-gas (HCl) TempProbe Temp Probe (Interlock > 20°C) TempProbe->Pump Stops Feed

Caption: Engineering control diagram for the safe quenching of POCl3 reaction mixtures.

Analytical Specifications & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identity Conforms to Structure1H-NMR, MS
Water Content < 0.5%Karl Fischer (Critical for stability)
Residual POCl3 Not DetectedGC-MS or Ion Chromatography
Troubleshooting Guide
  • Problem: Low Yield after Quench.

    • Cause: Hydrolysis of the C4-Cl bond back to the quinazolinone.

    • Solution: The quench was likely too hot or too acidic. Ensure rapid phase separation and use a buffered quench (NaOAc) rather than water alone.

  • Problem: Product turns pink/red upon storage.

    • Cause: Oxidation or residual acid.

    • Solution: Ensure the final organic wash includes a bicarbonate wash and the solid is dried completely. Store in amber vials.

References

  • Synthesis of Quinazolinones (General): Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their functionalization." Tetrahedron 61.43 (2005): 10153-10202. Link

  • POCl3 Chlorination Safety: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." Organic Process Research & Development (2018). Link

  • Scale-Up Protocols (Analogous 6,7-isomer): "An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline." Organic Preparations and Procedures International 36.4 (2004). Link

  • Quenching Best Practices: "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Technical Guides. Link

Sources

Application Note: Developing Novel Anticancer Agents from 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

While the 6,7-dimethoxyquinazoline scaffold is the backbone of blockbuster EGFR inhibitors like Erlotinib and Gefitinib, the 7,8-dimethoxy isomer represents a distinct, under-explored chemical space. This Application Note guides medicinal chemists and pharmacologists through the development of novel anticancer agents derived specifically from 4-Chloro-7,8-dimethoxyquinazoline .

Why the 7,8-Isomer?

  • Intellectual Property (IP) Novelty: Escaping the crowded patent landscape of 6,7-substituted quinazolines.

  • Solubility Profiles: The 7,8-substitution pattern alters the crystal packing and lipophilicity (

    
    ), potentially improving oral bioavailability.
    
  • Selectivity Tuning: Slight alterations in the solvent-exposed region of the ATP-binding pocket can shift selectivity from EGFR to other kinases like PDGFR or VEGFR, or overcome specific resistance mutations (e.g., T790M).

Module 1: Chemical Synthesis (The "Make")

The core reaction is a Nucleophilic Aromatic Substitution (


) at the C4 position. The chlorine atom at C4 is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3).
Reaction Mechanism

The aniline nucleophile attacks the C4 carbon, forming a Meisenheimer-like tetrahedral intermediate. The aromaticity is restored by the elimination of the chloride ion, resulting in the hydrochloride salt of the product.

Detailed Protocol: Displacement

Objective: Synthesize 4-anilino-7,8-dimethoxyquinazoline derivatives.

Materials:

  • Scaffold: 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like analogs) (1.1 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (ACN)[1]

  • Base (Optional): Triethylamine (

    
    ) or 
    
    
    
    (Note: Omitting base yields the HCl salt, which often precipitates cleanly).

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-7,8-dimethoxyquinazoline (1 mmol, 224 mg) in Isopropanol (10 mL).

  • Addition: Add the substituted Aniline (1.1 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot should appear.
  • Precipitation: Cool the reaction mixture to room temperature. A heavy precipitate (the HCl salt of the product) typically forms.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake with cold isopropanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Free Base Conversion (If required): Suspend the solid in EtOAc/Water, add saturated

    
    , separate the organic layer, dry over 
    
    
    
    , and evaporate.
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Chloro-7,8- dimethoxyquinazoline Process1 Reflux in iPrOH (3-5 Hours) Start->Process1 Reactant Substituted Aniline Reactant->Process1 Check TLC Check (Disappearance of SM) Process1->Check Check->Process1 Incomplete Filter Filtration & Washing Check->Filter Complete Product Target 4-Anilino- quinazoline (HCl Salt) Filter->Product

Caption: Figure 1. Standard synthetic workflow for generating 4-anilino-7,8-dimethoxyquinazoline libraries via nucleophilic aromatic substitution.

Module 2: In Silico Design & SAR Strategy[1]

Before synthesis, candidates should be screened virtually. The 7,8-dimethoxy pattern interacts differently with the "ceiling" of the ATP-binding pocket compared to the 6,7-pattern.

Key Binding Interactions (EGFR Model)
  • N1 (Quinazoline): Accepts a Hydrogen bond from Met793 (Hinge region).[1]

  • C4-Aniline: Occupies the hydrophobic pocket; substituents here dictate potency and selectivity.

  • C7/C8 Methoxy Groups: These point towards the solvent interface.

    • Design Note: In the 7,8-isomer, the C8-methoxy is sterically crowded. Bulky groups at C8 may clash with the hinge residue Leu788 or Thr790 in mutant forms. Keep C8 small (Methoxy/Ethoxy) and explore bulk at C7 for solubilizing groups (e.g., morpholine).

Structure-Activity Relationship (SAR) Table
RegionModificationExpected EffectRecommendation
C4-Aniline 3-Cl, 4-F (Geftinib-like)High EGFR affinityEssential starting point.
C4-Aniline 3-EthynylCovalent binding (if acrylamide present)Explore for irreversible inhibitors.
C7-Position Morpholine/PiperazineIncreased SolubilityIdeal site for solubilizing tails.
C8-Position Methoxy vs. EthoxySteric fit in pocket floorKeep small (OMe) to avoid hinge clash.

Module 3: Biological Evaluation (The "Test")

Once synthesized, compounds must undergo a rigorous screening cascade.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine


 against EGFR (WT) and EGFR (T790M).[1]
  • Reagents: Recombinant EGFR kinase, ATP, Poly(Glu,Tyr) substrate, Test Compound.

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Start at

    
    ).
    
  • Incubation: Mix Kinase + Substrate + Compound in 384-well plate. Incubate 10 mins.

  • Initiation: Add ATP to start the reaction. Incubate 60 mins at RT.[1]

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to light).[1]

  • Read: Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration] to calculate

    
    .
    
Protocol: Cellular Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., A549, H1975).[2]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds at varying concentrations (0.01 –

    
    ). Incubate 72h.
    
  • Labeling: Add MTT reagent (

    
    ).[1] Incubate 4h. Mitochondria reduce MTT to purple formazan.
    
  • Solubilization: Remove media.[1] Add DMSO (

    
    ) to dissolve crystals.[1]
    
  • Measurement: Read Absorbance at 570 nm.

Biological Mechanism Diagram[1]

MechanismOfAction Drug 7,8-Dimethoxy- quinazoline Target EGFR Kinase Domain (ATP Pocket) Drug->Target Binds Hinge (Met793) Competition Competes with ATP Target->Competition Inhibition Inhibition of Autophosphorylation Competition->Inhibition Downstream Blockade of Signaling (RAS/RAF/MEK) Inhibition->Downstream Outcome Apoptosis & G1 Cell Cycle Arrest Downstream->Outcome

Caption: Figure 2. Pharmacological mechanism of action for quinazoline-based kinase inhibitors.

References

  • Synthesis & SAR of Quinazolines

    • Title: Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay.
    • Source: Al-Wahaibi, L.H., et al. (2021).[3][4] Molecules.

    • Link:[Link]

    • Relevance: Validates the biological activity of trimethoxy/dimethoxy quinazoline variants against EGFR/VEGFR.
  • Synthetic Protocol (Chlorination & Displacement)

    • Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
    • Source: Rani, P., et al. (2023).[5] Der Pharma Chemica.

    • Link:[Link][1][5][6]

    • Relevance: Provides the specific reflux conditions and workup for the 4-chloro displacement reaction applicable to the 7,8-isomer.
  • Isomeric Comparison (6,7 vs 7,8)

    • Title: 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors.[2]

    • Source: Xia, B., et al. (2018).[2] European Journal of Medicinal Chemistry.

    • Link:[Link]

    • Relevance: Establishes the baseline for 6,7-substitution, providing a control model for comparing the novel 7,8-deriv

Sources

Application Note: High-Precision Synthesis of VEGFR-2 Inhibitors Utilizing the 4-Chloro-7,8-dimethoxyquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the synthetic utility of 4-Chloro-7,8-dimethoxyquinazoline as a pivotal intermediate in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.

While the 6,7-dimethoxy substitution pattern is the industry standard (found in approved drugs like Vandetanib and Gefitinib), the 7,8-dimethoxy isomer represents a critical "scaffold hop" in Structure-Activity Relationship (SAR) studies. Shifting the methoxy groups to the 7,8-position alters the steric bulk presentation at the solvent-exposed front of the ATP-binding pocket, often resulting in:

  • Altered Solubility Profiles: Changes in crystal packing and lipophilicity.

  • Selectivity Modulation: Differential binding to off-target kinases (e.g., EGFR vs. VEGFR-2) due to slight shifts in the hinge-binding vector.

  • Metabolic Stability: Blocking metabolic soft spots at the 8-position.

This guide provides a validated protocol for the Nucleophilic Aromatic Substitution (


) of the 4-chloro "warhead" with functionalized anilines, the rate-limiting step in generating library candidates.

Chemical Mechanism: The "Warhead"

The synthesis relies on the high reactivity of the chlorine atom at the C4 position. The pyrimidine ring acts as an electron-withdrawing group, activating the C4 position for nucleophilic attack by the aniline amine.

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism. The protonation of the quinazoline N1 nitrogen (often by trace acid or the aniline hydrochloride salt formed in situ) increases the electrophilicity of C4, facilitating the attack.

Pathway Diagram

ReactionPathway Start 4-Chloro-7,8- dimethoxyquinazoline (Electrophile) Transition Meisenheimer-like Complex Start->Transition + Aniline iPrOH, Reflux Aniline Functionalized Aniline (Nucleophile) Aniline->Transition Product 4-Anilino-7,8- dimethoxyquinazoline (VEGFR-2 Inhibitor) Transition->Product - HCl

Figure 1: Reaction pathway for the synthesis of VEGFR-2 inhibitors via


 mechanism.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 4-Chloro-7,8-dimethoxyquinazoline (CAS: [Relevant CAS if available], >97% purity).

  • Nucleophile: 4-Bromo-2-fluoroaniline (Model aniline for VEGFR-2 potency).

  • Solvent: Isopropanol (iPrOH), anhydrous.

  • Base (Optional): Triethylamine (

    
    ) or 
    
    
    
    (Note: Standard protocol relies on spontaneous precipitation of HCl salt).
Step-by-Step Procedure
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq, 1.0 mmol, 224 mg) in Isopropanol (10 mL).

    • Note: The starting material may not fully dissolve at room temperature; a suspension is acceptable.

  • Nucleophile Addition:

    • Add 4-Bromo-2-fluoroaniline (1.1 eq, 1.1 mmol, 209 mg) to the stirring suspension.

    • Critical: If using a salt form of the aniline, add 1.2 eq of

      
       to liberate the free base.
      
  • Reaction (Reflux):

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours .
      
    • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material spot (

      
      ) should disappear, and a lower, often fluorescent product spot should appear.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Further cool in an ice bath (

      
      ) for 30 minutes to maximize precipitation.
      
    • The product typically precipitates as the Hydrochloride salt .

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash 1: Cold Isopropanol (2 x 5 mL) to remove unreacted aniline.

    • Wash 2: Diethyl ether (2 x 10 mL) to remove trace solvents and facilitate drying.

    • Dry the solid under vacuum at

      
       for 4 hours.
      
Experimental Workflow Diagram

Workflow Step1 1. Dissolve 4-Cl-7,8-DMQ in iPrOH Step2 2. Add Aniline (1.1 eq) Step1->Step2 Step3 3. Reflux (82°C, 4-6h) Monitor TLC Step2->Step3 Step4 4. Cool to 0°C (Precipitate HCl Salt) Step3->Step4 Step5 5. Filtration & Wash (iPrOH / Et2O) Step4->Step5 Step6 6. Validation (NMR, HPLC) Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the target inhibitor.

Data Analysis & SAR Context

The 7,8-dimethoxy scaffold offers distinct physicochemical properties compared to the 6,7-isomer. Below is a comparative analysis of key metrics typically observed in this class of VEGFR-2 inhibitors.

Table 1: Comparative Profile of Quinazoline Scaffolds
Feature6,7-Dimethoxy (Standard)7,8-Dimethoxy (Exploratory)Impact on Drug Design
Binding Mode Hinge binder (N1)Hinge binder (N1)Core binding mode preserved.
Solvent Front 7-position faces solvent8-position faces solvent7,8-isomer creates different steric bulk at the pocket entrance.
Solubility ModerateOften HigherAsymmetry in 7,8-isomer can disrupt crystal lattice energy.
Metabolic Liability C-8 is a metabolic soft spotC-8 is blocked (OMe)7,8-isomer protects the vulnerable C-8 position from oxidation.
Potency (VEGFR-2) High (

nM)
Variable (

20-100 nM)
Potency is generally maintained, but selectivity profiles shift.
Validation Criteria (Self-Check)

To ensure the protocol was successful, verify the following:

  • Appearance: Product should be a yellow to off-white solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the characteristic singlet for the aromatic proton at C2 (
    
    
    ppm) and two distinct singlets for the methoxy groups (
    
    
    ppm).
  • Mass Spec: Observe

    
     peak corresponding to the specific aniline used.
    

Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitation.

    • Cause: Product might be soluble in iPrOH as the free base.

    • Fix: Add 1-2 drops of concentrated HCl to force salt formation, or switch solvent to Acetonitrile (

      
      ), which is less solubilizing for the salt.
      
  • Issue: Incomplete Reaction.

    • Cause: Deactivation of aniline or hydrolysis of the chloride.

    • Fix: Ensure anhydrous conditions. If the aniline is electron-poor (e.g., nitro-aniline), switch to higher boiling solvent (e.g., 2-ethoxyethanol) or use microwave irradiation (

      
      , 20 min).
      
  • Issue: Hydrolysis Byproduct (Quinazolinone).

    • Cause: Water in the solvent converts the 4-Cl to 4-OH.

    • Fix: Use freshly distilled solvents and keep the reaction under Nitrogen atmosphere.

References

  • Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300–1312. Link

    • Context: Foundational paper establishing the 4-anilinoquinazoline SAR for VEGFR-2, primarily focusing on the 6,7-isomer but establishing the chemistry used here.
  • Bridges, A. J., et al. (1996). "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(1), 267–276. Link

    • Context: Details the reaction conditions and the electronic effects of methoxy substitution p
  • Wedge, S. R., et al. (2002). "ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration." Cancer Research, 62(16), 4645-4655. Link

    • Context: Describes the biological validation of quinazoline-based VEGFR-2 inhibitors.
  • Garofalo, A., et al. (2012). "7,8-Dialkoxy-4-anilinoquinazolines as potent and selective inhibitors of EGFR and VEGFR-2 tyrosine kinases." Bioorganic & Medicinal Chemistry Letters, 22(5), 1821-1826. Context: Explicitly compares 7,8-substitution patterns against the standard 6,7-pattern, highlighting the "scaffold hop" utility described in this note.

Application Note: Precision Synthesis of 4-Anilino-7,8-Dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-anilinoquinazoline scaffold is a cornerstone in kinase inhibitor chemistry, serving as the pharmacophore for blockbuster EGFR inhibitors like Gefitinib and Erlotinib. While the 6,7-dimethoxy substitution pattern is widely explored, the 7,8-dimethoxy isomer represents a distinct chemical space with unique structure-activity relationship (SAR) profiles.

This guide provides a rigorous, field-validated protocol for synthesizing 4-anilino-7,8-dimethoxyquinazoline derivatives. Unlike generic protocols, this workflow addresses the critical regiochemical challenge: ensuring the correct placement of methoxy groups by selecting the appropriate anthranilic acid precursor.

Key Technical Advantages of This Protocol:

  • Regiochemical Fidelity: Uses 2-amino-3,4-dimethoxybenzoic acid to exclusively yield the 7,8-isomer.

  • Scalability: Avoids high-pressure hydrogenation steps common in alternative routes.

  • Self-Validating: Includes specific NMR diagnostic peaks to distinguish the 7,8-isomer from the 6,7-isomer.

Retrosynthetic Analysis & Pathway Visualization

To guarantee the synthesis of the 7,8-isomer, we must disconnect the quinazoline core to its benzenoid precursor. The critical decision point is the starting material: 2-amino-3,4-dimethoxybenzoic acid .

Retrosynthesis Target 4-Anilino-7,8-dimethoxyquinazoline (Target Molecule) Inter1 4-Chloro-7,8-dimethoxyquinazoline (Electrophilic Core) Target->Inter1 SNAr (Nucleophilic Substitution) Aniline Substituted Aniline (Nucleophile) Target->Aniline Inter2 7,8-Dimethoxyquinazolin-4(3H)-one (Cyclized Lactam) Inter1->Inter2 Chlorination (POCl3) Start 2-Amino-3,4-dimethoxybenzoic acid (Critical Precursor) Inter2->Start Cyclization (Formamide/Heat)

Figure 1: Retrosynthetic pathway highlighting the critical dependency on 2-amino-3,4-dimethoxybenzoic acid to establish the 7,8-substitution pattern.

Detailed Experimental Protocol

Phase 1: Construction of the Quinazolinone Core

Objective: Cyclization of the anthranilic acid derivative to form the pyrimidine ring.

Reagents:

  • Precursor: 2-Amino-3,4-dimethoxybenzoic acid (CAS: 5653-40-7)

  • Cyclizing Agent: Formamide (Excess)

  • Solvent: None (Neat reaction) or 2-Methoxyethanol (if temperature control is difficult)

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 2-amino-3,4-dimethoxybenzoic acid (10.0 g, 50.7 mmol).

  • Addition: Add formamide (50 mL, ~25 equiv). The solid will not dissolve immediately.

  • Reaction: Equip with a reflux condenser and heat the mixture to 140–150 °C for 6–8 hours.

    • Expert Insight: The reaction is complete when the mixture becomes homogenous and then begins to precipitate the product. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. Dilute with cold water (100 mL) to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake thoroughly with water (2 x 50 mL) followed by cold ethanol (20 mL) to remove residual formamide.

  • Drying: Dry in a vacuum oven at 60 °C overnight.

    • Expected Yield: 8.5 – 9.5 g (80–90%).

    • Appearance: Off-white to pale beige solid.

Phase 2: Activation via Chlorination

Objective: Convert the unreactive lactam (tautomer of quinazolinone) into the electrophilic 4-chloro species.

Reagents:

  • Substrate: 7,8-Dimethoxyquinazolin-4(3H)-one (from Phase 1)

  • Reagent: Phosphorus Oxychloride (POCl₃)

  • Catalyst: N,N-Dimethylaniline (preferred over DMF for this substrate to scavenge HCl)

Protocol:

  • Safety: POCl₃ is corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Setup: Suspend 7,8-dimethoxyquinazolin-4(3H)-one (5.0 g, 24.2 mmol) in POCl₃ (40 mL).

  • Catalysis: Add N,N-dimethylaniline (3.5 mL, 1.1 equiv) dropwise.

    • Mechanism:[1][2] The base facilitates the formation of the dichlorophosphate intermediate and prevents acid-catalyzed decomposition of the methoxy groups.

  • Reflux: Heat to reflux (105 °C) for 3–4 hours. The suspension should turn into a clear, dark solution.

  • Quench (Critical Step):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure.

    • Dissolve the residue in DCM (100 mL).

    • Pour the DCM solution slowly onto a stirred mixture of crushed ice and saturated NaHCO₃ .

    • Warning: Exothermic reaction. Ensure pH remains >7 to prevent hydrolysis of the chloride back to the quinazolinone.

  • Extraction: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate.

    • Product: 4-Chloro-7,8-dimethoxyquinazoline.[3]

    • Storage: Use immediately or store under N₂ at -20 °C (moisture sensitive).

Phase 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling the core with the specific aniline pharmacophore.

Reagents:

  • Electrophile: 4-Chloro-7,8-dimethoxyquinazoline

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Solvent: Isopropanol (iPrOH)

Protocol:

  • Setup: Dissolve 4-chloro-7,8-dimethoxyquinazoline (1.0 equiv) in isopropanol (10 mL/g).

  • Addition: Add the substituted aniline (1.1 equiv).

  • Reaction: Heat to reflux (82 °C) for 2–4 hours.

    • Observation: The product typically precipitates as the hydrochloride salt directly from the hot solution.

  • Isolation: Cool to room temperature. Filter the precipitate.[4][5]

  • Purification: Wash the filter cake with cold isopropanol and diethyl ether.

  • Free Base Conversion (Optional): If the free base is required for biological assays, partition the solid between EtOAc and saturated NaHCO₃, separate, and dry.

Reaction Workflow & Equipment Setup

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Chlorination cluster_2 Phase 3: SNAr Coupling Step1 Reagent: 2-Amino-3,4-dimethoxybenzoic acid + Formamide Temp: 145°C | Time: 6h Step2 Reagent: POCl3 + N,N-Dimethylaniline Temp: Reflux | Time: 3h CRITICAL: Ice/NaHCO3 Quench Step1->Step2 Isolate & Dry Step3 Solvent: Isopropanol (Reflux) Product precipitates as HCl salt Filtration & Ether Wash Step2->Step3 Immediate Use

Figure 2: Operational workflow emphasizing critical process parameters and isolation points.

Data Summary & Characterization

Stoichiometry Table
ComponentRoleEquivalentsMolecular WeightDensity (g/mL)
4-Chloro-7,8-dimethoxyquinazoline Electrophile1.0224.64N/A
Substituted Aniline Nucleophile1.1VariableVariable
Isopropanol Solvent10 VolN/A0.786
Product (HCl Salt) TargetTheoreticalVariableN/A
Diagnostic NMR Signals (DMSO-d6)

To validate the 7,8-isomer vs. the 6,7-isomer , check the aromatic proton coupling patterns on the quinazoline core:

  • 7,8-Dimethoxy Isomer:

    • Protons at C5 and C6 are adjacent (ortho-coupled).

    • Signal: You will see two doublets (d) with a coupling constant J ≈ 9.0 Hz.

  • 6,7-Dimethoxy Isomer (Common Impurity):

    • Protons at C5 and C8 are isolated (para to each other).

    • Signal: You will see two singlets (s).

Validation Rule: If your NMR shows two singlets in the aromatic region of the quinazoline core, you have synthesized the wrong isomer (likely starting from 2-amino-4,5-dimethoxybenzoic acid). If you see two doublets, you have the correct 7,8-substitution.

References

  • Synthesis of Quinazoline Core: Bridges, A. J., et al. "Tyrosine Kinase Inhibitors.[6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996.

  • 7,8-Isomer Specifics: Al-Omary, F. A., et al. "Synthesis and biological evaluation of some new 7,8-dimethoxyquinazolin-4(3H)-one derivatives." Molecules, 2010.

  • Chlorination Protocol: Mishani, E., et al. "Carbon-11 labeling of the EGFR tyrosine kinase inhibitor PD153035." Journal of Labelled Compounds and Radiopharmaceuticals, 1999.

  • General SNAr Methodology: Ravez, S., et al. "Protein kinase inhibitors based on the quinazoline scaffold." European Journal of Medicinal Chemistry, 2015.

Sources

Application Notes and Protocols for 4-Chloro-7,8-dimethoxyquinazoline in Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Continuous Flow in Modern Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the pursuit of efficiency, safety, and precision is paramount. Traditional batch processing, while foundational, often presents challenges in scalability, heat and mass transfer, and the safe handling of hazardous reagents.[1] Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology that addresses these limitations, offering a paradigm shift in how we approach the synthesis of active pharmaceutical ingredients (APIs) and their critical intermediates.[2] This technology enables superior control over reaction parameters, leading to improved yields, higher purity, and inherently safer processes.[3]

This document provides detailed application notes and protocols for the use of 4-Chloro-7,8-dimethoxyquinazoline , a key building block in the synthesis of several important oncology drugs, within a continuous flow chemistry framework. While direct literature on the flow synthesis of this specific molecule is nascent, the principles and protocols outlined herein are synthesized from extensive research on analogous quinazoline and heterocyclic systems, providing a robust and scientifically grounded guide for researchers, scientists, and drug development professionals.

Introduction to 4-Chloro-7,8-dimethoxyquinazoline: A Privileged Scaffold

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] 4-Chloro-7,8-dimethoxyquinazoline is a particularly important intermediate. The chloro-substituent at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains that are crucial for the biological activity of the final drug molecule.[6][7][8] The methoxy groups at the 7- and 8-positions are often key for receptor binding and modulating the pharmacokinetic properties of the API.

Notably, this scaffold is a precursor to potent tyrosine kinase inhibitors (TKIs) like Gefitinib and Lapatinib, which are used in the treatment of various cancers.[9][10][11] The traditional batch synthesis of these complex molecules can be multi-step, time-consuming, and involve hazardous reagents.[12]

The Rationale for Flow Chemistry

The adoption of flow chemistry for the synthesis and subsequent reactions of 4-Chloro-7,8-dimethoxyquinazoline is driven by several key advantages:

  • Enhanced Safety: The chlorination step to produce the quinazoline intermediate often involves reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which are hazardous.[9][13] Flow chemistry minimizes the volume of these reagents at any given time, significantly reducing the risks associated with handling and potential thermal runaways.[14][15]

  • Improved Reaction Control: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors.[1] This allows for precise temperature control, which is critical for minimizing side reactions and improving product purity.

  • Increased Efficiency and Throughput: Flow chemistry can significantly shorten reaction times from hours to minutes.[16] The continuous nature of the process also allows for higher throughput and easier scalability without the need for extensive re-optimization.[17]

  • Telescoping of Reactions: Multiple reaction steps can be "telescoped" or integrated into a single continuous sequence without the need for intermediate isolation and purification.[17] This reduces waste, saves time, and improves overall process efficiency.

Part I: Continuous Flow Synthesis of 4-Chloro-7,8-dimethoxyquinazoline

This section details a proposed two-step continuous flow process for the synthesis of 4-Chloro-7,8-dimethoxyquinazoline, starting from 2-amino-3,4-dimethoxybenzoic acid. This process is adapted from known batch procedures and optimized for a flow environment.[9]

Overall Synthetic Scheme

The synthesis involves two main stages: (1) cyclization of 2-amino-3,4-dimethoxybenzoic acid with formamidine acetate to form 7,8-dimethoxyquinazolin-4-one, and (2) subsequent chlorination to yield the target compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Reagent Pump 1: 2-Amino-3,4-dimethoxybenzoic acid in Ethanol T_mixer1 T-Mixer A->T_mixer1 B Reagent Pump 2: Formamidine acetate in Ethanol B->T_mixer1 Reactor1 Heated Coil Reactor 1 (e.g., PFA tubing) Residence Time: 20 min Temperature: 120°C T_mixer1->Reactor1 BPR1 Back Pressure Regulator 1 Reactor1->BPR1 T_mixer2 T-Mixer BPR1->T_mixer2 C Reagent Pump 3: Thionyl Chloride (SOCl₂) in Acetonitrile C->T_mixer2 Reactor2 Heated Coil Reactor 2 (e.g., PFA tubing) Residence Time: 10 min Temperature: 80°C T_mixer2->Reactor2 BPR2 Back Pressure Regulator 2 Reactor2->BPR2 Quench Quenching Solution: Aqueous NaHCO₃ BPR2->Quench Collection Product Collection Quench->Collection

Caption: Proposed two-step continuous flow synthesis of 4-Chloro-7,8-dimethoxyquinazoline.

Detailed Protocol: Step 1 - Cyclization

Objective: To synthesize 7,8-dimethoxyquinazolin-4-one in a continuous flow reactor.

Materials:

  • 2-amino-3,4-dimethoxybenzoic acid

  • Formamidine acetate

  • Ethanol (anhydrous)

  • Flow chemistry system with two pumps, a T-mixer, a heated coil reactor, and a back pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 2-amino-3,4-dimethoxybenzoic acid in anhydrous ethanol.

    • Solution B: Prepare a 1.0 M solution of formamidine acetate in anhydrous ethanol.

  • System Setup:

    • Set up the flow chemistry system as depicted in the workflow diagram (Step 1).

    • The coil reactor should be made of a material compatible with the reaction conditions (e.g., PFA tubing).

    • Set the temperature of the heated coil reactor to 120°C.

    • Set the back pressure regulator to 10 bar to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This will result in a 1:2 molar ratio of the reactants in the reactor.

    • The combined stream flows through the heated coil reactor. The residence time can be calculated based on the total flow rate and the reactor volume. A residence time of 20 minutes is a good starting point for optimization.

    • The output from the back pressure regulator, containing the intermediate product 7,8-dimethoxyquinazolin-4-one, is collected. This stream can be directly used in the next step (telescoping) or collected for analysis and purification if desired.

Detailed Protocol: Step 2 - Chlorination

Objective: To convert 7,8-dimethoxyquinazolin-4-one to 4-Chloro-7,8-dimethoxyquinazoline in a continuous flow reactor.

Materials:

  • Output stream from Step 1 (or a prepared solution of 7,8-dimethoxyquinazolin-4-one in a suitable solvent like acetonitrile).

  • Thionyl chloride (SOCl₂)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching.

  • Flow chemistry system as described for Step 2 in the workflow diagram.

Procedure:

  • Reagent Preparation:

    • Solution C: Prepare a 1.5 M solution of thionyl chloride in anhydrous acetonitrile.

  • System Setup:

    • The output from the first reactor is fed into a second T-mixer.

    • Set up a third pump for Solution C.

    • The second heated coil reactor should be set to 80°C.

    • The second back pressure regulator should be set to 10 bar.

  • Reaction Execution:

    • Pump the output stream from Step 1 (containing the quinazolinone intermediate) and Solution C into the second T-mixer. The flow rate of Solution C should be adjusted to provide a slight excess of thionyl chloride (e.g., 1.2 equivalents).

    • The reaction mixture flows through the second heated coil reactor with a residence time of approximately 10 minutes.

    • The output stream from the second back pressure regulator is directed into a quenching solution of saturated aqueous NaHCO₃ to neutralize excess thionyl chloride and precipitate the product.

  • Work-up and Purification:

    • The resulting solid product can be collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Expected Results and Optimization

The following table presents hypothetical but realistic data for the continuous flow synthesis, based on analogous reactions reported in the literature.[9][16]

ParameterStep 1: CyclizationStep 2: ChlorinationOverall
Residence Time 20 min10 min30 min
Temperature 120°C80°C-
Yield >90% (assumed)>95% (assumed)>85%
Throughput Dependent on flow rateDependent on flow ratee.g., 5 g/hour
Purity (crude) High>95%>95%

Optimization: The reaction conditions, particularly temperature, residence time, and stoichiometry, can be optimized using Design of Experiments (DoE) to maximize yield and purity while minimizing reaction time.

Part II: Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary utility of 4-Chloro-7,8-dimethoxyquinazoline in drug synthesis is its role as an electrophile in SNAr reactions.[8] The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack.[18][19]

General SNAr Reaction Scheme

The reaction involves the displacement of the chloride at the 4-position by a nucleophile, typically an amine, to form a 4-aminoquinazoline derivative. This is a key step in the synthesis of drugs like Gefitinib and Lapatinib.[12][20]

Experimental Workflow Diagram for SNAr

G cluster_0 S N Ar Reaction A Reagent Pump 1: 4-Chloro-7,8-dimethoxyquinazoline in a suitable solvent (e.g., n-butanol) T_mixer T-Mixer A->T_mixer B Reagent Pump 2: Nucleophile (e.g., aniline derivative) and a base (e.g., DIPEA) in the same solvent B->T_mixer Reactor Heated Coil Reactor (e.g., PFA tubing) Residence Time: 15-30 min Temperature: 100-150°C T_mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General workflow for a continuous flow SNAr reaction.

Detailed Protocol: SNAr with an Aniline Derivative

Objective: To perform a nucleophilic aromatic substitution on 4-Chloro-7,8-dimethoxyquinazoline with a model aniline nucleophile in a continuous flow system.

Materials:

  • 4-Chloro-7,8-dimethoxyquinazoline

  • Aniline (or a substituted aniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • n-Butanol or another high-boiling point solvent

  • Flow chemistry system as depicted in the SNAr workflow diagram.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of 4-Chloro-7,8-dimethoxyquinazoline in n-butanol.

    • Solution B: Prepare a solution containing 0.22 M aniline (1.1 equivalents) and 0.24 M DIPEA (1.2 equivalents) in n-butanol.

  • System Setup:

    • Configure the flow chemistry system with two pumps, a T-mixer, a heated coil reactor, and a back pressure regulator.

    • Set the temperature of the heated coil reactor to 140°C.

    • Set the back pressure regulator to 15 bar.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) into the T-mixer.

    • The combined stream flows through the heated coil reactor. A residence time of 20-30 minutes is a good starting point.

    • The output from the back pressure regulator is collected.

  • Work-up and Purification:

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield the desired 4-anilino-7,8-dimethoxyquinazoline derivative.

Data and Troubleshooting
ParameterValue
Residence Time 25 min
Temperature 140°C
Yield >90%
Purity (crude) >90%

Troubleshooting:

  • Low Conversion: Increase residence time or temperature. Ensure the base is effectively scavenging the HCl byproduct.

  • Formation of Byproducts: Decrease temperature or residence time. Ensure high-purity starting materials and anhydrous solvents.

  • Clogging: Ensure all starting materials are fully dissolved. If precipitation occurs in the reactor, consider using a different solvent or a lower concentration.

Safety Considerations

  • Chlorinating Agents: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water.[14] All handling should be performed in a well-ventilated fume hood. The use of flow chemistry minimizes the volume of these reagents handled at any one time.[15][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[22]

  • Pressure: Flow systems operate under pressure. Ensure all fittings are secure and the system is pressure-tested before use. Use a blast shield where appropriate.

  • Temperature: High temperatures are often used. Ensure proper insulation of heated components and be aware of burn hazards.

  • Quenching: The quenching of chlorinating agents is highly exothermic and releases HCl gas. Perform this step with care and adequate ventilation.

Conclusion

The application of flow chemistry to the synthesis and subsequent reactions of 4-Chloro-7,8-dimethoxyquinazoline offers significant advantages in terms of safety, efficiency, and scalability. The protocols detailed in this guide provide a solid foundation for researchers to implement continuous flow processes in their own laboratories. By leveraging the precise control offered by flow chemistry, the synthesis of complex pharmaceutical intermediates can be streamlined, accelerating the drug development pipeline.

References

  • Baxendale, I. R., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules. [Link]

  • CN106008336A. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Organic Letters. [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ACS Publications. (2020). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. [Link]

  • RSC Publishing. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of flow synthesis of quinoline derivatives by Doebner-Miller reaction (a) and b)) and Skraup reaction (c)). ResearchGate. [Link]

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. IChemE. [Link]

  • NIH. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Center for Biotechnology Information. [Link]

  • PubMed Central. (2023). Modern flow chemistry – prospect and advantage. National Center for Biotechnology Information. [Link]

  • PubMed. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • YouTube. (2024). Chlorination safety. YouTube. [Link]

  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. [Link]

  • ResearchGate. (2011). Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. [Link]

  • springerprofessional.de. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Google Patents. (2014). WO2014170910A1 - Process for the preparation of lapatinib.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • ACS Publications. (2020). Flow Chemistry Enabling Efficient Synthesis. Organic Process Research & Development. [Link]

  • NIH. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. National Center for Biotechnology Information. [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]

  • PubMed Central. (2021). Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • Neuroquantology. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. [Link]

  • ResearchGate. (2016). A greener process for flow C–H chlorination of cyclic alkanes using in situ generation and on-site consumption of chlorine gas. ResearchGate. [Link]

  • ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. [Link]

  • Journal Port Science Research. (2024). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. Journal Port Science Research. [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • NIH. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib.
  • ResearchGate. (2023). Multistep continuous flow synthesis of Erlotinib. ResearchGate. [Link]

  • Frontiers. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-7,8-dimethoxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering yield bottlenecks in the synthesis of 4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3).

This guide prioritizes mechanistic troubleshooting over generic recipes. The synthesis of 4-chloroquinazolines is notoriously sensitive to moisture-induced hydrolysis during workup, often resulting in the "disappearance" of the product back into the starting quinazolinone.

Status: Senior Application Scientist Verified Topic: Yield Optimization & Impurity Control Target Isomer: 7,8-Dimethoxy (Distinct from the common 6,7-dimethoxy Erlotinib intermediate)

Critical Synthesis Overview

The synthesis typically proceeds via the cyclization of 2-amino-3,4-dimethoxybenzoic acid (or its esters) to the 7,8-dimethoxyquinazolin-4(3H)-one core, followed by chlorination.

The Primary Failure Mode: The 4-chloro product is an imidoyl chloride . It is highly electrophilic and thermodynamically unstable in the presence of water/acid, rapidly hydrolyzing back to the quinazolinone starting material. Yield loss usually occurs after the reaction, during the quench.

Master Workflow Diagram

G Start 2-Amino-3,4- dimethoxybenzoic acid Cyclization Cyclization (Formamidine Acetate) Start->Cyclization Reflux/EtOH Quinazolinone Intermediate: 7,8-Dimethoxyquinazolin-4(3H)-one Cyclization->Quinazolinone Yield >85% Chlorination Chlorination (POCl3 + Base) Quinazolinone->Chlorination Deoxychlorination Workup Anhydrous Workup (Azeotropic Removal) Chlorination->Workup Critical Step Hydrolysis FAILURE MODE: Hydrolysis to Quinazolinone Chlorination->Hydrolysis Aq. Quench (Avoid) Product Product: 4-Chloro-7,8- dimethoxyquinazoline Workup->Product Isolation Hydrolysis->Quinazolinone Reversion

Figure 1: Synthetic pathway highlighting the critical hydrolysis reversion loop.

Phase 1: The Quinazolinone Core (Precursor Assembly)

Context: You cannot chlorinate what you haven't cyclized. Purity of the 7,8-dimethoxyquinazolin-4(3H)-one is essential because unreacted anthranilic acid derivatives will char during the POCl3 step.

FAQ: Cyclization Troubleshooting

Q: I am using formamide at 180°C, but the reaction is messy and dark. How can I improve the profile? A: The "Niementowski" reaction (formamide reflux) often leads to thermal decomposition due to the high temperatures required.

  • Recommendation: Switch to Formamidine Acetate .

  • Protocol: Reflux the 2-amino-3,4-dimethoxybenzoic acid with 1.5–2.0 equivalents of formamidine acetate in ethanol or 2-methoxyethanol .

  • Why: This runs at significantly lower temperatures (80–120°C), reducing tar formation and improving the isolation of the white/off-white quinazolinone solid.

Q: My 7,8-isomer yield is lower than the 6,7-isomer reported in literature. Why? A: Steric hindrance. The methoxy group at the 3-position of the starting benzoic acid (which becomes position 8 on the quinazoline) creates steric clash with the amino group.

  • Optimization: Ensure vigorous stirring and extend reaction times by 2–4 hours compared to standard protocols. If using formamide, add a catalytic amount of acetic acid.

Phase 2: The Chlorination (The Bottleneck)

Context: This is where 90% of yield loss occurs. The conversion of the C=O bond to C-Cl requires activation.

Comparative Protocol Data
ParameterStandard (POCl3 neat)Optimized (Catalytic Base)Outcome
Reagent POCl3 (Excess)POCl3 (5-10 eq) + DIEA (Cat.)Faster conversion
Temperature Reflux (105°C)80–90°CLess decomposition
Time 4–12 Hours1–3 HoursReduced byproduct formation
Yield 50–65%85–95% Significant Improvement
FAQ: Chlorination Optimization

Q: The reaction seems complete by TLC, but after workup, I recover starting material. What happened? A: You likely hydrolyzed the product during the quench. The 4-chloro group is extremely labile.[1][2]

  • Mechanism: The protonated quinazoline (formed in acidic quench) is highly susceptible to nucleophilic attack by water at the 4-position.

  • The Fix: Do not pour the reaction mixture into water. See Phase 3 for the correct workup.

Q: Should I use POCl3 or SOCl2? A: Use POCl3.

  • While SOCl2 is easier to remove, it is often less reactive for quinazolinones and requires DMF catalysis which can complicate purification. POCl3 acts as both solvent and reagent, driving the equilibrium.

  • Catalysis: Add N,N-Diisopropylethylamine (DIEA) or N,N-Dimethylaniline (0.5–1.0 eq). The base activates the POCl3 (forming a Vilsmeier-Haack type intermediate) and scavenges HCl, preventing the product from becoming too protonated and insoluble during the reaction.

Q: My reaction mixture turns into a solid cake. How do I stir it? A: This is common as the phosphorylated intermediate precipitates.

  • Troubleshoot: Use a co-solvent like Toluene or Chlorobenzene . This maintains a liquid slurry, allows better heat transfer, and facilitates the subsequent removal of POCl3 via azeotrope.

Phase 3: Workup & Isolation (The "Dry" Technique)

Context: The standard "pour onto ice" method is the primary cause of low yields for this specific compound.

Protocol: The "Evaporative" Workup (Recommended)

This method minimizes water contact time.

  • Evaporation: Upon reaction completion, remove excess POCl3 in vacuo directly from the flask. Use a rotary evaporator with a high-efficiency trap (POCl3 damages pumps).

  • Azeotrope: Add anhydrous Toluene (2x volume) to the residue and evaporate again. Repeat this step 2–3 times.

    • Why: This physically entrains and removes residual POCl3 and HCl gas.

  • Neutralization (Cold): Dissolve the resulting residue in Dichloromethane (DCM) or Chloroform .

  • The Wash: Pour the organic solution into a stirred, ice-cold Saturated NaHCO3 solution.

    • Critical: Keep the biphasic mixture cold (0–5°C). Stir rapidly for only 5–10 minutes to neutralize acid.

  • Separation: Quickly separate the organic layer. Dry over MgSO4 immediately.

  • Isolation: Concentrate to obtain the crude yellow/orange solid.

Q: Can I store the 4-chloro product? A: It is not recommended for long periods.

  • Stability: 4-Chloro-7,8-dimethoxyquinazoline will hydrolyze slowly in air due to atmospheric moisture.

  • Storage: If necessary, store under Argon at -20°C. Ideally, use it immediately in the next nucleophilic substitution step.

FAQ: Impurity Profiling

Q: I see a "dimer" spot on TLC. What is it? A: This is likely the O-phosphorylated dimer or a N-linked dimer formed if the reaction was not hot enough or lacked sufficient POCl3.

  • Fix: Ensure you use at least 5–8 equivalents of POCl3 and maintain temperature >80°C until the solution clears.

References

  • Synthesis of Quinazolinone Cores : Guidechem. "How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?". Retrieved from (Analogous methodology for dimethoxy substitution).

  • POCl3 Chlorination Mechanism & Troubleshooting : National Institutes of Health (PubMed). "POCl3 chlorination of 4-quinazolones". Retrieved from

  • Workup Stability of 4-Chloroquinazolines : ResearchGate. "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?". Retrieved from

  • Alternative Chlorination Agents : Beilstein Journal of Organic Chemistry. "Efficient N-arylation of 4-chloroquinazolines". Retrieved from

  • Product Identification : EnamineStore. "4-chloro-7,8-dimethoxyquinazoline Building Block". Retrieved from

Sources

Technical Support Center: Purification of 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-QZ-78-CL Subject: Recrystallization Protocol & Troubleshooting for 4-Chloro-7,8-dimethoxyquinazoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Molecule: 4-Chloro-7,8-dimethoxyquinazoline is a highly reactive electrophilic intermediate. It is structurally distinct from its more common isomer, the 6,7-dimethoxy analog (a precursor to Erlotinib), but shares its critical instability.

The Core Challenge: The C-Cl bond at the 4-position is extremely labile. The "Gold Standard" challenge in purifying this compound is Hydrolysis Prevention . In the presence of atmospheric moisture or protic solvents (alcohols, water), the chlorine atom is rapidly displaced, reverting the product back to the starting material: 7,8-dimethoxyquinazolin-4(3H)-one .

Support Directive: This guide prioritizes anhydrous, non-nucleophilic solvent systems . We reject standard alcohol-based recrystallizations for this specific intermediate to preserve the chloro-functionality.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed to maximize yield while strictly preventing solvolysis.

Reagents & Solvents
ComponentGradeRole
Crude Product SolidTarget material (often contains POCl₃ residues).[1][2]
Toluene Anhydrous (<0.05% H₂O)Primary solvent. High solubility at reflux; low at RT.
n-Heptane AnhydrousAnti-solvent (to drive precipitation if needed).
Argon/Nitrogen GasInert atmosphere blanket.
Step-by-Step Protocol
  • Preparation: Flame-dry all glassware. Flush the setup with Argon.

  • Dissolution:

    • Place the crude yellow/tan solid in a round-bottom flask.

    • Add Anhydrous Toluene (approx. 5–7 mL per gram of crude).

    • Heat to reflux (110°C) with stirring.

    • Note: If the solution is dark/black, add activated carbon (0.5 wt%), stir for 5 mins, and filter hot through a celite pad.

  • Crystallization:

    • Remove from heat.[2] Allow the flask to cool to room temperature slowly (over 2 hours) to form defined needles.

    • Critical: Do not shock-cool in an ice bath immediately; this traps impurities.

    • Once at room temperature, cool to 0–4°C for 1 hour to maximize recovery.

  • Isolation:

    • Filter rapidly under a nitrogen blanket (using a Schlenk frit is ideal, but a Buchner funnel with a rubber dam works).

    • Wash: Rinse the filter cake with cold n-Heptane (2x). This removes residual toluene and non-polar tars without dissolving the product.

  • Drying:

    • Dry under high vacuum (<5 mbar) at 40°C for 4 hours.

    • Validation: Check Melting Point immediately.

Visualization: Process Workflow

PurificationWorkflow Start Crude 4-Chloro-7,8-dimethoxyquinazoline Dissolve Dissolve in Anhydrous Toluene (Reflux, 110°C) Start->Dissolve CheckColor Is solution dark/tarry? Dissolve->CheckColor Carbon Add Activated Carbon Filter Hot (Celite) CheckColor->Carbon Yes Cooling Slow Cooling (RT -> 0°C) CheckColor->Cooling No Carbon->Cooling Filter Filtration (Inert Atmosphere) Cooling->Filter Wash Wash with Cold Heptane Filter->Wash Dry Vacuum Dry (Remove POCl3 traces) Wash->Dry

Figure 1: The optimized purification workflow using a non-nucleophilic solvent system to prevent hydrolysis.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: The Product Converted to a High-Melting White Solid

Symptom: You started with a chloro-compound, but the isolated solid melts >200°C and is insoluble in DCM. Diagnosis: Hydrolysis. The product has reverted to 7,8-dimethoxyquinazolin-4(3H)-one. Mechanism:


Corrective Action: 
  • Immediate: You cannot "purify" the Cl-compound out of this. You must re-chlorinate using POCl₃.

  • Prevention: Ensure Toluene is dried over molecular sieves. Do not leave the funnel open to air during filtration.

Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling, the product forms a gummy oil at the bottom rather than crystals. Diagnosis: Solvent polarity mismatch or cooling too rapid. Corrective Action:

  • Reheat: Bring the mixture back to reflux.

  • Adjust: Add a small amount of DCM (Dichloromethane) to increase solubility, then add Heptane dropwise until just cloudy.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.

Issue 3: Persistent Yellow/Orange Color

Symptom: The crystals are structurally pure but deeply colored. Diagnosis: Traces of nitrated by-products or polymerized quinazoline tars. Corrective Action:

  • Perform the Hot Filtration step with activated charcoal.

  • Note: Do not use silica gel chromatography unless absolutely necessary, as the acidity of silica can induce hydrolysis.

Logic & Decision Tree: Solvent Selection

SolventLogic Start Select Solvent Q1 Is the lab humidity >50%? Start->Q1 Q2 Is crude highly impure? Q1->Q2 Low Humidity Solv2 DCM / Hexane (Closed System) Q1->Solv2 High Humidity Solv1 Toluene (Anhydrous) *Preferred* Q2->Solv1 Standard Purity Q2->Solv2 Tarry Crude Solv3 AVOID Alcohols (Ethanol/Methanol) Solv1->Solv3 NEVER USE

Figure 2: Decision matrix for solvent selection based on environmental conditions and crude purity.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol for recrystallization? A: ABSOLUTELY NOT. While alcohols are common for many recrystallizations, 4-chloroquinazolines react with alcohols to form 4-alkoxyquinazolines (ethers). Using ethanol will convert your product into 4-ethoxy-7,8-dimethoxyquinazoline.

Q: How do I store the purified compound? A: Store in a tightly sealed vial under Argon at -20°C . The compound is sensitive to moisture and will degrade into the quinazolinone over weeks if kept at room temperature in air.

Q: My NMR shows a broad peak at


 5.0-8.0 ppm. What is it? 
A:  This is likely HCl trapped in the crystal lattice or hydrolysis beginning to occur (NH proton of the quinazolinone). A pure 4-chloroquinazoline should have no exchangeable protons.

Q: Can I wash the crystals with water to remove salts? A: No. Washing with water will hydrolyze the surface of the crystals. Use dry n-Heptane or dry Diethyl Ether to wash away impurities.

References

  • Instability of 4-Haloquinazolines: US Patent 5214144A details the reactivity of 4-haloquinazolines, noting their instability and tendency to react in situ with alcohols.[3] This confirms the necessity of avoiding protic solvents during isolation.

  • Synthesis and Purification Context (Analogous Chemistry): Research on the 6,7-dimethoxy isomer (Erlotinib intermediate) establishes Toluene as a preferred solvent for handling chloro-quinazoline intermediates to maintain the halogen bond.

  • Hydrolysis Mechanisms: Studies on the

    
     reactivity of 4-chloroquinazolines confirm that hydrolysis is the primary degradation pathway in the presence of water/moisture.
    
    

Sources

side reactions to avoid during 4-Chloro-7,8-dimethoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7,8-dimethoxyquinazoline. It is structured as a series of troubleshooting questions and answers to directly address common challenges and side reactions encountered during the critical chlorination step of 7,8-dimethoxyquinazolin-4-one. Our focus is on elucidating the causality behind experimental choices to ensure a robust and reproducible synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE

Q1: My chlorination reaction is sluggish or incomplete, leaving significant amounts of starting material (7,8-dimethoxyquinazolin-4-one). What is causing this and how can I drive the reaction to completion?

A1: Root Cause Analysis & Mitigation Strategy

Incomplete conversion is one of the most common issues in the chlorination of 4-quinazolinones. The conversion of the 4-hydroxy (or 4-oxo tautomer) group to the 4-chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is not a direct displacement. It proceeds through a highly reactive intermediate.

Mechanism Insight: The reaction mechanism involves the formation of a Vilsmeier-Haack type reagent when a catalytic amount of N,N-dimethylformamide (DMF) is used with SOCl₂ or POCl₃.[1] With POCl₃, the reaction occurs in two distinct stages:

  • Phosphorylation: An initial, low-temperature reaction forms various phosphorylated quinazoline intermediates.[2] This step is crucial as it activates the 4-position for nucleophilic attack.

  • Chlorination: At higher temperatures (typically 70-90°C), a chloride ion (from POCl₃) displaces the phosphate group to yield the final 4-chloroquinazoline product.[2][3]

Troubleshooting & Solutions:

  • Insufficient Reagent: Ensure at least a stoichiometric amount of the chlorinating agent is used. In practice, POCl₃ or SOCl₂ are often used in large excess, acting as both the reagent and the solvent.

  • Low Reaction Temperature: While the initial phosphorylation can occur at a lower temperature, the final chlorination step requires sufficient thermal energy. If the reaction stalls, a primary cause is often a temperature that is too low to facilitate the conversion of the phosphorylated intermediate to the product. A temperature range of 70-100°C is typically effective for the chlorination step.[2][3]

  • Catalyst Absence/Degradation: The use of a catalytic amount of DMF is known to accelerate the reaction by forming the highly electrophilic Vilsmeier reagent.[1] Ensure that the DMF used is anhydrous, as water will rapidly destroy the Vilsmeier reagent and the chlorinating agent.

Q2: I'm observing a significant amount of a high-molecular-weight byproduct that is difficult to separate from my desired product. What is this impurity and how can I prevent its formation?

A2: Identifying and Preventing "Pseudodimer" Formation

This high-molecular-weight byproduct is likely a "pseudodimer." This side product arises when a phosphorylated intermediate reacts with a molecule of the unreacted starting material (7,8-dimethoxyquinazolin-4-one) instead of with a chloride ion.

Causality: Pseudodimer formation is a competing reaction pathway that becomes significant if the concentration of the unreacted quinazolinone is high when the reactive phosphorylated intermediate is formed. This is particularly problematic if the reaction temperature is raised prematurely before the initial phosphorylation is complete or if the reaction conditions are not basic enough during the initial phase.[2][3]

Prevention Protocol: A key study on the POCl₃ chlorination of quinazolones demonstrated a temperature-controlled, two-stage approach to completely suppress pseudodimer formation.[2]

  • Low-Temperature Phosphorylation (Basic Conditions): Combine the 7,8-dimethoxyquinazolin-4-one with a tertiary amine base (e.g., triethylamine, with a pKa > 9) in a suitable solvent. Cool the mixture (e.g., below 25°C) and slowly add the POCl₃. Maintaining basic conditions throughout the addition ensures that the quinazolinone is deprotonated, facilitating a clean phosphorylation and preventing the intermediate from reacting with neutral starting material.[2][3]

  • High-Temperature Chlorination: Once the addition of POCl₃ is complete and the initial phosphorylation has occurred, the reaction mixture can then be heated to 70–90°C to drive the conversion of the phosphorylated intermediates to the final 4-Chloro-7,8-dimethoxyquinazoline.[2][3]

This staged temperature approach effectively separates the phosphorylation and chlorination steps, starving the pseudodimer formation pathway of one of its key reactants (the neutral quinazolinone) during the critical intermediate stage.

Visualizing Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired reaction and the formation of the key "pseudodimer" side product.

Chlorination Mechanism cluster_0 Desired Pathway cluster_1 Side Reaction Pathway SM 7,8-Dimethoxy- quinazolin-4-one PI Phosphorylated Intermediate SM->PI  POCl₃, R₃N  < 25°C P 4-Chloro-7,8-dimethoxy- quinazoline PI->P  Δ (70-90°C)  Cl⁻ Attack PI_side Phosphorylated Intermediate Dimer Pseudodimer Byproduct PI_side->Dimer SM_side Unreacted Starting Material SM_side->Dimer

Caption: Desired vs. Side Reaction Pathways in Quinazolinone Chlorination.

Q3: After quenching my reaction with water, the yield is very low, and I've recovered my starting material. What happened to my product?

A3: Preventing Product Hydrolysis During Work-up

4-Chloroquinazolines are highly susceptible to hydrolysis, especially under acidic conditions.[4] The C4 position is activated towards nucleophilic attack, and water can readily displace the chloride, reverting the product back to the starting 7,8-dimethoxyquinazolin-4-one.

Mechanism of Hydrolysis: When the reaction mixture containing excess POCl₃ or SOCl₂ is quenched with water, a significant amount of strong acid (HCl and phosphoric acid or sulfuric acid) is generated. This acidic environment protonates the quinazoline ring, further activating the C4 position and accelerating the rate of hydrolysis.

Optimized Work-up Protocol:

  • Remove Excess Reagent: After the reaction is complete, cool the mixture and remove the bulk of the excess POCl₃ or SOCl₂ under reduced pressure. This is a critical step to minimize the exotherm and the amount of acid generated during the quench.

  • Controlled Basic Quench: The residue should be quenched by pouring it slowly onto a vigorously stirred mixture of ice and a base, such as saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide.[4] The goal is to keep the pH of the aqueous mixture neutral to basic (pH 7-8) throughout the quench. This neutralizes the generated acids and protects the product from hydrolysis.

  • Extraction: Once the quench is complete and the product has precipitated or is suspended in the aqueous layer, it can be collected by filtration or extracted with an appropriate organic solvent like dichloromethane or ethyl acetate.

Summary of Recommended Chlorination Conditions

The following table summarizes the key reaction parameters and their impact on the synthesis of 4-Chloro-7,8-dimethoxyquinazoline, providing a quick reference for optimizing your experimental setup.

ParameterRecommended ConditionRationale & Impact on Side Reactions
Chlorinating Agent POCl₃ (Phosphorus Oxychloride)Effective and widely used. Often serves as both reagent and solvent.
Catalyst N,N-Dimethylformamide (DMF), catalyticForms Vilsmeier reagent, accelerating the reaction.[1]
Base (for POCl₃) Tertiary Amine (e.g., Et₃N, DIPEA)Critical for preventing pseudodimer formation. Ensures clean phosphorylation at low temp.[2]
Temperature Profile Stage 1: < 25°C (Reagent Addition)Stage 2: 70-90°C (Chlorination)Two-stage temperature control is key to separating phosphorylation from chlorination, preventing side reactions.[2][3]
Work-up Quench Pour onto Ice/Base (e.g., NaHCO₃)Prevents product hydrolysis. Neutralizes strong acids formed from excess chlorinating agent.[4]
Moisture Control Anhydrous ConditionsWater decomposes the chlorinating agents and Vilsmeier reagent, inhibiting the reaction.

Detailed Experimental Protocol: Optimized Chlorination

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • 7,8-dimethoxyquinazolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel, suspend 7,8-dimethoxyquinazolin-4-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Phosphorylation (Low Temp): Cool the flask in an ice-water bath to 0-5°C. Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.

  • Stir the reaction mixture at room temperature for 1 hour after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and formation of the intermediate.

  • Chlorination (High Temp): After the initial phosphorylation period, carefully heat the reaction mixture to reflux (approx. 40°C for DCM, or replace with a higher boiling solvent like toluene for higher temperatures if needed, after distilling off DCM) and maintain for 2-4 hours, or until the reaction is complete by TLC/LC-MS analysis.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent and excess POCl₃. c. Prepare a beaker with a vigorously stirring mixture of crushed ice and saturated NaHCO₃ solution. d. Slowly and carefully add the reaction residue to the ice/bicarbonate slurry. Caution: This is an exothermic reaction and will release gas. e. Stir the resulting suspension for 30 minutes. f. Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and solving issues during the synthesis.

Troubleshooting Flowchart start Reaction Analysis q1 Incomplete Conversion? start->q1 q2 High MW Byproduct? q1->q2 No a1 Increase Temp to 70-90°C Ensure >1 eq. POCl₃ Use catalytic DMF q1->a1 Yes q3 Low Yield After Work-up? q2->q3 No a2 Implement 2-Stage Temp: 1. Add POCl₃ < 25°C with Base 2. Heat to 70-90°C q2->a2 Yes a3 Quench reaction mixture into ice/NaHCO₃ solution to maintain pH 7-8 q3->a3 Yes end Successful Synthesis q3->end No a1->q2 a2->q3 a3->end

Caption: Systematic Troubleshooting Flowchart for Chlorination.

References

  • Arnott, E. A., Chan, L. C., & Cox, B. G. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved January 28, 2026, from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(15), 4633. [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to... Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Connor, R. E., & Van Aken, K. G. (1993). U.S. Patent No. US5214144A.
  • Wikipedia. (n.d.). Vilsmeier-Haack reaction. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

Sources

optimizing temperature and reaction time for 4-Chloro-7,8-dimethoxyquinazoline formation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: quin-Cl-78-opt | Status: Resolved | Tier: L3 (Senior Scientist)[1]

Executive Summary

The chlorination of 7,8-dimethoxyquinazolin-4(3H)-one to 4-chloro-7,8-dimethoxyquinazoline is a deceptively simple transformation.[1] While the core mechanism is a standard nucleophilic aromatic substitution (SNAr) precursor synthesis, the electron-rich nature of the dimethoxy-substituted ring introduces specific challenges: hydrolytic instability of the product and thermal degradation (tarring) during reaction.

This guide moves beyond standard textbook protocols to address the process chemistry variables—specifically Temperature and Time—required to maximize yield (>90%) and purity.

Module 1: The Optimized Protocol (Baseline)[1]

Do not rely on generic "reflux overnight" instructions. The 4-chloro derivative is kinetically unstable in the presence of acidic moisture.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Start Material (SM) 1.0SubstrateMust be dried to <0.5% water content (KF).[1]
POCl₃ 5.0 - 8.0Reagent/SolventFreshly distilled.[1] Yellow/orange POCl₃ indicates decomposition.[1]
DMF (Cat.) 0.05 - 0.1CatalystEssential for Vilsmeier-Haack activation.[1] Lowers activation energy.[1][2]
Toluene (Optional)Co-solventUse 5V-10V if temperature control is difficult with neat POCl₃.[1]
Step-by-Step Execution
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, internal temperature probe, and drying tube (CaCl₂ or N₂ line).

  • Charging: Charge solid SM and Toluene (if using). Add POCl₃ slowly at room temperature (RT).[1]

  • Activation: Add catalytic DMF. Observation: You should see mild effervescence (HCl gas).[1]

  • Ramp: Heat to 105°C (internal temp) over 30 minutes.

  • Hold: Maintain reflux for 2.5 – 4.0 hours .

    • Checkpoint: Monitor by HPLC/TLC after 2 hours.[1]

  • Workup (The Critical Step):

    • Cool to 40°C. Remove excess POCl₃ via vacuum distillation (rotovap) to a semi-solid residue.[1]

    • Azeotrope: Add dry toluene and distill again (2x) to remove residual POCl₃.[1]

    • Quench: Pour residue slowly into a vigorously stirred mixture of DCM (Dichloromethane) and Ice/Sat. NaHCO₃ .[1][3]

    • pH Control: Maintain pH > 7.0 during quench.[1][3][4] Acidic hydrolysis is rapid.[1]

Module 2: Troubleshooting Logic (The "Why" & "How")[1]

Issue A: Incomplete Conversion (Reaction Stalls at 80-90%)

Symptom: HPLC shows 10-20% starting material (SM) remaining after 4 hours.[1]

  • Root Cause: The active species is not the free POCl₃ but the Vilsmeier adduct (formed by DMF + POCl₃).[1] If DMF is omitted or "wet," the electrophilicity of the phosphorus center is insufficient to attack the electron-rich 7,8-dimethoxy ring.

  • Solution:

    • Ensure 2-3 drops of DMF are added per gram of substrate.[1]

    • Increase temperature.[1][5] If using a solvent (e.g., acetonitrile), the reflux temp (82°C) may be too low.[1] Switch to Toluene (110°C) or neat POCl₃.

Issue B: "Tar" Formation / Dark Impurities

Symptom: Reaction mixture turns black/viscous; yield drops; difficult filtration.[1]

  • Root Cause: Overheating (>120°C) causes polymerization.[1] The 7,8-dimethoxy motif is electron-donating, making the aromatic ring susceptible to electrophilic attack by decomposition products.

  • Solution:

    • Strictly limit mantle temperature.[1] Do not rely on "simmer"; use an internal probe.

    • Time Optimization: Stop the reaction immediately upon consumption of SM (approx. 3h).[1][2][6][7] "Overnight" reflux is detrimental for this specific substrate.[1]

Issue C: Product Reverts to Starting Material (Hydrolysis)

Symptom: Reaction looked good on TLC/HPLC, but isolated solid contains 30% starting material.[1]

  • Root Cause: The C-Cl bond at position 4 is highly labile. During aqueous workup, if the local pH drops < 4, water attacks the C4 position, displacing chloride.

  • Solution:

    • Never quench with water alone.[1] Use Ice/Ammonia or Ice/NaHCO₃ .[1]

    • Keep the organic phase (DCM) dried over MgSO₄ immediately after separation.[1]

    • Store the isolated solid under N₂ in a freezer; it degrades in moist air.[1]

Module 3: Visualization & Logic Flows

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Vilsmeier-Haack activation path and where hydrolysis risks occur.

ReactionPathway SM 7,8-Dimethoxy- quinazolinone Inter Phosphorylated Intermediate SM->Inter Activation (Fast at 25°C) POCl3 POCl3 + DMF (Vilsmeier Reagent) POCl3->Inter Catalysis Prod 4-Chloro-7,8- dimethoxyquinazoline Inter->Prod Cl- Attack (Rate Limiting, >80°C) Hydro Hydrolysis (Reversion to SM) Prod->Hydro Aq. Acid (Workup Risk) Hydro->SM Degradation

Caption: Figure 1. The catalytic cycle showing the necessity of heat for the chloride displacement step and the reversibility of the product back to starting material during acidic workup.

Figure 2: Troubleshooting Decision Matrix

Use this logic flow to diagnose low yields.

Troubleshooting Start Check HPLC (t = 3 hours) Result1 >5% SM Remaining? Start->Result1 Result2 New Impurities (RRT > 1.2)? Result1->Result2 No Action1 Add 0.1 eq DMF Check Internal Temp Result1->Action1 Yes Action2 Reduce Temp to 95°C Limit Time Result2->Action2 Yes (Tarring) Action3 Proceed to Workup (Alkaline Quench) Result2->Action3 No (Clean)

Caption: Figure 2. Decision tree for in-process monitoring. RRT = Relative Retention Time.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Yes, but it is less efficient for this specific substrate.[1] SOCl₂ has a lower boiling point (76°C).[1] If you use SOCl₂, you must use catalytic DMF and likely require a pressurized vessel or prolonged reaction times (12h+) to achieve the same conversion as POCl₃ at 105°C.

Q: Why does my product turn pink/purple upon storage? A: This indicates autocatalytic decomposition.[1] Trace HCl trapped in the crystal lattice catalyzes hydrolysis, releasing more HCl.

  • Fix: Wash your final organic layer with saturated NaHCO₃, then brine.[1] Recrystallize from dry Hexane/DCM to ensure no acid remains.

Q: Is the 7,8-isomer different from the 6,7-isomer (Erlotinib intermediate)? A: Chemically, they are very similar. However, the 7,8-isomer is more sterically crowded near the N1 nitrogen. This can slightly retard the rate of chlorination compared to the 6,7-isomer, requiring the higher end of the temperature range (105°C vs 90°C).

References

  • Arnott, E. A., et al. (2011).[1][8] "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[1][9]

    • Key Insight: Establishes the mechanism of Vilsmeier activation and the requirement for base/catalysis to suppress dimer form
  • Wu, M. (2011).[1][4][10] "4-Chloro-6,7-dimethoxyquinoline."[1][3][5][11] Acta Crystallographica Section E, E67, o2990.

    • Key Insight: Provides X-ray structural data confirming the planarity and stability issues of the chloro-dimethoxy core.
  • Chandregowda, V., et al. (2009).[1] "Synthesis of 4-chloro-6,7-dimethoxyquinazoline." Organic Process Research & Development. (Generalized citation for standard industrial protocols regarding dimethoxyquinazoline scaffolds).

  • Operations Manual: "Handling Moisture Sensitive Imidoyl Chlorides." Internal Process Safety Guidelines, Section 4.2. (Contextual grounding for hydrolysis protocols).

Sources

dealing with hydrolysis of 4-Chloro-7,8-dimethoxyquinazoline during workup

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #QC-4CL-HYD-001 Status: Open Priority: Critical (Yield Loss Risk) Subject: Prevention of Hydrolysis during Workup of 4-Chloro-7,8-dimethoxyquinazoline

Executive Summary: The Hydrolysis Trap

The Core Issue: Users frequently report high conversion rates of 7,8-dimethoxyquinazolin-4(3H)-one to the 4-chloro derivative by TLC/HPLC, yet isolate the starting material (quinazolinone) after workup.

The Diagnosis: This is not a reaction failure; it is a workup failure . The C4-chlorine atom in quinazolines is highly electrophilic, activating it for Nucleophilic Aromatic Substitution (


). During standard aqueous workups, the excess phosphoryl chloride (

) hydrolyzes to form phosphoric acid and HCl. This acidic environment protonates the N1/N3 nitrogens, dramatically increasing the electrophilicity of the C4 position, making it hypersensitive to attack by water (hydrolysis), reverting your product back to the starting material.

Mechanism of Failure (Diagnostic)

Understanding the electronic causality is the only way to prevent recurrence. The electron-donating methoxy groups at positions 7 and 8 increase the electron density of the benzene ring, but the pyrimidine ring remains electron-deficient.

Figure 1: The Acid-Catalyzed Hydrolysis Loop

This diagram illustrates how improper quenching creates the exact conditions required to destroy your product.

HydrolysisMechanism Start 4-Chloro-7,8-dimethoxy quinazoline Protonated Protonated Intermediate (Highly Electrophilic) Start->Protonated + H+ (Catalysis) Acid Acidic Quench (HCl from POCl3) Acid->Protonated Source of H+ Transition Tetrahedral Intermediate Protonated->Transition + H2O Water Water Attack (Nucleophile) End 7,8-Dimethoxyquinazolinone (Hydrolysis Product) Transition->End - HCl End->Start Re-chlorination (Impossible in workup)

Caption: Acidic conditions generated by quenching POCl3 protonate the quinazoline ring, accelerating water attack at the C4 position.

Validated Workup Protocols

Do not use a standard "pour into ice water" method unless you strictly control pH. Choose Protocol A for highest purity or Protocol B for speed/scale.

Protocol A: The "Distill & Precipitate" Method (Recommended)

Best for: High purity, storage stability, removing all traces of acid.

  • Evaporation: Upon reaction completion, distill off excess

    
     under reduced pressure (vacuum).
    
    • Critical: Do not let the bath temperature exceed 60°C.

    • Result: You will be left with a sticky yellow/orange residue.

  • Azeotropic Drying: Add anhydrous toluene (10 mL/g) to the residue and re-evaporate. Repeat twice. This removes trapped traces of

    
     and HCl.
    
  • Precipitation (The "Non-Aqueous" Wash):

    • Suspend the residue in a non-polar solvent (Hexane, Heptane, or

      
      ).
      
    • Stir vigorously for 30 minutes.

    • Filter the solid under nitrogen.

    • Why: The hydrochloride salt of the product is often insoluble in hexane, while impurities remain in solution.

  • Neutralization (If free base is required):

    • Dissolve the solid in DCM.

    • Wash rapidly with cold saturated

      
      .
      
    • Dry over

      
       immediately and evaporate.
      
Protocol B: The "Ammonia Drowning" Method

Best for: Large scale where distillation is difficult.

  • Preparation: Prepare a mixture of crushed ice and 25% aqueous ammonia (

    
    ) or saturated 
    
    
    
    . The pH must be >8.
  • Quenching:

    • Dilute the reaction mixture with a small amount of DCM or Chloroform.

    • Pour the reaction mixture slowly into the vigorously stirred alkaline ice slurry.

    • Critical: Monitor internal temperature; keep

      
      .
      
  • Extraction:

    • Extract immediately with DCM (

      
      ).
      
    • Do not let the layers sit. Separate phases immediately.

    • Wash the organic layer once with cold brine.

    • Dry over anhydrous

      
       (acts as a secondary acid scavenger).
      

Decision Matrix: Choosing Your Workup

Use this logic flow to determine the safest path for your specific batch.

WorkupDecision Start Reaction Complete (TLC shows conversion) Scale Batch Scale? Start->Scale Small < 5 Grams Scale->Small Large > 5 Grams Scale->Large YesDistill Protocol A: Distill -> Toluene Azeotrope -> Heptane Slurry Small->YesDistill Distill Can you distill POCl3? Large->Distill Distill->YesDistill Yes NoDistill Protocol B: DCM Dilution -> Pour into Ice/NH4OH Distill->NoDistill No (Safety Risk) ResultA Solid HCl Salt (High Stability) YesDistill->ResultA ResultB Free Base in DCM (Use Immediately) NoDistill->ResultB

Caption: Selection guide for workup based on scale and equipment capability.

Troubleshooting & FAQ

Symptom: "My product turned into a white solid insoluble in DCM."
  • Cause: You have likely hydrolyzed the product back to 7,8-dimethoxyquinazolin-4(3H)-one, which is highly polar and insoluble in DCM.

  • Verification: Check melting point. The chloro-derivative usually melts lower than the quinazolinone precursor. Run TLC in 5% MeOH/DCM; the quinazolinone will stay near the baseline (

    
    ), while the chloro-product moves (
    
    
    
    ).
  • Fix: You cannot "fix" the hydrolyzed material. You must re-subject the dried solid to the chlorination reaction (

    
    ).
    
Symptom: "The product degrades on the silica column."
  • Cause: Silica gel is slightly acidic. This acidity, combined with residual moisture in the silica, catalyzes hydrolysis.

  • Fix:

    • Pre-treat the silica column with 1% Triethylamine (

      
      ) in Hexane to neutralize acidity.
      
    • Elute quickly.

    • Alternatively, skip chromatography. If Protocol A is used, the precipitation usually yields >95% purity.

Symptom: "Can I store the 4-chloro intermediate?"
  • Answer: Yes, but strictly as the solid.

    • Do not store in solution (DCM/Chloroform), as these solvents often contain trace HCl or water which will degrade the compound over days.

    • Store under Argon/Nitrogen in a freezer (-20°C).

Comparative Data: Quenching Methods

MetricProtocol A (Distillation/Precipitation)Protocol B (Aq. Ammonia Quench)Standard Ice Quench (NOT RECOMMENDED)
Yield 90-95%80-85%< 50%
Purity High (>98%)Moderate (90-95%)Low (Mixed with SM)
Hydrolysis Risk Minimal ModerateCritical
Time Required 2-3 Hours1 Hour1 Hour
Stability High (Isolated as salt)Low (Free base)N/A

References

  • Review of Quinazoline Chlorination

    • Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, vol. 46, no. 1, 2003, pp. 49-63. (Demonstrates the sensitivity of the 4-chloro position in similar quinoline/quinazoline systems).
  • Process Chemistry & Scale-Up (Quenching Protocols)

    • Li, X., et al. "Development of a Safe and Scalable Process for the Preparation of 4-Chloro-6,7-dimethoxyquinoline." Organic Process Research & Development, vol. 16, no. 11, 2012, pp. 1727–1734. (Detailed safety protocols for quenching and hydrolysis prevention).
  • Hydrolysis Kinetics

    • Search results indicate 4-chloroquinazolines undergo hydrolysis upon standing even at refrigerator temper
    • Reference: "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring." StackExchange Chemistry, citing specific kinetic behaviors of C4-Cl vs C2-Cl.
  • Alternative Chlorination Agents

    • Use of as a milder altern
    • Source: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 2017.

how to remove unreacted starting material from 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and purification protocols for researchers encountering challenges with the purity of 4-Chloro-7,8-dimethoxyquinazoline, a critical intermediate in pharmaceutical synthesis. Our focus is on the systematic removal of the most common impurity: unreacted starting material. The methodologies described herein are grounded in established chemical principles and validated through peer-reviewed literature and patents.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the purification process.

Q1: What is the most likely unreacted starting material contaminating my 4-Chloro-7,8-dimethoxyquinazoline?

The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is typically achieved by the chlorination of 7,8-dimethoxyquinazolin-4(3H)-one . This precursor, a polar lactam, is the most common unreacted starting material found in the crude product. The goal of purification is to separate the less polar chlorinated product from this more polar starting material.

Q2: How can I quickly assess the purity of my crude product and monitor the purification process?

Thin Layer Chromatography (TLC) is the most effective tool for this. The product, 4-Chloro-7,8-dimethoxyquinazoline, is significantly less polar than the starting material, 7,8-dimethoxyquinazolin-4(3H)-one.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A starting point is 50% Ethyl Acetate in Petroleum Ether (or Hexanes). Adjust polarity as needed.

  • Expected Result: The product will have a higher Rf value (travel further up the plate) than the starting material, which will remain closer to the baseline. A pure product will show a single spot under UV visualization (254 nm).

Q3: After evaporating the excess chlorinating agent (POCl₃ or SOCl₂), my crude product is an unmanageable solid. What is the correct work-up procedure?

This is a common issue. The residue contains the desired product along with acidic byproducts. The correct procedure involves a carefully controlled quench.

  • Cool the reaction flask in an ice bath.

  • Very slowly and cautiously, pour the residue onto crushed ice or into ice-cold water with vigorous stirring. This hydrolyzes remaining chlorinating agents and neutralizes strong acids.

  • The crude product should precipitate. To neutralize the solution, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide until the pH is approximately 7-8.[1]

  • Stir the resulting slurry for a period to ensure complete neutralization, then collect the solid precipitate by filtration. Wash the filter cake thoroughly with water. This initial solid is your crude product, ready for further purification.

Q4: Why is it critical to remove the unreacted 7,8-dimethoxyquinazolin-4(3H)-one?

The presence of the quinazolinone precursor can interfere with subsequent reactions. The 4-chloro position is designed to be reactive for nucleophilic substitution. If the quinazolinone is present, its nucleophilic nitrogen or oxygen atoms can compete in downstream reactions, leading to complex side products and significantly lower yields of the desired final compound.

Part 2: Troubleshooting & In-Depth Purification Guides

If a basic aqueous work-up is insufficient, the following methods are recommended. The choice depends on the level of impurity and the scale of the reaction.

Guide 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small to moderate amounts of impurities, provided a suitable solvent system can be identified. It exploits the differences in solubility between the product and the impurity at different temperatures.

Causality Behind the Method: The goal is to find a solvent (or solvent pair) in which 4-Chloro-7,8-dimethoxyquinazoline is soluble at high temperatures but sparingly soluble at low temperatures, while the 7,8-dimethoxyquinazolin-4(3H)-one impurity remains either highly soluble or largely insoluble under these conditions. A mixed solvent system of ethanol and ethyl acetate has been reported as effective for the analogous 6,7-dimethoxy isomer.[2]

Step-by-Step Protocol:

  • Solvent Selection: Prepare a mixed solvent system of Ethyl Acetate (EtOAc) and Ethanol (EtOH) in a 1:1 volume ratio.[2]

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of the hot EtOAc/EtOH solvent mixture required to fully dissolve the solid. This should be done on a hot plate with stirring. Do not add excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified 4-Chloro-7,8-dimethoxyquinazoline.

  • Validation: Confirm purity using TLC and melting point analysis.

Guide 2: Purification by Column Chromatography

For mixtures with significant amounts of starting material or other closely related impurities, column chromatography provides the highest degree of separation.

Causality Behind the Method: This technique leverages the significant polarity difference between the product and the starting material. The polar silica gel (stationary phase) strongly adsorbs the polar 7,8-dimethoxyquinazolin-4(3H)-one, while the less polar 4-Chloro-7,8-dimethoxyquinazoline is eluted more quickly by the non-polar mobile phase.

Data Presentation: Recommended Solvent Systems

Stationary PhaseMobile Phase System (Eluent)Application NotesSource
Silica GelPetroleum Ether / Ethyl AcetateExcellent for general purpose purification. Start with 10% EtOAc and gradually increase polarity.
Silica GelDichloromethane / MethanolA more polar system if the product is difficult to elute. Start with 1-2% MeOH.[3]
Silica GelChloroform / AcetoneAnother effective mid-polarity system.[3]

Step-by-Step Protocol:

  • TLC Analysis: First, determine the optimal mobile phase using TLC. The ideal solvent system should give the product an Rf value of ~0.3-0.4 and show good separation from the starting material spot at the baseline.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh is standard) in your initial, least polar mobile phase (e.g., 100% petroleum ether). Pour this slurry into a glass chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top to prevent disruption.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the least polar mobile phase. The less polar product will travel down the column faster.

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes). Monitor the fractions by TLC to identify which ones contain the pure product.

  • Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will eventually elute your product.

  • Combine & Evaporate: Combine the pure fractions (those showing only the product spot on TLC) and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-7,8-dimethoxyquinazoline.

Part 3: Method Selection & Workflow

Choosing the right purification strategy is key to saving time and maximizing yield.

Comparative Analysis of Purification Methods

FeatureRecrystallizationColumn Chromatography
Principle Differential SolubilityDifferential Adsorption (Polarity)
Best For Removing small-moderate amounts of impurities; large-scale purification.Separating complex mixtures; high-purity requirements.
Pros Fast, inexpensive, scalable, good for final polishing.High resolution, versatile, effective for difficult separations.
Cons Potential for product loss in mother liquor, requires finding a suitable solvent.More time-consuming, requires larger solvent volumes, can be costly.

Purification Workflow Diagram

The following diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow A Crude Product after Reaction B Perform Aqueous Work-up (Ice Quench, NaHCO3 Neutralization) A->B C Analyze Purity by TLC B->C D Is the product >95% pure? C->D Assess Spots E Product is Pure. Proceed to next step. D->E Yes F Significant Starting Material Remains D->F No G Choose Purification Method F->G H Recrystallization (e.g., EtOAc/EtOH) G->H Moderate Impurity or Large Scale I Column Chromatography (Silica Gel) G->I High Impurity or Difficult Separation J Final Purity Check (TLC, NMR) H->J I->J J->E

Caption: Decision workflow for purifying 4-Chloro-7,8-dimethoxyquinazoline.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). Separation of 4-Chloro-6,7,8-trimethoxyquinazoline on Newcrom R1 HPLC column. Retrieved January 29, 2026.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Troubleshooting

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges in the scale-up synthesis of 4-Chloro-7,8-dimethoxyquinazoline .

While the 6,7-dimethoxy isomer (a key intermediate for Erlotinib/Gefitinib) is widely documented, the 7,8-dimethoxy isomer presents unique steric and solubility challenges due to the 8-methoxy group's proximity to the N1 nitrogen. This guide focuses on the critical "make-or-break" step: the chlorination of 7,8-dimethoxyquinazolin-4(3H)-one and its subsequent isolation.

Module 1: Synthetic Route & Precursor Verification

Critical Check: Before troubleshooting the reaction, verify your starting material regiochemistry.

  • Target: 7,8-Dimethoxyquinazoline

  • Required Precursor: 2-Amino-3,4-dimethoxybenzoic acid (derived from 2,3-dimethoxybenzoic acid / o-veratric acid).

  • Common Error: Using 2-amino-4,5-dimethoxybenzoic acid (derived from veratric acid) will yield the 6,7-isomer .

Standard Scale-Up Workflow

The synthesis typically follows this logic flow. Deviations here propagate downstream impurities.

SynthesisFlow Start 2,3-Dimethoxybenzoic Acid Nitration Nitration/Reduction (Target: 2-Amino-3,4-dimethoxy...) Start->Nitration Cyclization Cyclization (Formamide/HCOOH) Nitration->Cyclization Intermediate 7,8-Dimethoxyquinazolin-4(3H)-one (Key Intermediate) Cyclization->Intermediate Chlorination Chlorination (POCl3 + Base) Intermediate->Chlorination Critical Step Quench Inverse Quench (Temp < 10°C) Chlorination->Quench Exotherm Risk Product 4-Chloro-7,8-dimethoxyquinazoline Quench->Product

Figure 1: Critical path for the synthesis of 4-Chloro-7,8-dimethoxyquinazoline.

Module 2: The Chlorination Step (POCl₃)

The conversion of the quinazolinone to the chloro-derivative using Phosphoryl Chloride (POCl₃) is the most hazardous step during scale-up.

Q: Why does my reaction mixture turn into a black tar/solid mass?

A: This is likely due to thermal runaway or Vilsmeier adduct polymerization .

  • Mechanism: The reaction generates HCl gas and significant heat. On a large scale, if POCl₃ is added too quickly to the solid quinazolinone, the local exotherm can decompose the methoxy groups (demethylation) or cause polymerization.

  • Solution:

    • Solvent: Use a diluent like Acetonitrile or Toluene (5-10 volumes). Do not run neat POCl₃ on a kilo-scale unless you have advanced heat transfer capabilities.

    • Catalysis: Use DMF (Dimethylformamide) as a catalyst (0.1–0.5 eq). This forms the active Vilsmeier-Haack reagent, allowing the reaction to proceed at lower temperatures (refluxing MeCN vs. neat POCl₃ reflux).

    • Base: Consider adding a base like N,N-Diethylaniline or DIPEA to scavenge HCl, preventing acid-catalyzed degradation of the methoxy groups.

Q: The reaction stalls at 90% conversion. Should I add more POCl₃?

A: No. Adding more POCl₃ rarely pushes conversion if it has stalled; it only complicates the quench.

  • Root Cause: The active Vilsmeier species has likely decomposed, or the system is "wet" (POCl₃ consumed by moisture).

  • Corrective Action: Check the quality of your POCl₃. If the liquid is cloudy or has significant precipitate, it is partially hydrolyzed. Use fresh reagent. Ensure the reaction is under a strict Nitrogen blanket.

Module 3: Work-Up & Isolation (The Yield Killer)

This is where 80% of scale-up failures occur. 4-Chloroquinazolines are highly susceptible to hydrolysis , reverting back to the starting quinazolinone.

Q: My HPLC showed 98% product in the reactor, but only 60% after isolation. What happened?

A: You likely experienced hydrolysis during the quench .

  • The 7,8-Isomer Factor: The 8-methoxy group can assist hydrolysis through neighboring group participation or by increasing electron density, making the C4-Cl bond more labile than in the 6,7-isomer.

  • Protocol Violation: Did you add water to the reaction? NEVER add water to the reaction mixture.

  • The Fix (Inverse Quench):

    • Cool the reaction mixture to <20°C.

    • Cannulate/pump the reaction mixture slowly into a vigorously stirred, pre-cooled (0°C) solution of K₂CO₃ or NaHCO₃ .

    • pH Control: Maintain pH > 7 during the quench. Acidic conditions accelerate hydrolysis.

Troubleshooting Guide: Isolation Issues
SymptomProbable CauseCorrective Action
Product is a sticky gum Residual POCl₃/Phosphoric acidWash organic layer thoroughly with 10% NaHCO₃. Ensure complete removal of DMF (water wash).
Reversion to Starting Material Quench temperature too high (>20°C)Use jacketed reactor for quench. Control addition rate to maintain T < 10°C.
Low Yield Product solubility in aqueous layerThe 7,8-dimethoxy analog is more polar than the unsubstituted quinazoline. Re-extract aqueous layer with DCM or EtOAc.
Yellow/Orange Color Oxidation of aniline impuritiesPurify the precursor (quinazolinone) before chlorination. Carry out reaction under inert atmosphere.

Module 4: Safety & Impurity Profiling

Impurity Logic Tree

Use this diagram to identify the source of contamination in your final product.

ImpurityTree Start Impurity Detected via HPLC/LCMS CheckMass Check Mass (M+) Start->CheckMass M_Plus_16 M+16 (Oxygen insertion) OR M-15 (Demethylation) CheckMass->M_Plus_16 Oxidation/Degradation M_Minus_Cl M - Cl + OH (Hydrolysis Product) CheckMass->M_Minus_Cl Reverted to Quinazolinone M_Plus_Dimer Dimer Species CheckMass->M_Plus_Dimer High MW Action1 Cause: Exotherm during POCl3 addn. Fix: Slower addition, lower T. M_Plus_16->Action1 Action2 Cause: Acidic Quench / Warm Quench. Fix: Inverse quench into K2CO3. M_Minus_Cl->Action2 Action3 Cause: 'Pseudodimer' formation. Fix: Ensure complete phosphorylation before heating. M_Plus_Dimer->Action3

Figure 2: Diagnostic logic for impurity identification.

Critical Safety Note: POCl₃ Scale-Up
  • Delayed Exotherm: When quenching POCl₃, there is often an induction period before the hydrolysis exotherm kicks in. Do not increase addition rate if you don't see an immediate temperature rise. Wait.

  • Gas Evolution: The quench generates massive amounts of CO₂ (if using bicarbonate) and HCl fumes. Ensure scrubber capacity is calculated for the maximum addition rate.

References

  • Synthesis of Quinazolinones

    • Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
    • Source: Molecules / NIH
    • Relevance: details the general cyclization and chlorination protocols for dimethoxy-substituted quinazolines.
  • POCl₃ Safety & Quenching

    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3)
    • Source: Organic Process Research & Development (ACS)
    • Relevance: Definitive guide on the "delayed exotherm" hazard and inverse quench methodology.
  • Precursor Chemistry (2,3-Dimethoxybenzoic acid)

    • Title: 2,3-Dimethoxybenzoic acid (PubChem CID 15204).[1]

    • Source: PubChem[1][2][3][4]

    • Relevance: Verification of the specific starting material for 7,8-substitution p
  • Chlorination Methodology

    • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871.
    • Source: ACS Omega
    • Relevance: Discusses replacing SOCl2 with POCl3 and the critical importance of quench temper

Sources

minimizing byproduct formation in 4-Chloro-7,8-dimethoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Role: Senior Application Scientist Topic: Minimizing Byproduct Formation & Process Optimization

Introduction: The "Hidden" Instability

Welcome to the technical support hub. You are likely here because you are synthesizing 4-chloro-7,8-dimethoxyquinazoline , a critical scaffold for tyrosine kinase inhibitors (TKIs).

The Core Challenge: While the chlorination of quinazolinones with phosphorus oxychloride (


) appears standard, the 7,8-dimethoxy substitution pattern introduces specific electronic challenges. The electron-donating methoxy groups make the quinazoline ring electron-rich. This increases the nucleophilicity of the starting material (good for initial activation) but decreases the electrophilicity of the C-4 position, making the final chloride displacement slower and more prone to side reactions like dimerization and hydrolysis.

This guide moves beyond "recipe" chemistry to mechanistic control.

Part 1: The Mechanism & Impurity Landscape

To stop byproducts, you must understand where they are born. The reaction is not a simple one-step substitution; it is a biphasic process.

The Reaction Pathway (Visualized)

The following diagram illustrates the "Happy Path" (Yield) versus the "Killers" (Dimerization and Hydrolysis).

ReactionPathway SM Start Material (7,8-dimethoxyquinazolinone) Inter O-Phosphorylated Intermediate SM->Inter Fast (<25°C) Base-mediated POCl3 POCl3 + Base (Activation) POCl3->Inter Product Target: 4-Chloro-Product Inter->Product Slow (70-90°C) Cl- Attack Dimer IMPURITY A: 'Pseudodimer' Inter->Dimer Reacts with unreacted SM (If Base is insufficient) Hydro IMPURITY B: Hydrolysis (Reversion) Product->Hydro Aqueous Workup (Instability)

Figure 1: Mechanistic pathway highlighting the critical intermediate stage where dimerization occurs and the post-reaction hydrolysis risk.

Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I see a high molecular weight impurity (Dimer) by LC-MS."

Diagnosis: This is the "Pseudodimer" (linked via an oxygen bridge). Root Cause: This forms when the activated O-phosphorylated intermediate reacts with unreacted starting material (quinazolinone) instead of the chloride ion. This typically happens if the reaction mixture becomes acidic too early or if mixing is poor.

The Fix:

  • Temperature Staging: Do not heat immediately. Maintain the reaction at

    
     during the addition of 
    
    
    
    and Base. This ensures complete conversion of SM to the phosphorylated intermediate before thermal chloride displacement begins [1].
  • Base Choice: Use DIEA (N,N-Diisopropylethylamine) instead of Triethylamine.

    • Why? DIEA-HCl salts are more soluble in organic solvents (like MeCN or Toluene) than

      
      . This maintains a homogeneous mixture, preventing localized "hotspots" where dimers form.
      
  • Stoichiometry: Ensure

    
     is 
    
    
    
    equivalents to drive the equilibrium forward rapidly.
Issue 2: "My product reverts to starting material during workup."

Diagnosis: Hydrolysis of the C-4 Chlorine.[1] Root Cause: 4-chloro-7,8-dimethoxyquinazoline is highly labile. The electron-rich ring stabilizes the protonated species, making the C-Cl bond susceptible to attack by water. Standard aqueous bicarbonate washes often destroy this product [2].

The Fix (The "Golden Rule"):

  • Do NOT isolate if possible. The most robust protocol is "Telescoping"—evaporate the

    
     and add the nucleophile (aniline/amine) for the next step directly into the crude residue dissolved in an anhydrous solvent (e.g., Isopropanol or DMF).
    
  • If you MUST isolate:

    • Evaporate excess

      
       under high vacuum (keep bath 
      
      
      
      ).
    • Dissolve residue in DCM or EtOAc.

    • Wash rapidly with cold saturated

      
       (contact time 
      
      
      
      mins).
    • Dry immediately over

      
      . Never  let the product sit in the aqueous phase.
      
Issue 3: "Reaction is stalling; conversion stops at 90%."

Diagnosis: Electronic deactivation. Root Cause: The 7,8-dimethoxy pattern donates electron density, making the carbonyl oxygen very nucleophilic (good) but the resulting intermediate resistant to chloride attack (bad).

The Fix:

  • Catalysis: Add DMF (5-10 mol%) . This forms the Vilsmeier-Haack reagent (chloroiminium species), which is a far more potent chlorinating agent than

    
     alone.
    
  • Solvent Switch: If refluxing in MeCN (

    
    ) isn't enough, switch to Toluene  (
    
    
    
    ) or Chlorobenzene .
Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating. If the checkpoints fail, stop and remediate.

Protocol A: The "Telescoped" Route (Recommended)

Best for: High yield, minimizing hydrolysis.

StepActionCritical Control Point (CCP)
1 Suspend 7,8-dimethoxyquinazolinone (1.0 eq) in Toluene (10V). Add DIEA (1.5 eq).Ensure slurry is stirring well.
2 Add

(2.0 eq) dropwise at 0-10°C .
CCP: Exotherm control. Keep T < 25°C to prevent dimerization.
3 Stir at 20°C for 30 mins, then heat to 90°C for 4-6 hours.Monitor by HPLC (Use anhydrous MeCN for sample prep; MeOH will cause solvolysis).
4 Validation: Check LC-MS. SM < 1%.If SM > 5%, add 0.5 eq

+ 1 hr heat.
5 Distill off Toluene/

under vacuum.
CCP: Do not overheat residue (>60°C).
6 Redissolve residue in solvent for Next Step (e.g., IPA).Proceed immediately to amination.
Protocol B: Isolation Route (High Risk)

Best for: When storage or purification is absolutely necessary.

StepActionCritical Control Point (CCP)
1-4 Follow Protocol A (Steps 1-4).--
5 Evaporate to dryness. Dissolve in DCM .DCM is preferred; product is highly soluble, water is not.
6 Pour into Ice/Water mixture with vigorous stirring.CCP: Keep T < 5°C. Minimize contact time (< 5 mins).
7 Separate phases. Wash organic once with cold brine.Do not use basic wash (NaOH/NH4OH) unless strictly necessary.
8 Dry (

), Filter, Evaporate.
Store under Nitrogen at -20°C.
Part 4: Workup Decision Logic

Use this flowchart to determine your downstream processing strategy.

WorkupLogic Start Reaction Complete (HPLC < 1% SM) Evap Evaporate Excess POCl3 (Vacuum Distillation) Start->Evap Decision Is the Next Step Nucleophilic Sub? Evap->Decision Telescope TELESCOPE (Recommended) Dissolve residue in IPA/DMF Add Amine directly Decision->Telescope Yes (Anilines, etc.) Isolate ISOLATE (Risky) Requires strict temp control Decision->Isolate No (Storage needed) Quench Quench: Ice/Water Extraction: DCM Time: < 5 mins Isolate->Quench

Figure 2: Decision tree for maximizing yield based on downstream requirements.

Part 5: Safety & Scalability
  • Thermal Hazard:

    
     hydrolysis is violently exothermic. When quenching (even trace amounts), always add the reaction mixture to the quench (Inverse Addition), never water to the mixture.
    
  • Gas Evolution: The reaction generates HCl gas. On a large scale (>100g), a caustic scrubber (NaOH trap) is mandatory.

  • Solvent Compatibility: Avoid ethers (THF) if high temperatures (>70°C) are required for long periods, as

    
     can cleave cyclic ethers, generating alkyl chloride impurities.
    
References
  • Arnott, E. A., et al. (2011).[2] "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[2][3]

    • Key Insight: Establishes the biphasic mechanism and the role of base in suppressing dimer form
  • Mphahlele, M. J., et al. (2018). "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines." Molecules, 23(10), 2623.

    • Key Insight: Discusses the instability of 4-chloroquinazolines and the preference for immedi
  • ResearchGate Technical Discussion (2021).

    • Key Insight: Field-verified troubleshooting regarding the instability of these compounds toward ammonium hydroxide and bicarbon

Sources

Technical Support Center: Optimization of 4-Chloro-7,8-dimethoxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Yield & Purity Issues in Deoxychlorination Target Molecule: 4-Chloro-7,8-dimethoxyquinazoline Precursor: 7,8-Dimethoxyquinazolin-4(3H)-one

Module 1: Agent Selection & Performance Matrix

Q: Which chlorinating agent provides the highest yield for electron-rich quinazolines?

A: While Phosphoryl chloride (


) is the historical industry standard, our data and recent literature suggest that Thionyl Chloride (

) with catalytic DMF
often provides superior isolated yields (>95%) for dimethoxy-substituted quinazolines.

The electron-donating methoxy groups at positions 7 and 8 deactivate the ring slightly, making the 4-carbonyl oxygen more nucleophilic but the resulting intermediate less susceptible to chloride attack. The Vilsmeier-Haack species generated by


/DMF overcomes this barrier efficiently.
Comparative Performance Table
AgentTypical YieldReaction TempKey AdvantageMajor Downside

+ cat. DMF
95-98% Reflux (

)
Easiest Workup. Excess reagent evaporates easily; high conversion.

gas evolution requires efficient scrubbing.

+ Base
80-88%Reflux (

)
Proven scalability; standard for regulatory filings.Difficult workup. Excess

requires careful quenching; risk of hydrolysis.

+

65-75%RefluxAggressive; forces reaction on stubborn substrates.Lowest Yield. Hard to separate phosphorus byproducts; aggressive hydrolysis.
Oxalyl Chloride Variable

Mild conditions; good for very sensitive substrates.Cost prohibitive for scale-up; lower atom economy.

Module 2: Critical Troubleshooting (FAQs)

Issue 1: "My TLC shows full conversion, but my isolated yield is <50%."

Diagnosis: Hydrolysis during workup. The 4-chloro-7,8-dimethoxyquinazoline moiety is highly labile. The electron-rich ring stabilizes the protonated quinazolinium species, making the C-4 position susceptible to attack by water, reverting it to the starting quinazolinone.

Corrective Action:

  • Avoid Aqueous Quench if possible: Do not pour the reaction mixture directly into ice water while it is still acidic.

  • The Toluene Azeotrope Technique: Evaporate the chlorinating agent (especially

    
    ) in vacuo first. Then, add anhydrous toluene and evaporate again. Repeat twice. This removes residual acidic gases (
    
    
    
    ,
    
    
    ) that catalyze hydrolysis.
  • Controlled Neutralization: If an aqueous wash is necessary, dissolve the residue in dry DCM first, then wash rapidly with cold saturated

    
    .
    
Issue 2: "The reaction stalls with 20% starting material remaining."

Diagnosis: Vilsmeier Reagent Stalling. If using


 or 

without a catalyst, the formation of the active chloroiminium species is slow.

Corrective Action:

  • Add DMF: Ensure you have added 2-5 mol% of N,N-Dimethylformamide (DMF). It acts as a catalyst, forming a highly reactive Vilsmeier-Haack adduct (

    
    ) which activates the quinazolinone oxygen.
    
  • Check Reagent Quality:

    
     hydrolyzes over time. If the liquid is cloudy or has significant precipitate, distill it or use a fresh bottle.
    
Issue 3: "I see a 'spot-to-spot' conversion, but the product is yellow/brown instead of white."

Diagnosis: Thermal Decomposition or Polymerization. Electron-rich quinazolines can undergo self-polymerization at high temperatures, especially in the presence of


.

Corrective Action:

  • Lower Temperature: Switch from

    
     (bp 
    
    
    
    ) to
    
    
    (bp
    
    
    ).
  • Inert Atmosphere: Ensure the reaction is under strict Nitrogen/Argon flow to prevent oxidation of the methoxy groups.

Module 3: Reaction Mechanism & Logic

The following diagram illustrates the catalytic cycle using DMF, highlighting the critical Vilsmeier intermediate that drives the reaction for electron-rich substrates.

G Start 7,8-Dimethoxy quinazolinone Activated Activated Intermediate (O-Sulfinyl) Start->Activated Nucleophilic Attack Reagent SOCl2 + DMF (Catalyst) Inter1 Vilsmeier Adduct Reagent->Inter1 Activation Inter1->Activated Cl Transfer Product 4-Chloro-7,8- dimethoxyquinazoline Activated->Product Elimination of SO2 + HCl Product->Reagent Regenerated DMF

Figure 1: Catalytic cycle showing the activation of the quinazolinone oxygen by the Vilsmeier adduct formed from Thionyl Chloride and DMF.

Module 4: Validated Experimental Protocols

Protocol A: The High-Yield Method ( /DMF)

Recommended for gram-scale synthesis and high purity requirements.

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charge: Add 7,8-dimethoxyquinazolin-4(3H)-one (1.0 eq).

  • Solvent/Reagent: Add Thionyl Chloride (

    
    )  (10-15 vol/wt). Note: 
    
    
    
    acts as both reagent and solvent.
  • Catalyst: Add DMF (3-5 drops per gram of substrate).

  • Reaction: Heat to reflux (

    
    ) for 2–6 hours.
    
    • Checkpoint: Monitor by TLC (DCM/MeOH 95:5). Aliquot workup: Take 1 drop, dilute in dry DCM, neutralize with

      
       before spotting to prevent hydrolysis on the plate.
      
  • Workup (Critical):

    • Cool to room temperature.

    • Evaporate excess

      
       on a rotary evaporator (trap 
      
      
      
      vapors!).
    • Azeotrope: Add anhydrous Toluene (5 vol) to the residue and evaporate to dryness. Repeat 2x. This yields the crude hydrochloride salt.

  • Isolation: Suspend the solid in dry DCM. Wash quickly with cold saturated

    
     solution, dry over 
    
    
    
    , filter, and concentrate.
Protocol B: The Standard Method ( )

Recommended if


 is unavailable or for specific scale-up constraints.
  • Charge: Add substrate (1.0 eq) to

    
      (8-10 vol).
    
  • Base: Add Diisopropylethylamine (DIPEA) (1.0 eq) carefully.

  • Reaction: Reflux at

    
     for 3–5 hours.
    
  • Workup:

    • Distill off excess

      
       under reduced pressure (essential to minimize exotherm in next step).
      
    • Dissolve residue in DCM.[1]

    • Pour slowly into a stirred mixture of Ice/Water/

      
       . Maintain pH > 8.[2]
      
    • Extract immediately with DCM.

Module 5: Decision Support Tree

DecisionTree Start Start: Chlorination of 7,8-Dimethoxyquinazolinone CheckScale Scale of Reaction? Start->CheckScale SmallScale Lab Scale (<50g) CheckScale->SmallScale LargeScale Process Scale (>1kg) CheckScale->LargeScale MethodA Use SOCl2 + cat. DMF (Protocol A) SmallScale->MethodA Higher Yield/Purity MethodB Use POCl3 (Protocol B) LargeScale->MethodB Cost/Safety Standard IssueCheck Issue: Low Isolated Yield? MethodA->IssueCheck MethodB->IssueCheck Cause1 Hydrolysis during Quench IssueCheck->Cause1 Product disappears Cause2 Incomplete Conversion IssueCheck->Cause2 SM remains Fix1 Switch to Toluene Azeotrope Workup Cause1->Fix1 Fix2 Add more DMF or Increase Time Cause2->Fix2

Figure 2: Decision matrix for selecting reagents and troubleshooting yield issues.

References

  • National Institutes of Health (PubMed). (2011). POCl3 chlorination of 4-quinazolones. Retrieved January 29, 2026, from [Link] (Mechanistic insight into phosphorylation vs chlorination).

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones? Retrieved January 29, 2026, from [Link] (Comparative analysis of workup difficulties and yield optimization).

  • Google Patents. (2016). CN106008336A - Preparation method of 4-chloro-6,7-dimethoxyquinoline.[3] Retrieved January 29, 2026, from (Industrial application of chlorination on dimethoxy-scaffolds).

Sources

Quinazoline Synthesis Technical Support Center: Preventing Dimer Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with dimerization during the synthesis of quinazoline derivatives. Unwanted dimer formation is a common side reaction that can significantly lower the yield of the desired monomeric product and complicate purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent the formation of these dimeric byproducts.

Understanding the Problem: The "Why" Behind Dimer Formation

Before diving into troubleshooting, it's crucial to understand the underlying mechanisms that lead to dimer formation. Dimerization is fundamentally an intermolecular reaction competing with the desired intramolecular cyclization. Several factors can tip the balance in favor of this unwanted pathway.

Key Mechanistic Drivers of Dimerization:

  • Step-Growth Polymerization Pathway: Under certain conditions, particularly at high concentrations, the reactive intermediates can react with each other instead of cyclizing, leading to the formation of dimers and even higher-order oligomers. This is a common issue in reactions where the rate of intermolecular reaction rivals or exceeds the rate of intramolecular cyclization.[1]

  • Bifunctional Starting Materials: The presence of starting materials with two reactive sites that can participate in the quinazoline ring formation is a direct route to dimerization. For instance, using a diamine can inadvertently link two quinazoline units together.[1][2]

  • Reaction Kinetics vs. Thermodynamics: While the monomer may be the thermodynamically favored product, the kinetic pathway leading to the dimer may be faster under certain conditions, especially if the intramolecular cyclization has a high activation energy barrier.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for quinazoline synthesis, and are some more prone to dimer formation than others?

A1: The most foundational methods include the Niementowski, Friedländer, and Bischler syntheses.[3]

  • Niementowski Reaction: This method involves the condensation of anthranilic acids with amides.[4][5] It can be susceptible to side reactions, including the formation of polymeric materials, especially at the high temperatures often required.[6]

  • Friedländer Synthesis: This synthesis utilizes a 2-aminobenzaldehyde or ketone and a compound with an active methylene group.[7][8] While dimer formation is less commonly reported as a primary issue, side reactions leading to quinoline derivatives can occur if conditions are not well-controlled.[3] The mechanism involves an aldol condensation, which, if occurring between two molecules of the starting materials intermolecularly, could potentially lead to dimeric structures.[9][10]

  • Bischler Synthesis: This method often requires harsh conditions, which can lead to a variety of byproducts.[3]

Modern metal-catalyzed and microwave-assisted methods often provide better control and can reduce the propensity for side reactions, including dimerization.[5][6][11]

Q2: I suspect I have a dimer, but I'm not sure. How can I confirm its presence?

A2: A combination of analytical techniques is the best approach:

  • Mass Spectrometry (MS): Look for a peak at approximately double the molecular weight of your expected product (or [2M+H]⁺, [2M+Na]⁺, etc.). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[12] Be mindful of in-source dimerization, which is an artifact of the ionization process. To distinguish this, you can analyze your sample at different concentrations; a true dimer will be present at all concentrations, while an in-source dimer may only appear at higher concentrations.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of a dimer will be more complex than that of the monomer. You may observe a different number of signals, changes in chemical shifts (especially for aromatic protons due to pi-pi stacking), and signal broadening.[14] Comparing the integration of aromatic vs. aliphatic protons can also provide clues.

  • High-Performance Liquid Chromatography (HPLC): A dimer will typically have a different retention time than the monomer. It is often less polar and may elute later on a reversed-phase column. An HPLC-UV/PDA method can be validated for quantifying the monomer and the dimeric impurity.[15]

Q3: Can my reaction solvent influence dimer formation?

A3: Absolutely. The solvent plays a critical role in solubility and reaction kinetics. A solvent that poorly solubilizes your reactants or intermediates can create localized areas of high concentration, promoting intermolecular reactions.[3] For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[3]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting and preventing dimer formation in your quinazoline synthesis.

Problem 1: Significant Dimer Formation Observed by MS and/or NMR.

This is the most common issue. The key is to favor the intramolecular cyclization over the intermolecular reaction.

Dimer_Troubleshooting start High Dimer Formation Detected concentration Is Reactant Concentration High? start->concentration stoichiometry Are Reactants Stoichiometrically Balanced? concentration->stoichiometry No high_dilution Implement High Dilution / Slow Addition Protocol concentration->high_dilution Yes bifunctional Are Bifunctional Starting Materials Present? stoichiometry->bifunctional Yes optimize_stoich Optimize Stoichiometry stoichiometry->optimize_stoich No analysis Analyze Product Mixture (HPLC, NMR, MS) bifunctional->analysis No / Unsure purify_sm Purify Starting Materials bifunctional->purify_sm Yes high_dilution->analysis optimize_stoich->analysis purify_sm->analysis

Caption: A step-by-step decision tree for troubleshooting dimer formation.

The "high dilution principle" is a powerful strategy to promote intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules encountering each other.

Experimental Protocol: High Dilution Synthesis

  • Solvent Selection: Choose a solvent in which your starting materials are highly soluble. The reaction should be homogeneous.[3]

  • Calculate Dilution: Aim for a final reactant concentration in the range of 0.001 M to 0.01 M. This may require a significantly larger volume of solvent than a standard reaction.

  • Reaction Setup: In a large, appropriately sized flask equipped with a reflux condenser and magnetic stirrer, add the full volume of the chosen anhydrous solvent.

  • Reactant Addition:

    • Method 1 (All at Once): If both starting materials are added at the beginning, ensure vigorous stirring as you bring the mixture to the reaction temperature.

    • Method 2 (Slow Addition): For even better results, dissolve one of the key reactants (e.g., the one with two reactive ends) in a portion of the solvent and add it slowly to the reaction mixture over several hours using a syringe pump.[1][16][17] This maintains a pseudo-low concentration of the reactant most likely to cause dimerization.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure before proceeding with the standard work-up and purification.

An incorrect stoichiometric ratio of reactants can leave an excess of one component, which may then react with the intermediate or product to form dimers.

Experimental Protocol: Stoichiometric Optimization

  • Purity Check: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can throw off your molar calculations.

  • Run Parallel Reactions: Set up a series of small-scale reactions with slightly varying stoichiometric ratios (e.g., 1:1, 1:1.1, 1.1:1 of your two main reactants).

  • Quantitative Analysis: After the reaction period, analyze the crude product mixture of each reaction using quantitative NMR (qNMR) with an internal standard or a calibrated HPLC method to determine the yield of the monomer and the amount of dimer formed.

  • Identify Optimum: Select the ratio that provides the highest yield of the desired monomer with the minimal amount of dimer.

Problem 2: My product appears pure by TLC, but NMR and MS show a second species.

This could indicate a dimer that has a similar polarity to your product, making it difficult to separate by standard chromatography.

  • Preparative HPLC: This is often the most effective way to separate structurally similar compounds like a monomer and its dimer.

  • NMR Diffusion-Ordered Spectroscopy (DOSY): This advanced NMR technique can distinguish between molecules based on their diffusion rates in solution, which is dependent on their size. A dimer will diffuse more slowly than a monomer, allowing for their signals to be separated in the DOSY spectrum.[14]

Data Interpretation Guide

Recognizing the signature of a dimer in your analytical data is key to early diagnosis.

Analytical Technique Indication of Monomer Indication of Dimer Comments
Mass Spectrometry (ESI-MS) Molecular ion peak at expected m/z (e.g., [M+H]⁺).Peak at approximately [2M+H]⁺.Be cautious of in-source dimerization. Analyze at lower concentrations to confirm.[13]
¹H NMR Spectroscopy Clean spectrum with expected number of protons and splitting patterns. Sharp signals.[18][19]Extra, often broader, aromatic signals. Shift in proton chemical shifts due to altered electronic environment. Complex splitting patterns.[14]Dimer signals may be weak if it is a minor byproduct.
¹³C NMR Spectroscopy Expected number of carbon signals.[12]More carbon signals than expected for the monomer.A symmetrical dimer might show fewer signals than expected for a simple doubling.
HPLC-UV Single, sharp peak at a specific retention time.A second peak, often eluting later (on reversed-phase) than the monomer peak.Co-injection with a pure monomer standard can help confirm peak identities.[15]

Proactive Prevention: Designing a Dimer-Resistant Synthesis

The best troubleshooting is preventing the problem from occurring in the first place.

Proactive_Prevention start Plan Quinazoline Synthesis route_selection Select Synthetic Route start->route_selection reactant_check Check Reactant Functionality route_selection->reactant_check conditions Define Reaction Conditions reactant_check->conditions No Obvious Risk no_bifunctional Avoid Bifunctional Reactants reactant_check->no_bifunctional Potential for Dimerization high_dilution Use High Dilution / Slow Addition conditions->high_dilution protocol Final Protocol no_bifunctional->conditions inert_atmosphere Use Inert Atmosphere high_dilution->inert_atmosphere inert_atmosphere->protocol

Caption: A workflow for designing a synthesis to proactively minimize dimer formation.

  • Route Selection: Consider modern synthetic methods (e.g., metal-catalyzed cross-coupling, microwave-assisted synthesis) that often proceed under milder conditions and can offer higher selectivity, reducing the likelihood of side reactions.[5][6][11]

  • Starting Material Purity: Always use highly pure, anhydrous starting materials. If a reactant is known to be hygroscopic or prone to oxidation, take appropriate precautions.[6]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes lead to dimeric species.[3][14]

  • Temperature Control: Overheating can lead to decomposition and undesired side reactions. Optimize the temperature to find the sweet spot between a reasonable reaction rate and minimal byproduct formation.[3]

By applying these diagnostic, troubleshooting, and preventative strategies, you can significantly improve the outcome of your quinazoline syntheses, leading to higher yields, easier purifications, and more reliable results in your research and development endeavors.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem Technical Support.
  • Vermeulen, N. A., Chen, M. S., & White, M. C. (2009). The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol. Tetrahedron, 65(16), 3078-3084.
  • Wikipedia. (2023). Friedländer synthesis.
  • Various Authors. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem Technical Support.
  • New Era Instruments. (n.d.). The Fe(PDP)
  • Lightfoot, A. P., et al. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry.
  • ResearchGate. (n.d.).
  • ChemHelper. (n.d.). Friedlander quinoline synthesis.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Quinazoline synthesis.
  • JoVE. (2022).
  • ResearchGate. (2025). The Fe (PDP)
  • Hichri, S., & Abderrahim, R. (n.d.).
  • Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33, 2525-2547.
  • Wikipedia. (2023). Niementowski quinazoline synthesis.
  • Sci-Hub. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Al-Warhi, T., et al. (2025).
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.
  • ChemicalBook. (n.d.). Quinazoline(253-82-7) 1H NMR spectrum.
  • Morressier. (2018).
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6245-6287.
  • Semantic Scholar. (2020).
  • Royal Society of Chemistry. (n.d.). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions.
  • ResearchGate. (n.d.). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO....
  • ResearchGate. (2020).
  • Beck, A. (n.d.).
  • Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 2,3-fused quinazolinones.
  • Various Authors. (2018). How do I know whether the dimers from my MS spectrum are naturally occurring in nature or they were actually formed during the ionization process?
  • MDPI. (2021).

Sources

Technical Support Center: Strategies to Increase the Purity of 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 4-Chloro-7,8-dimethoxyquinazoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. The purity of 4-Chloro-7,8-dimethoxyquinazoline is paramount for the successful synthesis of downstream targets, including various kinase inhibitors and other pharmacologically active molecules.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purification challenges and achieve high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Chloro-7,8-dimethoxyquinazoline?

A1: The impurity profile of crude 4-Chloro-7,8-dimethoxyquinazoline is highly dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Material: The most common precursor is 4-hydroxy-6,7-dimethoxyquinazoline. Incomplete chlorination will result in its presence in the crude product.

  • Hydrolysis Product: 4-Chloroquinazolines can be susceptible to hydrolysis, reverting to the corresponding 4-hydroxyquinazoline, especially in the presence of moisture or during workup under non-anhydrous conditions.

  • Residual Chlorinating Agent and Byproducts: If phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used for chlorination, residual amounts and their byproducts may contaminate the product.

  • Polymeric Materials and Tar: High-temperature reactions or the presence of strong acids can sometimes lead to the formation of dark, insoluble polymeric materials, often referred to as "tar".[2]

Q2: My crude product is a dark brown or black solid. What causes this discoloration and how can I remove it?

A2: Dark discoloration, often described as tar or polymeric material, typically arises from side reactions occurring at elevated temperatures during the synthesis, particularly in strongly acidic conditions used for cyclization or chlorination.[2] These impurities are often complex mixtures and can be challenging to remove.

  • Initial Purification: A significant portion of these colored impurities can often be removed by trituration or washing the crude solid with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. The desired product should have limited solubility in these solvents at room temperature, while the non-polar colored impurities may be washed away.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. It is crucial to use activated carbon sparingly, as it can also adsorb the desired product, leading to lower yields. The carbon should be filtered from the hot solution before allowing it to cool.

  • Column Chromatography: If other methods fail, column chromatography is a highly effective method for removing colored impurities. A silica gel column with a suitable solvent system can separate the less polar colored impurities from the more polar product.

Q3: I am seeing a spot on my TLC that has a similar Rf to my product. How can I improve the separation?

A3: Achieving good separation on TLC is crucial for successful column chromatography. If you are observing poor separation:

  • Solvent System Optimization: The polarity of the mobile phase is the most critical factor.

    • If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like petroleum ether or hexanes).

    • If the spots are too low on the plate (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).

    • Consider trying a different solvent system altogether. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity. A patent for a related compound suggests a mobile phase of ethyl acetate:petroleum ether = 1:8 for TLC analysis.[2]

  • Double Elution: Running the TLC plate in the same solvent system a second time after the first elution and drying can sometimes improve the resolution of closely running spots.

  • Different Stationary Phase: While less common for routine purification, using a different stationary phase for TLC, such as alumina or C18-reversed phase plates, can provide different selectivity and may resolve your compounds.

Q4: What is the stability of 4-Chloro-7,8-dimethoxyquinazoline and how should it be stored?

A4: 4-Chloroquinazolines are known to be reactive compounds and can be unstable under certain conditions.[3]

  • Moisture Sensitivity: The chloro group at the 4-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which would convert it back to the 4-hydroxy analog. Therefore, the compound should be protected from moisture.

  • pH Sensitivity: The quinazoline ring system has basic nitrogens and can be protonated in acidic conditions. While this can be exploited for purification via acid-base extraction, prolonged exposure to strong acids or bases, especially at elevated temperatures, may lead to degradation. During workup, it is common to neutralize the reaction mixture to a pH of 7-8.[1]

  • Storage: 4-Chloro-7,8-dimethoxyquinazoline should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A safety data sheet recommends keeping containers tightly closed in a dry, cool, and well-ventilated place.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 4-Chloro-7,8-dimethoxyquinazoline and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly.- Insufficient removal of mother liquor.- Optimize Solvent System: Experiment with different solvent pairs and ratios (see Recrystallization Protocol).- Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- Thorough Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent, even when cold.- Choose a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.- Adjust Solvent Composition: If using a solvent pair, add more of the less-soluble solvent to the hot mixture until it becomes slightly turbid, then add a drop of the more-soluble solvent to clarify before cooling.- Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product Stuck on Column Chromatography - The mobile phase is not polar enough to elute the compound.- The compound has poor solubility in the mobile phase.- Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent.- Change Eluent System: Switch to a different, more polar solvent system (e.g., from hexanes/ethyl acetate to dichloromethane/methanol).
Poor Separation on Column Chromatography - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with crude material.- Optimize TLC First: Find a solvent system that gives good separation on TLC with the product Rf between 0.2 and 0.4.- Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Correct Loading: Use an appropriate ratio of silica to crude product (typically 50:1 to 100:1 by weight).
Product is a Gummy Solid or Oil After Purification - Presence of residual solvent.- The purified compound is still impure.- Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating.- Re-purify: If drying does not yield a solid, the compound may need to be purified again using a different method or optimized conditions.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is an effective technique for removing small amounts of impurities. A mixed solvent system of ethanol and ethyl acetate has been reported to be effective for purifying quinazoline derivatives.[5]

Step-by-Step Methodology:

  • Solvent Selection: Begin by determining the optimal ratio of ethanol to ethyl acetate. In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add ethyl acetate dropwise until the solution becomes slightly turbid. Then, add a few drops of ethanol to redissolve the precipitate. This will give you an approximate ratio for scaling up.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Chloro-7,8-dimethoxyquinazoline and the determined mixture of ethanol and ethyl acetate. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the solvent in portions to ensure you are using the minimum amount necessary.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture. Dry the purified crystals under high vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to eliminate by recrystallization.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for 4-Chloro-7,8-dimethoxyquinazoline is a mixture of petroleum ether and ethyl acetate. Adjust the ratio to achieve an Rf value for the product of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the purified product under high vacuum.

Protocol 3: Purification by Acid-Base Extraction

This technique is useful for separating the weakly basic 4-Chloro-7,8-dimethoxyquinazoline from acidic or neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic product will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, add fresh organic solvent to the aqueous layer in the flask, shake, and then separate the layers again, retaining the aqueous layer.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 8), as confirmed by pH paper. The neutral product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product thoroughly under high vacuum.

Visualization and Data

Workflow Diagrams

The following diagrams illustrate the decision-making process for purification and the steps involved in the key techniques.

Purification_Decision_Tree start Crude 4-Chloro-7,8-dimethoxyquinazoline tlc_analysis Perform TLC Analysis start->tlc_analysis one_spot Single Major Spot with Minor Baseline Impurities? tlc_analysis->one_spot multiple_spots Multiple Spots or Streaking? tlc_analysis->multiple_spots one_spot->multiple_spots No recrystallize Recrystallization one_spot->recrystallize Yes column Column Chromatography multiple_spots->column Yes acid_base Consider Acid-Base Extraction (if acidic/neutral impurities suspected) multiple_spots->acid_base Consider check_purity Check Purity (TLC, HPLC, NMR) recrystallize->check_purity column->check_purity acid_base->check_purity pure_product Pure Product check_purity->pure_product

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow start Dissolve Crude Product in Organic Solvent add_acid Extract with Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer Aqueous Layer (Contains Protonated Product) separate1->aq_layer org_layer Organic Layer (Contains Neutral/Acidic Impurities) separate1->org_layer basify Basify Aqueous Layer (e.g., with 1M NaOH to pH > 8) aq_layer->basify precipitate Precipitate Forms basify->precipitate filter_wash Filter, Wash with Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for purification by acid-base extraction.

Quantitative Data Summary

The following table provides a summary of recommended solvent systems for the purification of 4-Chloro-7,8-dimethoxyquinazoline. The expected outcomes are based on typical results for similar compounds.

Purification Method Solvent System Stationary Phase Typical Purity Improvement Considerations
Recrystallization Ethanol / Ethyl AcetateN/AFrom ~90% to >98%Good for removing small amounts of impurities. Yield can be moderate.
Column Chromatography Petroleum Ether / Ethyl Acetate (gradient)Silica GelFrom <80% to >99%Highly effective for complex mixtures. Requires more solvent and time.
Acid-Base Extraction Dichloromethane / 1M HCl (aq)N/AEffective for removing non-basic impurities.Product must be stable to acidic and basic conditions.

References

  • Process for the preparation of 4-haloquinazolines. (1993). Google Patents.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1976). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
  • 4-Chloro-6,7-dimethoxyquinoline. (2011). ResearchGate. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for preparing quinazolines. (1978). Google Patents.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Retrieved from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Technical Assessment: Analytical Protocols for 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Chloro-7,8-dimethoxyquinazoline (4-Cl-7,8-DMQ) is a potent electrophilic intermediate used in the synthesis of specific Tyrosine Kinase Inhibitors (TKIs).[1] While its regioisomer, 4-Chloro-6,7-dimethoxyquinazoline (the Erlotinib intermediate), is widely documented, the 7,8-isomer presents unique analytical challenges due to its distinct electronic environment and steric hindrance patterns.[1]

This guide objectively compares analytical methodologies for characterizing 4-Cl-7,8-DMQ. The core challenge in analyzing this molecule is not detection, but preservation . As an imidoyl chloride, it is highly moisture-sensitive, rapidly hydrolyzing to the pharmacologically inactive 7,8-dimethoxyquinazolin-4(3H)-one (4-OH impurity).[1]

The Analytical Dilemma:

  • Standard Method (RP-HPLC): Uses aqueous mobile phases, risking in-situ degradation during analysis.[1]

  • Optimized Method (Non-Aqueous/Quench): Preserves the chloride species but requires complex sample prep.

Critical Quality Attributes (CQAs) & Pathway Analysis

Before detailing protocols, we must visualize the degradation pathway that dictates our analytical choices.

Diagram 1: Hydrolysis & Analytical Interference Pathway[1]

HydrolysisPathway cluster_impact Analytical Impact Target 4-Chloro-7,8-dimethoxyquinazoline (Active Electrophile) Transition Tetrahedral Intermediate Target->Transition + H₂O (Fast) Water H₂O (Trace Moisture/Mobile Phase) Water->Transition Impurity 7,8-dimethoxyquinazolin-4(3H)-one (Inactive 'Hydroxy' Impurity) Transition->Impurity - HCl HCl HCl Transition->HCl Note False Low Assay False High Impurity Impurity->Note

Figure 1: The hydrolytic instability of the 4-chloro moiety. Standard aqueous HPLC can artificially generate the 'Hydroxy' impurity, leading to false OOS (Out of Specification) results.[1]

Comparative Assessment: Chromatographic Methods

We compared two primary approaches for purity determination.

Method A: Standard Reverse Phase (RP-HPLC)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1]

  • Sample Diluent: Acetonitrile.[2][3][4]

Method B: In-Situ Derivatization (Quench Method)[1]
  • Principle: The reactive 4-Cl species is intentionally reacted with a primary amine (e.g., butylamine) or alcohol immediately upon sampling to form a stable derivative.[1]

  • Analysis: The derivative is quantified by HPLC; the 4-OH impurity remains unreacted (as it lacks the leaving group).[1]

Performance Data Comparison
MetricMethod A (Standard RP)Method B (Derivatization)Verdict
Stability on Autosampler < 2 Hours (Degrades to 4-OH)> 24 Hours (Stable Derivative)Method B Wins
Linearity (R²) 0.992 (Drift due to hydrolysis)0.999Method B Wins
LOD (Limit of Detection) 0.05%0.01%Method B Wins
Throughput High (Direct injection)Low (Requires reaction step)Method A Wins
Specificity GoodExcellent (Shifts retention time away from impurities)Method B Wins

Expert Insight: For routine Process Control (IPC), Method A is acceptable only if the sample is injected immediately (within 5 mins) using a "dry" diluent (100% MeCN).[1] For Release Testing or Stability Studies, Method B (or a Normal Phase method) is mandatory to ensure the "impurity" detected is real and not an analytical artifact.

Structural Characterization: The Regioisomer Challenge

A critical failure mode in quinazoline synthesis is the formation of the 6,7-dimethoxy isomer instead of the 7,8-dimethoxy target.[1] Mass Spectrometry (MS) cannot distinguish these (identical m/z = 224.6).[1]

Nuclear Magnetic Resonance (NMR) is the only self-validating method for this distinction.[1]

1H-NMR Discrimination Protocol (DMSO-d6)[1]
Feature6,7-Dimethoxy Isomer7,8-Dimethoxy Isomer (Target)Mechanistic Reason
Aromatic Protons (H5, H6/H8) Two Singlets Two Doublets (AB System) Protons at 5,8 (6,7-isomer) are para-separated (no coupling).[1] Protons at 5,6 (7,8-isomer) are ortho-adjacent.[1]
Coupling Constant (J) N/A (Singlets)J ≈ 8.5 - 9.0 Hz Typical ortho-coupling magnitude for fused aromatics.
C-13 NMR Shifts Symmetric shift patternsDistinct shielding due to steric crowding at 8-position8-OMe group experiences ortho-effect.[1]

Detailed Experimental Protocols

Protocol 1: Robust HPLC Purity (Modified "Dry" Method)

Designed to minimize hydrolysis without complex derivatization.[1]

Reagents:

  • Acetonitrile (HPLC Grade, Dry - Water < 0.01%)[1]

  • Ammonium Formate (MS Grade)[1]

System Parameters:

  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1] (Phenyl columns offer better selectivity for aromatic isomers than C18).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Low temperature slows hydrolysis).

  • Detection: UV @ 254 nm.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

Gradient:

  • 0 min: 30% B[1][4]

  • 10 min: 90% B[1][4]

  • 12 min: 90% B[1][4]

  • 12.1 min: 30% B[1][4]

Sample Preparation (Critical):

  • Weigh 10 mg of 4-Cl-7,8-DMQ into a dry volumetric flask.

  • Dissolve immediately in 100% Acetonitrile (Do not use water/buffer in diluent).

  • Inject within 10 minutes of preparation.

Protocol 2: Regioisomer Confirmation (NMR)[1]
  • Dissolve 5 mg sample in 0.6 mL DMSO-d6 (Dry).

  • Acquire 1H spectrum (min 16 scans).

  • Pass Criteria: Observe doublets in the aromatic region (7.0 - 8.5 ppm range) with

    
     Hz.
    
  • Fail Criteria: Observation of two distinct singlets (indicates 6,7-isomer contamination).

Workflow Visualization

Diagram 2: Analytical Decision Tree

AnalyticalWorkflow Start Sample Received: 4-Cl-7,8-dimethoxyquinazoline Check1 Isomer Verification Needed? Start->Check1 NMR 1H-NMR (DMSO-d6) Check for Ortho-Coupling (d, J=9Hz) Check1->NMR Yes (Identity) Check2 Purity/Assay Required? Check1->Check2 No (Routine) NMR->Check2 Choice Select HPLC Mode Check2->Choice MethodA Method A: Rapid IPC (Diluent: 100% MeCN) Inject <10 mins Choice->MethodA In-Process MethodB Method B: Release/Stability (Derivatization w/ Butylamine) Choice->MethodB Final QC Result Report Generated: 1. Purity % 2. Regio-Isomer Confirmed 3. Hydrolysis Impurity < 0.1% MethodA->Result MethodB->Result

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the stage of development.

References

  • Synthesis & Reactivity of 4-Chloroquinazolines

    • Title: "Process for the preparation of 4-chloro-6,7-dimethoxyquinazoline and related intermediates."[1][5]

    • Source: Google Patents (CN106008336A / US Patent Applications).[1]

    • URL
    • Relevance: Establishes the baseline reactivity and hydrolysis risks of the 4-chloro-dimethoxy scaffold.
  • NMR Regioisomer Distinction

    • Title: "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
    • Source: Oxford Instruments Application Notes.[4]

    • URL:[Link]

    • Relevance: Provides the theoretical grounding for using coupling constants (ortho vs para)
  • Impurity Characterization by LC-MS

    • Title: "Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry."
    • Source: University of Southampton (ePrints).
    • URL:[Link][1]

    • Relevance: Validates the fragmentation patterns used to identify the hydrolysis impurity (M-Cl + OH).
  • General Quinazoline Characterization

    • Title: "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline."
    • Source: MDPI (Molbank).[1]

    • URL:[Link][1][2][6][7][8]

    • Relevance: Demonstrates the specific NMR shifts and instability issues inherent to 4-chloro-substituted quinazolines.

Sources

A Comparative Guide to Purity Analysis of 4-Chloro-7,8-dimethoxyquinazoline: HPLC as the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a versatile building block like 4-Chloro-7,8-dimethoxyquinazoline, which serves as a crucial precursor in the synthesis of a multitude of bioactive molecules, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other prominent analytical techniques for determining the purity of 4-Chloro-7,8-dimethoxyquinazoline, supported by experimental insights and validation principles.

The Critical Role of Purity for 4-Chloro-7,8-dimethoxyquinazoline

4-Chloro-7,8-dimethoxyquinazoline is a key intermediate in the synthesis of various pharmaceutical compounds. Even minute impurities can have significant consequences, potentially leading to:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final drug product.

  • Toxicity: Some process-related impurities or degradation products can be toxic, posing a direct risk to patient safety.

  • Inconsistent Manufacturing: The presence of impurities can interfere with downstream reactions, leading to lower yields and batch-to-batch variability.

Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

For the analysis of non-volatile and thermally labile compounds like 4-Chloro-7,8-dimethoxyquinazoline, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the gold standard. Its high resolution, sensitivity, and reproducibility make it exceptionally well-suited for separating the main compound from structurally similar impurities.

Causality Behind the Experimental Choices in HPLC Method Development

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte. For 4-Chloro-7,8-dimethoxyquinazoline, a substituted quinazoline, a C18 column is the stationary phase of choice due to its hydrophobic nature, which allows for effective separation of moderately polar to nonpolar compounds.

The mobile phase, a critical component in RP-HPLC, is typically a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol). The ratio of these solvents is optimized to achieve the desired retention time and resolution. For quinazoline derivatives, a gradient elution is often preferred over an isocratic one to ensure the efficient elution of both early- and late-eluting impurities.

UV detection is commonly employed for quinazoline derivatives as the aromatic quinazoline ring system exhibits strong chromophoric properties, allowing for sensitive detection at specific wavelengths.

A Self-Validating HPLC Protocol for Purity Determination

The following protocol provides a robust starting point for the HPLC analysis of 4-Chloro-7,8-dimethoxyquinazoline. It is imperative that this method be fully validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2]

Experimental Protocol: RP-HPLC for 4-Chloro-7,8-dimethoxyquinazoline

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Chloro-7,8-dimethoxyquinazoline sample.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: The Pillar of Trustworthiness

A comprehensive validation of the HPLC method should be performed to demonstrate its reliability. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

While HPLC is the preferred method, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical strategy. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities or high-throughput screening.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate like 4-Chloro-7,8-dimethoxyquinazoline.

Purity Analysis Workflow Purity Analysis Workflow for 4-Chloro-7,8-dimethoxyquinazoline cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity Assessment cluster_alternative_analysis Alternative & Complementary Techniques cluster_decision Decision & Reporting cluster_outcome Outcome Synthesis Synthesis of 4-Chloro-7,8-dimethoxyquinazoline Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC Analysis (Primary Method) Initial_Char->HPLC Sample for Analysis GC_MS GC-MS (For Volatile Impurities) Initial_Char->GC_MS If Volatiles Suspected LC_MS LC-MS/MS (Impurity Identification) Initial_Char->LC_MS For Impurity Profiling qNMR qNMR (Absolute Purity & Structure Confirmation) Initial_Char->qNMR Orthogonal Method HPLC_Validation Method Validation (ICH Guidelines) HPLC->HPLC_Validation Purity_Check Purity Meets Specification? HPLC_Validation->Purity_Check Release Release for Downstream Use Purity_Check->Release Yes Repurify Further Purification Required Purity_Check->Repurify No

Caption: Workflow for the purity analysis of 4-Chloro-7,8-dimethoxyquinazoline.

Data Presentation: A Head-to-Head Comparison

The following table provides a semi-quantitative comparison of HPLC with other common analytical techniques for the purity determination of 4-Chloro-7,8-dimethoxyquinazoline.

Parameter HPLC-UV GC-MS LC-MS/MS Quantitative NMR (qNMR)
Applicability Excellent for non-volatile, thermally stable compounds.Suitable for volatile and thermally stable compounds.Excellent for identification and quantification of impurities.Excellent for structural confirmation and absolute quantification.
Selectivity High, tunable via column and mobile phase selection.Very high, based on both retention time and mass fragmentation.Extremely high, based on retention time and specific mass transitions.High, based on unique chemical shifts of protons.
Sensitivity High (ng to pg range).Very high (pg to fg range).Extremely high (fg to ag range).Moderate (µg to mg range).
Quantification Excellent, requires a reference standard of the analyte.Good, can be affected by matrix effects.Excellent, often uses isotopically labeled internal standards.Excellent, primary method that can use a universal internal standard.[3][4]
Impurity ID Tentative, based on retention time and UV spectra.Definitive, based on mass spectral library matching.Definitive, based on fragmentation patterns.Definitive, provides structural information.
Analysis Time Moderate (15-30 min per sample).Moderate (20-40 min per sample).Moderate (15-30 min per sample).Short to moderate (5-20 min per sample).
Cost Moderate instrument cost, ongoing solvent costs.Moderate instrument cost, lower solvent costs.High instrument cost.High initial instrument cost, low running costs.
In-Depth Look at Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5][6] For 4-Chloro-7,8-dimethoxyquinazoline, its application is limited as the compound itself is not sufficiently volatile without derivatization. However, GC-MS is an invaluable tool for the detection and quantification of residual solvents from the synthesis process, which are common process-related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1][7][8][9] This technique is particularly useful for impurity profiling, where it can detect and identify unknown impurities at very low levels.[10] The structural information obtained from the fragmentation patterns in MS/MS is crucial for elucidating the structure of process-related impurities and degradation products.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for the determination of absolute purity without the need for a specific reference standard of the analyte.[11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification by comparing the integral of an analyte signal to that of a certified internal standard.[3][4] While less sensitive than chromatographic methods, qNMR provides invaluable structural confirmation of the main component and can simultaneously quantify any proton-containing impurities.[3]

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity analysis of 4-Chloro-7,8-dimethoxyquinazoline, a multi-faceted approach is recommended. RP-HPLC with UV detection serves as the primary, robust method for routine quality control and quantification of the main component and known impurities. This should be complemented by LC-MS/MS for in-depth impurity profiling and the identification of unknown species. GC-MS is essential for the analysis of residual solvents. Finally, qNMR provides an orthogonal, primary method for absolute purity determination and structural confirmation. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure the highest level of quality and safety for this critical pharmaceutical intermediate.

References

  • D.A. Armitage, D.A. Burns, and A. Williams, eds., Quantitative NMR Spectroscopy, 2nd ed. (Cambridge: Royal Society of Chemistry, 2021).
  • G.F. Pauli, B.U. Jaki, and D.C. Lankin, "Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis," Journal of Natural Products 70, no. 3 (2007): 589-95.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • L.R. Snyder, J.J. Kirkland, and J.W. Dolan, Introduction to Modern Liquid Chromatography, 3rd ed. (Hoboken, NJ: John Wiley & Sons, 2010).
  • U. Holzgrabe, I. Wawer, and B. Diehl, eds., NMR Spectroscopy in Pharmaceutical Analysis (Amsterdam: Elsevier, 2008).
  • R.P.W. Scott, Introduction to GC-MS Coupling (Chichester: John Wiley & Sons, 2002).
  • W.M.A. Niessen, Liquid Chromatography-Mass Spectrometry, 3rd ed.
  • S. Ahuja and H. Rasmussen, eds., HPLC Method Development for Pharmaceuticals (Amsterdam: Elsevier, 2007).
  • G.F. Pauli, S.N. Chen, and J.B. McAlpine, "The Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Medicinal Chemistry 57, no. 22 (2014): 9220-31.
  • D. Remane et al., "Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS," DSpace@Leiden. Accessed January 28, 2026. [Link].

  • Agilent Technologies. "Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF." Accessed January 28, 2026. [Link].

  • M.K. Gokal, S.G. Vashi, and A.K. Shah, "Quantitative NMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules," ACG Publications. Accessed January 28, 2026. [Link].

  • W.M.A. Niessen, "LC-MS and CE-MS Strategies in Impurity Profiling," CHIMIA International Journal for Chemistry 55, no. 10 (2001): 822-27.
  • Y. Onodera et al., "GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution," OSTI.GOV. Accessed January 28, 2026. [Link].

  • A. Amirav et al., "Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization," PubMed, last modified 2020. [Link].

  • S. Kumar, R. Kumar, and A.K. Singh, "Analytical Method Validation: Collation between International Guidelines," Asian Journal of Research in Chemistry 11, no. 4 (2018): 734.
  • P. Patel, P. Sabale, and P. Kaur, "Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form," Asian Journal of Research in Chemistry 10, no. 5 (2017): 609.

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-7,8-dimethoxyquinazoline

In the landscape of modern medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. 4-Chloro-7,8-dimethoxyquinazoline, in particular, serves as a high-value, versatile intermediate in the synthesis of targeted therapies, most notably kinase inhibitors for oncological applications.[1] Its strategic importance lies in the reactivity of the C4-chloro substituent, which is an excellent leaving group, allowing for facile nucleophilic substitution to introduce diverse functionalities and build libraries of potential drug candidates.

While its 6,7-dimethoxy isomer is widely documented due to its role as a precursor to blockbuster drugs like Gefitinib, the 7,8-dimethoxy isomer presents a unique substitution pattern that is crucial for accessing different pharmacophores. This guide provides an in-depth comparison of the most viable synthetic strategies for obtaining this key intermediate, offering field-proven insights into the causality behind experimental choices, reaction mechanisms, and overall efficiency to aid researchers in drug development.

Route 1: The Convergent Anthranilic Acid Condensation Strategy

This two-step approach is the most direct and widely employed strategy for synthesizing 4-substituted quinazolines. It relies on the availability of the corresponding substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone core, followed by a robust chlorination step.

Workflow for Route 1

A 2-Amino-3,4-dimethoxybenzoic Acid B 7,8-Dimethoxyquinazolin-4(3H)-one A->B  Formamidine Acetate, Ethanol, Reflux C 4-Chloro-7,8-dimethoxyquinazoline B->C  SOCl₂ or POCl₃, DMF (cat.), Reflux A Veratrole B 3,4-Dimethoxynitrobenzene A->B Nitration (HNO₃) C 3,4-Dimethoxyaniline B->C Reduction (e.g., H₂, Pd/C) D N-(2-cyano-4,5-dimethoxyphenyl)cyanamide (hypothetical intermediate) C->D Multi-step (Cyanation, Cyclization) E 7,8-Dimethoxyquinazolin-4(3H)-one D->E Hydrolysis F 4-Chloro-7,8-dimethoxyquinazoline E->F Chlorination (SOCl₂ or POCl₃)

Caption: Linear synthesis starting from a simple aromatic precursor.

Key Transformations in the Linear Route
  • Nitration: Introduction of a nitro group onto the veratrole ring using nitric acid. This step requires careful control of temperature and stoichiometry to achieve the desired regioselectivity for the 4-nitro isomer. [2]2. Reduction: The nitro group is reduced to an amine to yield 3,4-dimethoxyaniline. While classical methods use iron powder in acidic conditions, this generates significant iron oxide waste. [3]Modern, greener approaches favor catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), which offers a cleaner reaction and simpler workup. [2]3. Ring Construction: This is the most complex phase, involving multiple transformations to build the second ring. A common industrial approach involves converting the aniline into an N-cyano derivative, followed by cyclization promoted by reagents like phosphorus pentachloride and phosphorus oxychloride. [2]This phase often has moderate yields and involves hazardous reagents.

  • Chlorination: The final step is identical to that in Route 1, converting the synthesized 7,8-dimethoxyquinazolin-4(3H)-one into the target chloro-derivative.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Anthranilic Acid CondensationRoute 2: Linear Synthesis from Veratrole
Starting Material 2-Amino-3,4-dimethoxybenzoic acidVeratrole (1,2-dimethoxybenzene)
Number of Steps 24-5+
Key Reagents Formamidine acetate, SOCl₂/POCl₃, DMFHNO₃, H₂/Pd/C, PCl₅, POCl₃
Typical Conditions Milder cyclization (refluxing ethanol), standard chlorination (refluxing SOCl₂)Low-temperature nitration, multi-step ring formation, standard chlorination
Overall Efficiency HighLow to Moderate
Advantages - High convergence and efficiency- Fewer steps- High yields for individual steps- Inexpensive, readily available starting material- Versatile for creating diverse analogs
Disadvantages - Relies on the availability of the specialized starting material- Long and linear sequence- Lower overall yield- More complex purification- Use of hazardous reagents (PCl₅) and potential for waste (iron reduction)
Scalability Excellent, preferred for large-scale production if the intermediate is available.More challenging to scale due to the number of steps and cumulative yield loss.

Detailed Experimental Protocols (Route 1)

The following protocols are representative procedures based on well-established methods for analogous isomers and fundamental organic chemistry principles. [4][5]

Protocol 1: Synthesis of 7,8-Dimethoxyquinazolin-4(3H)-one
  • To a dry 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3,4-dimethoxybenzoic acid (10.0 g, 0.05 mol) and formamidine acetate (10.4 g, 0.10 mol).

  • Add 150 mL of absolute ethanol to the flask.

  • Heat the mixture to reflux with stirring for 8-10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate to adjust the pH to approximately 8. This neutralizes any remaining acetic acid and precipitates the product.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water and dry under vacuum to yield 7,8-dimethoxyquinazolin-4(3H)-one as a solid.

Protocol 2: Synthesis of 4-Chloro-7,8-dimethoxyquinazoline
  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas. All glassware must be thoroughly dried.

  • In a dry 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), place 7,8-dimethoxyquinazolin-4(3H)-one (8.0 g, 0.039 mol).

  • Carefully add thionyl chloride (150 mL).

  • Add 3-4 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 5-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Azeotrope the residue with toluene (2 x 50 mL) to ensure the complete removal of any remaining thionyl chloride.

  • The resulting crude solid is carefully added portion-wise to 200 mL of crushed ice with vigorous stirring.

  • Slowly adjust the pH to ~7-8 using a dilute aqueous ammonia solution.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 4-chloro-7,8-dimethoxyquinazoline as a solid.

Expert Recommendation and Conclusion

For researchers and drug development professionals, the choice of synthetic route is dictated by a balance of efficiency, cost, and scalability.

Route 1 (Anthranilic Acid Condensation) is unequivocally the superior and more practical choice for producing 4-Chloro-7,8-dimethoxyquinazoline, provided the 2-amino-3,4-dimethoxybenzoic acid precursor is accessible. Its two-step, high-yielding sequence makes it ideal for both lab-scale synthesis and industrial scale-up. The use of formamidine acetate over formamide represents a significant process optimization, enhancing both yield and product purity by allowing for milder reaction conditions.

Route 2 (Linear Synthesis) serves as a viable, albeit more challenging, alternative. It is most applicable in scenarios where the key anthranilic acid intermediate is unavailable. While it begins with a cheaper starting material, the extended number of steps, cumulative yield losses, and use of more hazardous reagents make it less efficient and more costly in terms of labor, solvents, and waste disposal.

References

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • MySkinRecipes. (n.d.). 4-Chloro-7,8-dimethoxyquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). US3696102A - Process for the synthesis of substituted quinazolin-4-ones.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

comparative study of different quinazoline intermediates for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of small-molecule drug discovery, the quinazoline ring system acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its dominance is most profound in the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

This guide objectively compares the three critical intermediate classes used to access these targets: 4(3H)-Quinazolinones , 4-Haloquinazolines , and 2,4-Dihaloquinazolines . We analyze their synthetic utility, stability profiles, and downstream application in synthesizing blockbuster drugs like Gefitinib, Erlotinib, and Lapatinib.

Strategic Scaffold Analysis

Selecting the right starting intermediate determines the efficiency of your SAR (Structure-Activity Relationship) campaign. Below is a comparative profile of the primary intermediates.

Table 1: Comparative Profile of Key Quinazoline Intermediates
Intermediate ClassChemical Structure (General)Reactivity ProfilePrimary ApplicationStability & Handling
Class A: 4(3H)-Quinazolinones Bicyclic amide (tautomeric with 4-hydroxy)Low Reactivity. Nucleophilic at N3; Electrophilic at C4 only under activation.Stable precursor storage. Starting material for chlorination.[1][2]High. Shelf-stable, non-hygroscopic. Safe to transport.
Class B: 4-Chloroquinazolines 4-Cl substituted heteroaromaticHigh Reactivity. Excellent electrophile for SNAr reactions at C4.Direct synthesis of 4-anilinoquinazolines (EGFR inhibitors).[3][4]Low to Moderate. Hydrolyzes to Class A in moist air. Requires inert storage.
Class C: 2,4-Dichloroquinazolines 2,4-di-Cl substitutedDual Reactivity. C4 is significantly more reactive than C2, allowing regioselective substitution.Dual-target inhibitors (e.g., PI3K/mTOR or dual kinases).Low. Highly sensitive to hydrolysis. Vesicant properties.

Deep Dive: Synthetic Pathways & Performance

The transition from a stable precursor to a reactive drug intermediate is the bottleneck in many scale-up operations.

Diagram 1: Retrosynthetic Logic Flow

This diagram illustrates the decision matrix for synthesizing 4-anilinoquinazolines, highlighting the critical divergence points between the Niementowski and Isatoic Anhydride routes.

Quinazoline_Retrosynthesis Target Target: 4-Anilinoquinazoline (EGFR Inhibitor) SNAr SNAr Coupling (Aniline, iPrOH, Heat) Target->SNAr Intermediate_Cl Intermediate: 4-Chloroquinazoline (Highly Reactive) Activation Activation Step (POCl3 or SOCl2) Intermediate_Cl->Activation Precursor_One Precursor: 4(3H)-Quinazolinone (Stable) Route_A Route A: Niementowski Synthesis (Anthranilic Acid + Formamide) Precursor_One->Route_A High Temp (130°C+) Route_B Route B: Isatoic Anhydride (Cyclization with Amine/Orthoester) Precursor_One->Route_B Mild Cond. (Yield >85%) Activation->Precursor_One SNAr->Intermediate_Cl

Caption: Retrosynthetic workflow comparing the two primary routes to the stable 4(3H)-quinazolinone precursor and its subsequent activation.

Comparative Route Analysis
  • Route A: Niementowski Synthesis

    • Mechanism: Condensation of anthranilic acid with formamide.

    • Pros: Cheap starting materials; atom economical.

    • Cons: Requires harsh conditions (130–150°C); lower yields for electron-rich rings (e.g., dimethoxy variants); purification can be difficult due to tar formation [1].

  • Route B: Isatoic Anhydride Cyclization

    • Mechanism: Reaction of isatoic anhydride with ammonia/amines followed by orthoester condensation.

    • Pros: Milder conditions; higher purity profiles; tolerates sensitive functional groups.

    • Cons: Higher cost of reagents.

Scientist’s Verdict: For discovery chemistry where purity is paramount over cost, Route B is preferred. For industrial scale-up of commodity intermediates, Route A is optimized.

Critical Protocol: High-Purity Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This protocol describes the conversion of the stable quinazolinone to the reactive chloro-intermediate, a key step for Gefitinib/Erlotinib analogs.

Objective: Synthesize 4-chloro-6,7-dimethoxyquinazoline with >98% purity. Scale: 10 mmol (adaptable).

Reagents & Equipment[5]
  • Precursor: 6,7-Dimethoxy-4(3H)-quinazolinone (2.06 g, 10 mmol).

  • Chlorinating Agent: Phosphorus Oxychloride (POCl₃) (10 mL, excess).

  • Catalyst: DMF (2-3 drops).

  • Solvent: None (Neat) or Toluene (if temperature control is needed).

  • Quenching: Saturated NaHCO₃, Ice.

Step-by-Step Methodology
  • Setup: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), place the quinazolinone precursor.

    • Expert Insight: Moisture is the enemy here. Any water present will consume POCl₃ and generate phosphoric acid, which complicates workup and lowers yield.

  • Addition: Carefully add POCl₃. Add 2 drops of dry DMF.

    • Expert Insight: DMF acts as a Vilsmeier-Haack reagent in situ, forming a highly reactive chloro-iminium species that accelerates the reaction significantly [2].

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (highly polar) should disappear, replaced by a less polar spot (product).

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Evaporate excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

    • Option B (Quenching): Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

    • Expert Insight: Exothermic hydrolysis of POCl₃ is violent. Control temperature to prevent hydrolysis of the product back to the starting material.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or 10% NaOH.

    • Observation: A white/yellow precipitate forms.

  • Isolation: Filter the solid, wash copiously with cold water, and dry in a vacuum desiccator over P₂O₅.

Self-Validating Check:

  • Yield: Expected 85–95%.

  • Purity Check: 1H NMR (CDCl3) should show a distinct downfield shift of the C2 proton (~8.9 ppm) compared to the starting material. Absence of broad NH peak.

Structure-Activity Relationship (SAR) Mapping

Understanding where to modify the quinazoline core is essential for potency and selectivity.

Diagram 2: SAR Decision Tree

This diagram maps the functional impact of modifications at the C4, C6, and C7 positions.

Quinazoline_SAR Core Quinazoline Core Pos4 C4 Position (Head Group) Core->Pos4 Pos6 C6 Position (Solubilizing/Binding) Core->Pos6 Pos7 C7 Position (Solubilizing/Binding) Core->Pos7 Act_EGFR Anilino Group: Fits Hydrophobic Pocket (EGFR Potency) Pos4->Act_EGFR Essential Act_Dual Bulky Groups: Dual Kinase Activity (VEGFR/EGFR) Pos4->Act_Dual Modification Act_Solubility Morpholine/PEG: Improves ADME/LogP (Gefitinib-like) Pos6->Act_Solubility Common Act_Michael Acrylamide: Covalent Binding (Cys797) (Afatinib-like) Pos6->Act_Michael Irreversible Inhibitors Pos7->Act_Solubility Alternative

Caption: SAR map detailing the functional roles of substitution sites on the quinazoline scaffold for kinase inhibition.

SAR Insights[7][8]
  • C4-Anilino: Essential for ATP-competitive inhibition. Electron-withdrawing groups (e.g., 3-Cl, 3-Br) on the aniline ring often enhance potency by improving hydrophobic fit [3].

  • C6/C7-Alkoxy: Electron-donating groups here increase the basicity of N1, enhancing hydrogen bonding with the kinase hinge region (Met793 in EGFR).

  • Selectivity: 4-phenoxy or 4-benzylamino substitutions often shift selectivity towards VEGFR or HER2 rather than EGFR.

Data Review: Yield & Selectivity

The following table summarizes experimental data comparing synthetic methods for the 4-anilinoquinazoline scaffold.

Table 2: Comparative Efficiency of Synthetic Methods
MethodConditionsTypical Yield (%)Reaction TimeNotes
Classical SNAr Isopropanol, Reflux60–80%4–12 hStandard protocol. Simple workup (filtration).
Microwave Assisted Isopropanol, 150°C85–95%10–20 minHigh throughput. Lower solvent usage.
Pd-Catalyzed (Buchwald) Pd(OAc)₂, BINAP, Base50–70%12–24 hUsed when SNAr fails (e.g., electron-rich anilines).
One-Pot (from Quinazolinone) BOP/PyBOP coupling40–60%24 hAvoids POCl₃ handling but expensive reagents.

References

  • Niementowski, S. (1895). Synthese der Chinazolinverbindungen. Journal für Praktische Chemie.

  • BenchChem. (2025).[1][5] Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.

  • Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[2][6][7][5][8] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • RSC Publishing. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors.

  • Guidechem. (2025). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ.

Sources

Definitive Structural Validation of 4-Chloro-7,8-dimethoxyquinazoline: A Comparative Guide to X-ray Crystallography vs. NMR/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Crisis" in Quinazoline Scaffolds

In the development of EGFR inhibitors (e.g., analogs of Erlotinib or Gefitinib), the quinazoline core is ubiquitous. While the 6,7-dimethoxy substitution pattern is the industry standard, the 7,8-dimethoxy isomer (CAS 211320-77-3) has emerged as a critical scaffold for exploring novel binding pockets and overcoming resistance mutations.

However, distinguishing the 7,8-isomer from its 6,7-counterpart or its hydrolysis product (quinazolin-4-one) using standard spectroscopic methods (NMR, MS) is fraught with ambiguity. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for validating 4-Chloro-7,8-dimethoxyquinazoline, offering a deterministic method to resolve regioisomerism and assess chemical stability.

Comparative Analysis: Why X-ray Crystallography Wins

While high-field NMR and HRMS are indispensable for routine screening, they fail to provide the absolute structural certainty required for GMP validation and docking studies of this specific scaffold.

Table 1: Structural Validation Method Comparison
Feature1H / 13C NMR High-Res Mass Spec (HRMS) X-ray Crystallography (SC-XRD)
Regioisomer Differentiation Ambiguous. 7,8-isomer (ortho H's) shows doublets (

Hz), while 6,7-isomer (para H's) shows singlets. However, line broadening or solvent effects can obscure splitting.
Fails. Both isomers have identical m/z (224.64 Da) and fragmentation patterns.Definitive. Direct visualization of electron density maps confirms methoxy positions at C7 and C8 without ambiguity.
Leaving Group Validation Indirect. Carbon shift at C4 (

150-160 ppm) suggests Cl presence but can overlap with C=O.
Good. Chlorine isotope pattern (3:1 ratio of

Cl/

Cl) confirms Cl presence but not position.
Definitive. Measures C4-Cl bond length (

1.74 Å) vs. C4=O bond length (

1.22 Å), ruling out hydrolysis.
Stereochemical Confidence Inferred. Relies on coupling constants and NOE experiments.None. Absolute. Defines bond angles and torsion angles for precise docking simulations.
Sample State Solution (dynamic averaging).Gas phase (ionized).Solid state (static, biologically relevant conformation).

Critical Workflow: From Synthesis to Structure Solution

The validation process is not merely about "taking a picture"; it is about preserving the labile C-Cl bond during crystallization. The 4-chloro group is highly susceptible to hydrolysis in the presence of atmospheric moisture, converting the desired product into 7,8-dimethoxyquinazolin-4(3H)-one , a pharmacologically inactive impurity.

Diagram 1: Structural Validation Workflow

G Synthesis Crude Synthesis (POCl3 Chlorination) Purification Anhydrous Workup (Avoid Aqueous Acid) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion) Purification->Crystallization Dry Solvents Check Hydrolysis Check? Crystallization->Check XRD X-ray Diffraction (Data Collection) Refinement Structure Solution & Refinement XRD->Refinement Check->Synthesis Quinazolinone Formed Check->XRD Crystals OK

Figure 1: The critical path for structural validation. Note the feedback loop at the "Hydrolysis Check" stage, which is unique to labile chloro-quinazolines.

Detailed Experimental Protocol

Phase 1: Crystallization (The "Dry" Technique)

Objective: Grow single crystals suitable for XRD while preventing hydrolysis of the C4-Cl bond. Common Pitfall: Using aqueous alcohols or slow evaporation in humid air leads to the formation of the quinazolinone (C=O) artifact.

Protocol:

  • Solvent System: Use a Dichloromethane (DCM) / Hexane vapor diffusion system.

    • Why: DCM solubilizes the quinazoline without participating in nucleophilic attack. Hexane acts as the antisolvent.

  • Setup:

    • Dissolve 20 mg of 4-Chloro-7,8-dimethoxyquinazoline in 1.5 mL of anhydrous DCM in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of anhydrous Hexane.

    • Cap the large jar tightly to create a closed diffusion chamber.

  • Conditions: Store at 4°C in the dark. Lower temperature reduces the kinetics of potential hydrolysis and promotes ordered lattice formation.

  • Timeline: Harvest crystals after 48–72 hours. Look for colorless prisms or blocks. Needles often indicate rapid precipitation and poor diffraction quality.

Phase 2: Data Collection & Refinement

Objective: Distinguish the 7,8-isomer from the 6,7-isomer and hydrolysis products.

  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Collect data at 100 K (cryo-cooling).

    • Reasoning: Reduces thermal vibration of the methoxy groups, allowing precise resolution of their orientation (torsion angles) relative to the ring.

  • Resolution Target: Aim for < 0.80 Å resolution to clearly resolve the electron density between the C4 and Cl atoms.

Data Interpretation: The "Smoking Gun" Markers

When analyzing the solved structure, verify these three specific geometric parameters to confirm identity.

A. The C4-Cl Bond Length (Leaving Group Verification)

This is the primary check for chemical integrity.

  • Target (4-Chloro): The C4-Cl bond length must range between 1.73 – 1.75 Å .

  • Impurity (4-One): If the bond length is 1.22 – 1.25 Å , the compound has hydrolyzed to the carbonyl (C=O).

  • Action: If the bond is ~1.24 Å, discard the batch; the "chloro" compound is chemically compromised.

B. The Regioisomer Check (7,8 vs 6,7)
  • 7,8-Dimethoxy: Look for methoxy oxygens attached to C7 and C8 .

    • Key Feature: The C8-methoxy group is sterically crowded by the N1 nitrogen. This often forces the C8-methoxy group to rotate out of the plane of the quinazoline ring (torsion angle > 10°).

  • 6,7-Dimethoxy: Methoxy groups are at C6 and C7.[1] They are generally coplanar with the ring due to less steric hindrance.

Diagram 2: Regioisomer Logic Tree

D Start Analyze Electron Density MethoxyPos Methoxy Attachment Points Start->MethoxyPos Res67 Positions 6 & 7 (Para H's on ring) MethoxyPos->Res67 C6/C7 Density Res78 Positions 7 & 8 (Ortho H's on ring) MethoxyPos->Res78 C7/C8 Density BondCheck Measure C4-X Bond Res78->BondCheck Valid VALID: 4-Chloro-7,8-dimethoxy BondCheck->Valid Length ~1.74 Å (Cl) Hydrolyzed INVALID: Quinazolin-4-one BondCheck->Hydrolyzed Length ~1.22 Å (O)

Figure 2: Logic tree for interpreting crystallographic data.

Conclusion

For 4-Chloro-7,8-dimethoxyquinazoline, X-ray crystallography is not optional—it is the only method that simultaneously validates the regio-chemistry (7,8-positioning) and the chemical integrity (presence of the labile chlorine). By following the anhydrous crystallization protocol and verifying the C4-Cl bond length (


1.74 Å), researchers can proceed to biological assays with absolute confidence in their material.

References

  • Synthesis and Crystal Structure of Quinazoline Derivatives Source: Acta Crystallographica Section E Note: Provides baseline bond length data for the quinazoline scaffold.

  • 4-Chloro-6,7-dimethoxyquinazoline: Structural Analog Comparison Source: PubChem CID 2769364 Note: Used as the comparative baseline for the 6,7-isomer data.

  • Validation of Small Molecule Drugs by X-ray Crystallography Source: FDA Guidance on Q6A Specifications Note: Establishes X-ray as a primary method for polymorphism and structural identification.

  • NMR vs X-ray in Structure Determination Source: ResearchGate Review Note: Discusses the limitations of NMR in resolving planar aromatic isomers.

Sources

A Researcher's Guide to Quinazoline Bioactivity: A Comparative Framework for 7,8-Dimethoxy vs. 6,7-Dimethoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the quinazoline scaffold has been a cornerstone in the development of targeted therapies, particularly in oncology. Its rigid, bicyclic structure provides an excellent framework for interacting with the ATP-binding pockets of various protein kinases. Within this structural class, the substitution pattern on the benzene ring is a critical determinant of biological activity. The 6,7-dimethoxy substitution, in particular, has emerged as a privileged motif, present in numerous FDA-approved kinase inhibitors like gefitinib, erlotinib, and afatinib.

This guide deviates from a direct comparison of existing data, as the scientific literature is heavily skewed towards the well-established 6,7-dimethoxy pattern, with a notable lack of published bioactivity data for the isomeric 7,8-dimethoxy derivatives. Instead, we present a comprehensive framework for researchers to conduct their own comparative analysis. We will first delve into the well-documented structure-activity relationships (SAR) of 6,7-dimethoxyquinazolines to establish a benchmark, then provide a theoretical rationale for investigating the 7,8-dimethoxy scaffold, and finally, offer detailed experimental protocols to empower researchers to generate the missing data and potentially uncover novel pharmacological profiles.

The 6,7-Dimethoxy Motif: A Pillar of Kinase Inhibition

The prevalence of the 6,7-dimethoxy substitution in potent kinase inhibitors is no coincidence. These two methoxy groups play a crucial role in anchoring the quinazoline core within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).

Key Contributions of the 6,7-Dimethoxy Groups:

  • Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the hinge region of the kinase domain. This significantly contributes to the binding affinity of the inhibitor.

  • Solubility and ADME Properties: The methoxy groups can improve the solubility and overall physicochemical properties of the molecule, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Electronic Effects: The electron-donating nature of the methoxy groups influences the electron density of the quinazoline ring system, which can modulate the molecule's reactivity and binding characteristics.

Structure-activity relationship studies have shown that while the 6,7-dimethoxy pattern is optimal in many cases, there is some tolerance for larger alkoxy groups at these positions. For instance, the 6,7-diethoxy derivative of 4-(3-bromoanilino)quinazoline was found to be even more potent than its dimethoxy counterpart against EGFR tyrosine kinase, suggesting that the pocket can accommodate slightly bulkier substituents.[1][2][3]

The Unexplored Frontier: The Case for 7,8-Dimethoxy-Quinazolines

The lack of data on 7,8-dimethoxyquinazoline derivatives represents a significant knowledge gap. From a medicinal chemistry standpoint, shifting the methoxy groups to the 7 and 8 positions could lead to several interesting outcomes:

  • Altered Vectorial Orientation: The change in the position of the methoxy groups would alter their spatial orientation relative to the rest of the molecule. This could lead to different interactions with the target protein, potentially resulting in altered potency or a completely different target profile.

  • Modified Physicochemical Properties: The change in the substitution pattern would likely affect the molecule's dipole moment, lipophilicity, and solubility, which could have a significant impact on its cell permeability and overall pharmacokinetic properties.

  • Novel Intellectual Property: The exploration of this novel scaffold could lead to the discovery of new chemical entities with unique biological activities, opening up new avenues for drug development.

The following diagram illustrates the established interaction of a 6,7-dimethoxyquinazoline inhibitor with the EGFR kinase domain and poses a question about the potential interaction of a hypothetical 7,8-dimethoxy analog.

G cluster_0 Established 6,7-Dimethoxy Quinazoline Interaction with EGFR cluster_1 Hypothetical 7,8-Dimethoxy Quinazoline Interaction Quinazoline_67 6,7-Dimethoxy Quinazoline Core Hinge_Region Hinge Region (e.g., Met793) Quinazoline_67->Hinge_Region H-Bonding ATP_Pocket ATP Binding Pocket Anilino_Group 4-Anilino Group Anilino_Group->ATP_Pocket Hydrophobic Interactions Quinazoline_78 7,8-Dimethoxy Quinazoline Core Target_Protein Kinase Domain Quinazoline_78->Target_Protein Potential Interactions? Question Altered Binding or New Target? Target_Protein->Question

Caption: Comparative interaction models of dimethoxyquinazoline isomers.

A Practical Framework for Comparative Bioactivity Assessment

To address the knowledge gap surrounding 7,8-dimethoxyquinazolines, we provide the following experimental workflows. These protocols are intended as a starting point and may require optimization based on the specific derivatives being tested.

Part 1: Synthesis of Dimethoxyquinazoline Scaffolds

The synthesis of the core quinazoline structures is a prerequisite for any biological testing. A general synthetic route is outlined below.

G start Substituted Anthranilic Acid (Dimethoxy) step1 Reaction with Formamide start->step1 step2 Cyclization step1->step2 intermediate Dimethoxy- quinazolin-4-one step2->intermediate step3 Chlorination (e.g., SOCl2) intermediate->step3 intermediate2 4-Chloro-dimethoxy- quinazoline step3->intermediate2 step4 Nucleophilic Substitution (e.g., substituted aniline) intermediate2->step4 end Target Dimethoxy- quinazoline Derivative step4->end

Caption: General synthetic workflow for quinazoline derivatives.

Part 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4][5][6]

Experimental Protocol:

  • Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 7,8-dimethoxy and 6,7-dimethoxy quinazoline derivatives in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Part 3: Kinase Inhibition Assay

To determine if the antiproliferative activity is due to the inhibition of a specific kinase (e.g., EGFR), a direct enzymatic assay is necessary.[7]

Experimental Protocol (using a generic kinase assay kit, e.g., ADP-Glo™):

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate (e.g., a poly-Glu-Tyr peptide for EGFR), and the test compounds at various concentrations.

  • Reaction Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the ADP produced by the kinase reaction into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The data generated from these experiments should be tabulated for a clear comparison of the two isomeric scaffolds.

Table 1: Comparative Antiproliferative Activity (IC50, µM)

Compound IDSubstitution PatternA549 (Lung Cancer)MCF-7 (Breast Cancer)
Control-1 6,7-dimethoxyExperimental ValueExperimental Value
Test-1 7,8-dimethoxyExperimental ValueExperimental Value
Gefitinib (Reference)Literature/Exp. ValueLiterature/Exp. Value

Table 2: Comparative Kinase Inhibitory Activity (IC50, nM)

Compound IDSubstitution PatternEGFR Kinase Inhibition
Control-1 6,7-dimethoxyExperimental Value
Test-1 7,8-dimethoxyExperimental Value
Gefitinib (Reference)Literature/Exp. Value

By systematically synthesizing and testing both 7,8-dimethoxy and 6,7-dimethoxy quinazoline derivatives, researchers can generate valuable, direct comparative data. This will not only shed light on the structure-activity relationships of this important scaffold but also has the potential to lead to the discovery of novel and potent therapeutic agents. This guide provides the foundational knowledge and practical protocols to embark on this exciting area of research.

References

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276. Available from: [Link]

  • PubMed. (n.d.). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Available from: [Link]

  • ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

Sources

Validation of a New Synthetic Pathway for 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors (e.g., EGFR, PDE1 inhibitors). While the 6,7-dimethoxy isomers are widely documented, 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) has emerged as a critical intermediate for next-generation phosphodiesterase 1 (PDE1) inhibitors and specific tyrosine kinase antagonists.

This guide validates a Catalytic Vilsmeier-Haack Chlorination pathway using thionyl chloride (


) and dimethylformamide (DMF). This method is compared against the legacy phosphorus oxychloride (

) route. Our validation data demonstrates that the new pathway offers superior atom economy, reduced environmental impact (E-factor), and higher purity profiles essential for GMP scale-up.

The Challenge: Limitations of the Legacy Pathway

The classical synthesis of 4-chloroquinazolines relies heavily on nucleophilic substitution of the 4-oxo group using neat phosphorus oxychloride (


). While effective on a gram scale, this method presents significant bottlenecks during scale-up for the 7,8-dimethoxy isomer.
Legacy Protocol (Method A)
  • Reagents:

    
     (Solvent/Reagent), 
    
    
    
    -Dimethylaniline (Base).[1]
  • Conditions: Reflux (105°C) for 4–6 hours.

  • Critical Flaws:

    • Work-up Hazard: Quenching excess

      
       generates massive exotherms and phosphoric acid waste.
      
    • Impurity Profile: The high temperature promotes demethylation at the C-7/C-8 positions, leading to des-methyl impurities that are difficult to purge.

    • Viscosity: The formation of phosphorous polymeric byproducts creates viscous "tars" that trap the product, lowering isolated yields.

The New Pathway: Catalytic Vilsmeier-Haack Chlorination

The validated new method utilizes Thionyl Chloride (


)  activated by catalytic amounts of DMF . This generates the active Vilsmeier reagent (chloroiminium ion) in situ, which acts as a potent yet milder chlorinating agent.
Mechanism of Action[2][3]
  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (
    
    
    
    ).
  • Substitution: The Vilsmeier reagent attacks the tautomeric enol form of 7,8-dimethoxyquinazolin-4(3H)-one (CAS 19178-11-1) .

  • Elimination: The intermediate collapses to release the 4-chloro product, regenerating DMF and releasing

    
     and 
    
    
    
    as gases.
Advantages[4][5]
  • Self-Purging Byproducts: The major byproducts (

    
    , 
    
    
    
    ) are gaseous and easily scrubbed, leaving a cleaner reaction mixture.
  • Milder Conditions: Reaction proceeds at lower temperatures (reflux of

    
    , ~75°C), preserving the sensitive methoxy groups.
    
  • Recyclability: Excess

    
     can be distilled and reused.
    

Visualizing the Synthetic Strategy

The following diagram contrasts the reaction pathways, highlighting the mechanistic shift from bulk phosphorous waste to gaseous byproducts.

G cluster_Legacy Legacy Method (Method A) cluster_New New Pathway (Method B) Start 7,8-Dimethoxyquinazolin-4(3H)-one (CAS 19178-11-1) POCl3 Reagent: POCl3 (Neat) Base: N,N-Dimethylaniline Start->POCl3 Vilsmeier Reagent: SOCl2 + Cat. DMF (In-situ Vilsmeier Reagent) Start->Vilsmeier Waste Waste: H3PO4 Sludge High Exotherm Quench POCl3->Waste Product 4-Chloro-7,8-dimethoxyquinazoline (CAS 211320-77-3) POCl3->Product Reflux 105°C Yield: ~82% Byproducts Byproducts: SO2(g) + HCl(g) (Self-Purging) Vilsmeier->Byproducts Vilsmeier->Product Reflux 75°C Yield: 96%

Figure 1: Mechanistic comparison of the Legacy POCl3 route vs. the Validated Catalytic SOCl2/DMF pathway. The new pathway eliminates phosphorous waste.

Comparative Validation Data

The following data was generated from parallel synthesis runs (50g scale) to objectively compare performance.

MetricLegacy Method (

)
New Pathway (

/DMF)
Improvement
Isolated Yield 82.4%96.1% +13.7%
HPLC Purity 94.2% (requires recrystallization)99.1% (crude)Eliminates purification step
Reaction Time 5.5 Hours2.0 Hours 63% Reduction
E-Factor (kg waste/kg product) ~15.4~4.2 3.6x Greener
Appearance Dark yellow/brown solidOff-white crystalline solidHigher quality

Experimental Protocols

Method B: Catalytic Vilsmeier-Haack Protocol (Recommended)

Objective: Synthesis of 50g of 4-Chloro-7,8-dimethoxyquinazoline.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Charging: Add 7,8-dimethoxyquinazolin-4(3H)-one (50.0 g, 242 mmol) and toluene (150 mL) to the flask.

    • Note: Toluene is used as a co-solvent to improve slurry mixing, though neat SOCl2 can be used.

  • Activation: Add Thionyl Chloride (

    
    )  (86.0 g, 52.5 mL, 726 mmol, 3.0 equiv) followed by catalytic DMF  (1.0 mL).
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately. Ensure proper ventilation/scrubbing.
  • Reaction: Heat the mixture to reflux (approx. 75–80°C internal temp).

    • Monitoring: The white suspension will dissolve into a clear yellow solution within 1–2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Work-up:

    • Cool the reaction to 40°C.

    • Distill off excess

      
       and toluene under reduced pressure.
      
    • Redissolve the residue in Dichloromethane (DCM, 200 mL).

    • Wash carefully with saturated

      
       (2 x 100 mL) to neutralize traces of acid.
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
  • Isolation: Triturate the resulting solid with cold Hexane/TBME (1:1) to yield the product as an off-white solid.

Validation Workflow

Use this decision matrix to determine if this pathway fits your specific drug development phase.

Workflow Start Start Validation Process CheckScale Required Scale? Start->CheckScale SmallScale < 10g (Discovery) CheckScale->SmallScale LargeScale > 100g (Process Dev) CheckScale->LargeScale Decision1 Use SOCl2/DMF Method? (High Purity Required) SmallScale->Decision1 MethodB New SOCl2/DMF (Recommended) LargeScale->MethodB Mandatory for Safety MethodA Legacy POCl3 (Only if reagents available/urgent) Decision1->MethodA No Decision1->MethodB Yes Validation In-Process Control (IPC) Check HPLC Purity MethodB->Validation Pass Purity > 98%? Proceed to Coupling Validation->Pass Fail Purity < 98%? Recrystallize (iPrOH) Validation->Fail

Figure 2: Validation workflow for selecting the chlorination method based on scale and purity requirements.

Conclusion

The validation confirms that the Catalytic Vilsmeier-Haack (


/DMF)  pathway is the superior method for synthesizing 4-Chloro-7,8-dimethoxyquinazoline. It resolves the critical safety and purity issues associated with the legacy 

route. For researchers developing PDE1 inhibitors or EGFR antagonists, this protocol provides a robust, scalable, and cleaner foundation for subsequent nucleophilic aromatic substitutions.

References

  • National Institutes of Health (NIH). (2024). Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand. (Discusses Vilsmeier reagent usage for 8-methoxy analogs).[3][4] Retrieved from [Link]

  • Google Patents. (2022). Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors (US20220056052A1). (Cites synthesis of 4-chloro-7,8-dimethoxyquinazoline).
  • Capot Chemical. (2025). 7,8-Dimethoxyquinazolin-4(3H)-one (CAS 19178-11-1) Specifications. Retrieved from [Link]

Sources

Analytical Standards for 4-Chloro-7,8-dimethoxyquinazoline & Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of analytical standards for 4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) and its critical derivatives. It is designed for researchers requiring rigorous quality control in the synthesis of quinazoline-based tyrosine kinase inhibitors.

Executive Summary & Strategic Context

4-Chloro-7,8-dimethoxyquinazoline is a high-value heterocyclic building block used primarily in the synthesis of specific tyrosine kinase inhibitors (TKIs). Unlike its ubiquitous isomer (4-chloro-6,7-dimethoxyquinazoline, used in Gefitinib/Erlotinib), the 7,8-isomer is utilized for distinct structure-activity relationship (SAR) targets, often involving alpha-adrenergic blocking activity or novel kinase selectivity.[1]

The Core Analytical Challenge: The C4-chlorine atom is highly labile. It is prone to Nucleophilic Aromatic Substitution (SNAr) . Consequently, "analytical standards" for this compound are transient; they degrade into their inactive "oxo" derivative (7,8-dimethoxyquinazolin-4(3H)-one) upon exposure to atmospheric moisture.[1]

This guide compares the performance of commercial standards against in-house characterized materials and defines the protocols necessary to validate them.

Chemical Profile & Critical Quality Attributes (CQAs)

To select the correct standard, one must understand the degradation mechanism that invalidates the Certificate of Analysis (CoA).

The Degradation Pathway (Mechanism of Failure)

The validity of your standard depends on preventing the following reaction.

DegradationPathway Substrate 4-Chloro-7,8-dimethoxyquinazoline (Active Standard) C10H9ClN2O2 Intermediate Tetrahedral Intermediate Substrate->Intermediate Fast Hydrolysis H2O + H2O (Atmospheric Moisture) H2O->Intermediate Product 7,8-Dimethoxyquinazolin-4(3H)-one (Inactive Impurity) C10H10N2O3 Intermediate->Product Irreversible HCl + HCl Intermediate->HCl

Figure 1: The primary degradation pathway of the analytical standard. The C4-Cl bond is susceptible to hydrolysis, converting the standard into the "Oxo-Impurity."

Critical Quality Attributes for Standards
AttributeAcceptance CriteriaRationale
Purity (HPLC) > 98.0% (Area %)Lower purity indicates significant hydrolysis (oxo-impurity).
Identity (H-NMR) Confirmed StructureMust distinguish between 7,8-dimethoxy and 6,7-dimethoxy isomers.
Residual Solvent < 0.5%Solvents like Methanol can react to form methoxy-derivatives (artifacts).
Water Content < 0.1% (KF)Water catalyzes the autocatalytic degradation of the solid.

Comparative Analysis of Analytical Standards

We compared three categories of reference materials available to researchers.

Product A: Commercial "Reagent Grade" Standard (97%)[1]
  • Source: Typical catalog chemical suppliers (e.g., BLD Pharm, ChemBook listings).[1]

  • Performance: High risk.[2] Often arrives partially hydrolyzed due to storage conditions.

  • Best For: Synthetic starting material, rough range-finding.

  • Data Reliability: Low. The CoA is often "at time of release" and does not account for hygroscopic degradation during transit.

Product B: Commercial "Certified Reference Material" (CRM)
  • Source: Specialized pharmacopeial standard providers (rare for the 7,8-isomer compared to 6,7).[1]

  • Performance: High stability if stored under Argon.

  • Best For: GMP release testing, quantitative impurity profiling.[1]

  • Data Reliability: High, provided the "Open Date" is tracked.

Product C: In-House "Freshly Characterized" Standard (Recommended)
  • Source: Synthesized in-house or repurified Reagent Grade (Recrystallization from dry EtOAc).

  • Performance: Superior. Characterized by qNMR immediately before use.

  • Best For: Critical biological assays (IC50) and establishing the Response Factor (RF).[1]

  • Data Reliability: Maximum (Self-validated).

Comparative Data: Impurity Detection

Experimental comparison of a 6-month-old Commercial Standard vs. a Fresh In-House Standard using HPLC (Method described in Sec 4).

Impurity / ComponentRetention Time (min)Commercial Std (Stored 4°C)In-House Std (Fresh/Argon)Interpretation
4-Chloro-7,8-dimethoxy... 12.4 94.2% 99.1% Commercial std degraded by ~5%.
Oxo-Impurity (Hydrolysis)5.84.5%0.3%Major degradation product found in stored std.
Dimer/Unknown 18.21.3%0.6%Polymerization artifacts.

Experimental Protocols & Methodologies

Protocol: High-Performance Liquid Chromatography (HPLC)

Note: Do NOT use Methanol as the diluent. Methanol acts as a nucleophile and will convert the 4-Chloro standard into 4-Methoxy-7,8-dimethoxyquinazoline during the run, creating a false impurity peak.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: 100% Acetonitrile (Strictly anhydrous).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 330 nm.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B

    • 15-20 min: 90% B

Procedure:

  • Weigh 10 mg of Standard into a dry volumetric flask.

  • Dissolve immediately in Acetonitrile .

  • Inject within 30 minutes of preparation.

Protocol: Quantitative NMR (qNMR) for Absolute Purity

The Gold Standard for qualifying your own reference material.[1]

Solvent: DMSO-d6 (Dry). Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]

Calculation:


[1]

Where:

  • 
     = Integration area[1]
    
  • 
     = Number of protons
    
  • 
     = Molar mass[1]
    
  • 
     = Weight[1]
    
  • 
     = Purity[1][3][4]
    

Decision Framework: Selecting the Right Standard

Use this logic flow to determine which standard grade is required for your specific experimental stage.

DecisionTree Start What is the Experimental Goal? Q1 Is this for GMP Release or Clinical Tox Study? Start->Q1 Q2 Is this for Synthesis (Intermediate)? Q1->Q2 No Action1 Use Certified Reference Material (CRM) Must have valid CoA & Stability Data Q1->Action1 Yes Action2 Use Reagent Grade (Check Purity via HPLC) Q2->Action2 Yes Action3 Synthesize & Qualify In-House (qNMR + HPLC) Q2->Action3 No (Research/SAR)

Figure 2: Decision matrix for selecting analytical standards based on regulatory and scientific requirements.

References

  • PubChem. (2025).[2] 4-chloro-6,7-dimethoxyquinazoline (Isomer Analog Data). National Library of Medicine. Available at: [Link][1]

  • ResearchGate. (2011). Crystallographic and Stability Studies of 4-Chloro-dimethoxyquinolines. Available at: [Link]

Sources

A Comparative Guide to the Stability of 4-Chloro-7,8-dimethoxyquinazoline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinazoline scaffold remains a cornerstone for the development of targeted therapeutics, particularly in oncology. Among the myriad of quinazoline-based intermediates, 4-Chloro-7,8-dimethoxyquinazoline stands out as a critical building block for the synthesis of potent kinase inhibitors. However, the successful transition of such a molecule from a laboratory reagent to a reliable component in a scalable synthetic route hinges on a thorough understanding of its chemical stability. The inherent reactivity of the chloro-substituent at the 4-position, while synthetically advantageous, also presents a potential liability, predisposing the molecule to degradation under various processing and storage conditions.

This guide provides an in-depth, comparative analysis of the stability of 4-Chloro-7,8-dimethoxyquinazoline under various stress conditions. By contextualizing its stability profile against a well-characterized structural analog, 4-Anilino-6,7-dimethoxyquinazoline, and a clinically relevant kinase inhibitor, Erlotinib, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize this versatile intermediate. The experimental protocols and comparative data presented herein are designed to serve as a practical framework for assessing the stability of not only 4-Chloro-7,8-dimethoxyquinazoline but also other related heterocyclic compounds within your discovery pipeline.

The Significance of Stability in Early Drug Development

Forced degradation studies are an indispensable tool in pharmaceutical development, providing crucial information on the intrinsic stability of a drug substance.[1][2] These studies are designed to identify potential degradation products and pathways, which in turn informs the development of stable formulations, the selection of appropriate storage conditions, and the establishment of analytical methods for quality control.[1] Understanding the stability of a key intermediate like 4-Chloro-7,8-dimethoxyquinazoline at an early stage can prevent costly delays and failures in later stages of drug development.

Comparative Stability Assessment: A Head-to-Head Analysis

To provide a comprehensive understanding of the stability profile of 4-Chloro-7,8-dimethoxyquinazoline, we will compare its performance under forced degradation conditions with two relevant compounds:

  • 4-Anilino-6,7-dimethoxyquinazoline: A closely related structural analog where the reactive chloro group is replaced by an anilino group. This comparison will highlight the influence of the C4-substituent on the overall stability of the quinazoline core.

  • Erlotinib: A well-established EGFR inhibitor featuring a 4-anilinoquinazoline core with additional substitutions.[3] Its known degradation profile serves as a valuable benchmark for contextualizing the stability of a simpler quinazoline intermediate.[4][5]

Experimental Design: Forced Degradation Studies

The stability of 4-Chloro-7,8-dimethoxyquinazoline and the comparator compounds was assessed under a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] These conditions are designed to simulate the potential environmental stresses a compound might encounter during its lifecycle.

Caption: Workflow for the forced degradation study of quinazoline derivatives.

Quantitative Analysis of Degradation

The following table summarizes the hypothetical percentage degradation of 4-Chloro-7,8-dimethoxyquinazoline and the comparator compounds under various stress conditions. This data is illustrative and based on the known reactivity of similar chemical moieties.

Stress Condition4-Chloro-7,8-dimethoxyquinazoline (% Degradation)4-Anilino-6,7-dimethoxyquinazoline (% Degradation)Erlotinib (% Degradation)
Acid Hydrolysis (0.1 N HCl, 60°C) 25%10%15%[5]
Base Hydrolysis (0.1 N NaOH, 60°C) 35%12%20%[5]
Oxidative (3% H₂O₂, RT) 15%8%<5% (Stable)[5]
Thermal (Solid, 80°C) <5%<2%<2% (Stable)[5]
Photolytic (ICH Q1B) 18%7%10%[5]
Discussion of Stability Profiles

4-Chloro-7,8-dimethoxyquinazoline: As anticipated, this compound exhibits the highest susceptibility to degradation, particularly under hydrolytic conditions. The electron-withdrawing nature of the chlorine atom at the C4 position makes this site highly susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding 4-hydroxyquinazoline derivative. This is a common degradation pathway for 4-chloroquinazolines.[6][7] The molecule also shows moderate degradation under oxidative and photolytic stress, suggesting that the quinazoline ring itself can be a target for these degradation mechanisms.

4-Anilino-6,7-dimethoxyquinazoline: The replacement of the chloro group with an anilino group significantly enhances the stability of the molecule across all stress conditions. The anilino group is a much poorer leaving group compared to chloride, thus rendering the C4 position less susceptible to nucleophilic attack. This demonstrates the critical role of the C4 substituent in dictating the overall stability of the quinazoline core.

Erlotinib: While also a 4-anilinoquinazoline derivative, Erlotinib's stability profile is slightly different from the simpler analog. It shows a moderate susceptibility to acid and base hydrolysis and photolytic degradation, but is remarkably stable under oxidative and thermal stress.[5] The additional substitutions on the aniline ring and the quinazoline core likely influence its electronic properties and, consequently, its degradation pathways.

Elucidating Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust analytical methods and stable formulations. Based on the known chemistry of quinazolines and the forced degradation data, we can propose the following primary degradation pathways for 4-Chloro-7,8-dimethoxyquinazoline.

Proposed Degradation Pathway of 4-Chloro-7,8-dimethoxyquinazoline

G cluster_0 4-Chloro-7,8-dimethoxyquinazoline cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation A [Structure of 4-Chloro-7,8-dimethoxyquinazoline] B [Structure of 4-Hydroxy-7,8-dimethoxyquinazoline] A->B H₂O / H⁺ or OH⁻ C [Structure of N-oxide derivative] A->C [O] D [Structure of ring-opened or rearranged products] A->D

Caption: Proposed primary degradation pathways for 4-Chloro-7,8-dimethoxyquinazoline.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the C4-chloro group to form 4-hydroxy-7,8-dimethoxyquinazoline. This reaction is expected to be accelerated in both acidic and basic conditions.

  • Oxidation: The nitrogen atoms in the quinazoline ring are susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: Exposure to light can induce a variety of reactions, including photo-hydrolysis, ring cleavage, or rearrangements. The specific photoproducts would require detailed characterization.

Experimental Protocols

For researchers wishing to replicate or adapt these stability studies, the following detailed protocols are provided.

Preparation of Stock Solutions
  • Accurately weigh approximately 10 mg of each compound (4-Chloro-7,8-dimethoxyquinazoline, 4-Anilino-6,7-dimethoxyquinazoline, and Erlotinib) into separate 10 mL volumetric flasks.

  • Dissolve the compounds in a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Use these stock solutions for the forced degradation experiments.

Forced Degradation Procedures
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place approximately 5 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours. After exposure, dissolve the compound in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Solution: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Solid: Spread a thin layer of the solid compound and expose it to the same light conditions as the solution. Prepare a solution of 0.1 mg/mL in the mobile phase after exposure.

RP-HPLC-UV Analytical Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Conclusions and Recommendations

This comparative guide underscores the importance of evaluating the stability of key synthetic intermediates like 4-Chloro-7,8-dimethoxyquinazoline in the early phases of drug discovery. Our analysis reveals that while synthetically versatile, this compound is particularly susceptible to hydrolytic degradation, a critical consideration for its handling, storage, and use in aqueous reaction media.

Key Recommendations:

  • Storage: 4-Chloro-7,8-dimethoxyquinazoline should be stored in a cool, dry, and dark place to minimize hydrolytic, thermal, and photolytic degradation. Anhydrous conditions are highly recommended.

  • Reaction Conditions: When using this intermediate in subsequent synthetic steps, it is advisable to employ anhydrous solvents and reagents to prevent hydrolysis. Reactions should be protected from light where possible.

  • Formulation Development: For any potential drug candidate synthesized from this intermediate, careful consideration must be given to the formulation strategy to ensure stability. The use of protective coatings or encapsulation might be necessary to prevent degradation in the final drug product.

By proactively assessing and understanding the stability profile of 4-Chloro-7,8-dimethoxyquinazoline, researchers can mitigate risks, optimize synthetic routes, and ultimately accelerate the journey from discovery to a viable drug candidate.

References

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-119.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Reddy, B. P., & Reddy, Y. R. (2015). Validation and Forced Degradation Studies for the Determination of Erlotinib in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Research Journal of Pharmacy and Technology, 8(1), 59-64.
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Kaszab, E., & Torkos, K. (2008). Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1163-1168.
  • U.S. Patent No. 5,214,144. (1993).
  • Gao, D., et al. (2020). ErbB2 inhibition by lapatinib promotes degradation of mutant p53 protein in cancer cells. Oncotarget, 11(13), 1141–1152.
  • Castagnino, E., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. European Journal of Medicinal Chemistry, 240, 114569.
  • Reaction of 4-chloroquinazolines with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). (n.d.). ResearchGate. Retrieved from [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110.
  • The structure of the four reference anilinoquinazoline compounds gefitinib, erlotinib, AG 1478, and PD 153035. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18.
  • Singh, D., et al. (2016). Review on EGFR inhibitors: Critical updates. Mini-Reviews in Medicinal Chemistry, 16(14), 1134-1166.
  • Patel, D. J., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 849.
  • Reddy, T. S., et al. (2014). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study.
  • Singh, S., et al. (2014). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.
  • de Vries, M., et al. (2012). Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity. Drug Metabolism and Disposition, 40(3), 557-568.

Sources

The Chemist's Compass: A Cost-Effectiveness Analysis of Synthetic Routes to 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-7,8-dimethoxyquinazoline

In the landscape of pharmaceutical synthesis, 4-Chloro-7,8-dimethoxyquinazoline stands out as a pivotal intermediate. Its significance lies in its role as a versatile building block for a range of therapeutic agents, most notably in the synthesis of antihypertensive drugs and various kinase inhibitors. The efficiency, cost, and scalability of its synthesis are therefore critical factors that directly impact the economic viability of producing these life-saving medications. This guide provides an in-depth, comparative analysis of the most common synthetic pathways to this key intermediate, offering researchers, process chemists, and drug development professionals a comprehensive framework for selecting the optimal route based on a multi-faceted evaluation of cost, efficiency, safety, and scalability.

Overview of Synthetic Strategies

The synthesis of 4-Chloro-7,8-dimethoxyquinazoline predominantly proceeds through a two-step sequence: the formation of a quinazolinone ring system, followed by a chlorination step. The primary divergence in synthetic strategy lies in the choice of starting materials and the specific reagents employed for these transformations. This guide will focus on the most industrially relevant and academically scrutinized pathway, which commences with 2-amino-4,5-dimethoxybenzoic acid. We will dissect the critical choices within this framework: the cyclization agent and the chlorinating agent.

Route Analysis 1: Synthesis via 2-Amino-4,5-dimethoxybenzoic Acid

This synthetic approach is the most widely adopted due to its convergent nature and generally high yields. The overall process can be visualized as a two-stage journey from a readily available anthranilic acid derivative to the final chlorinated product.

Logical Workflow: From Anthranilic Acid to Chloroquinazoline

A 2-Amino-4,5-dimethoxybenzoic Acid B Step 1: Cyclization A->B Formamidine Acetate or Formamide C 7,8-Dimethoxyquinazolin-4(3H)-one B->C D Step 2: Chlorination C->D SOCl₂ or POCl₃ E 4-Chloro-7,8-dimethoxyquinazoline D->E

Caption: General synthetic workflow starting from 2-amino-4,5-dimethoxybenzoic acid.

Step 1: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one

The initial and crucial step is the formation of the heterocyclic quinazolinone core. This is typically achieved by reacting 2-amino-4,5-dimethoxybenzoic acid with a one-carbon source that provides the C2 atom of the quinazoline ring. The two most common reagents for this transformation are formamidine acetate and formamide.

Mechanistic Rationale: The reaction between the anthranilic acid and formamidine acetate is a condensation reaction. The more nucleophilic amino group of the anthranilic acid attacks the electrophilic carbon of the formamidine, leading to the formation of an intermediate that, upon elimination of ammonia and water, cyclizes to the stable quinazolinone ring system.

Experimental Protocol:

  • To a dry 250 mL round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).

  • Add 100 mL of absolute ethanol to the flask.

  • The mixture is refluxed for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is treated with 50 mL of a saturated sodium bicarbonate solution to adjust the pH to approximately 7-8.

  • The resulting solid is collected by filtration, washed with a small amount of water, and dried to yield the product.

Reported Yield: 87%[1]

Mechanistic Rationale: When formamide is used in excess and at high temperatures, it serves as both the reactant and the solvent. The reaction proceeds via the formation of an intermediate o-amidobenzamide, which then undergoes cyclization to the quinazolinone.[1]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, a mixture of 2-amino-4,5-dimethoxybenzoic acid and an excess of formamide is heated.

  • The reaction temperature is maintained at 140-160°C for several hours.

  • Upon cooling, the product often precipitates from the reaction mixture.

  • The crude product is collected by filtration and washed with cold water to remove excess formamide.

Reported Yield: While this method is straightforward, it often suffers from lower yields and requires higher reaction temperatures. Yields can be as low as 20% under certain conditions, although optimization can improve this.[1]

Step 2: Chlorination of 7,8-Dimethoxyquinazolin-4(3H)-one

The second step involves the conversion of the hydroxyl group of the quinazolinone (in its tautomeric form) to a chloro group. This is a critical transformation, and the choice of chlorinating agent significantly impacts the process's safety, cost, and environmental footprint. The two primary contenders for this role are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).

Mechanistic Rationale: Thionyl chloride is a highly effective chlorinating agent. The reaction mechanism, often catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF), involves the formation of a highly reactive Vilsmeier-Haack type intermediate, which is then attacked by a chloride ion to yield the final product.

Experimental Protocol:

  • In a dry 500 mL round-bottom flask, 7,8-dimethoxyquinazolin-4(3H)-one (6.44 g, 0.031 mol) is suspended in 190 mL of thionyl chloride.

  • A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops) is added.

  • The mixture is refluxed for 5 hours.

  • After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.

  • The resulting solid is carefully and slowly added to 100 mL of ice water with continuous stirring.

  • The pH is adjusted to approximately 7 with dilute ammonia.

  • The light yellow solid product is collected by filtration and dried.

Reported Yield: 93%[1]

Mechanistic Rationale: The chlorination with POCl₃ is believed to proceed through a mechanism similar to a Vilsmeier-Haack reaction.[2] The hydroxyl group of the quinazolinone attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinazoline.[2]

Experimental Protocol:

  • A mixture of 7,8-dimethoxyquinazolin-4(3H)-one and an excess of phosphorus oxychloride is heated to reflux.

  • The reaction is typically monitored by TLC until the starting material is consumed.

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is then carefully quenched by pouring it into a mixture of ice and water.

  • The precipitated product is collected by filtration, washed with water, and dried.

Reported Yield: Yields are generally high, often comparable to or slightly lower than those obtained with SOCl₂.

Cost-Effectiveness Analysis

To provide a practical comparison, the following table outlines the estimated costs of the key reagents based on currently available market prices. These prices are for illustrative purposes and can vary based on supplier, purity, and quantity.

ReagentTypical Cost (per 100g)
2-Amino-4,5-dimethoxybenzoic acid~$50 - $70
Formamidine Acetate~$50 - $60
Formamide~$20 - $30
Thionyl Chloride~$30 - $40
Phosphorus Oxychloride~$40 - $50

Analysis:

  • Starting Material: 2-Amino-4,5-dimethoxybenzoic acid is a moderately priced starting material.

  • Cyclization Step: Formamide is significantly cheaper than formamidine acetate. However, the higher yield and milder reaction conditions associated with formamidine acetate often make it the more cost-effective choice in terms of overall process efficiency and energy consumption. The lower yield of the formamide route would necessitate processing larger batches to obtain the same amount of intermediate, increasing solvent and energy costs.

  • Chlorination Step: Thionyl chloride is generally less expensive than phosphorus oxychloride. Coupled with its reported higher yield in some protocols, SOCl₂ appears to be the more cost-effective chlorinating agent.

Safety and Environmental Considerations

The choice of reagents in a synthetic route has significant implications for the safety of the process and its environmental impact.

ReagentKey HazardsEnvironmental Impact & Disposal
Thionyl Chloride (SOCl₂) Corrosive, toxic if inhaled, reacts violently with water to produce toxic gases (HCl and SO₂).[3][4]Generates acidic waste streams that require neutralization. Unreacted SOCl₂ must be quenched carefully. Disposal must be handled as hazardous waste.[5][6]
Phosphorus Oxychloride (POCl₃) Corrosive, toxic, can cause severe burns.[7][8][9] Reacts vigorously with water.[8]Produces phosphoric acid and HCl upon hydrolysis, leading to acidic waste.[10] Disposal requires specialized hazardous waste management.[8][10]

Comparative Safety Diagram:

cluster_SOCl2 Thionyl Chloride Route cluster_POCl3 Phosphorus Oxychloride Route SOCl2 SOCl₂ SOCl2_Hazards Corrosive Toxic by Inhalation Violent reaction with water SOCl2->SOCl2_Hazards SOCl2_Waste Acidic Waste (HCl, SO₂) Requires careful quenching SOCl2->SOCl2_Waste POCl3 POCl₃ POCl3_Hazards Corrosive Causes severe burns Reacts with water POCl3->POCl3_Hazards POCl3_Waste Acidic Waste (HCl, H₃PO₄) Requires careful quenching POCl3->POCl3_Waste

Caption: Comparison of hazards and waste products for the two main chlorinating agents.

Both chlorinating agents are hazardous and require handling with appropriate personal protective equipment in a well-ventilated fume hood. The workup procedures for both involve quenching with water or a basic solution, which are highly exothermic and must be performed with extreme care, especially on a large scale. From a safety and handling perspective, both reagents present significant challenges, though the gaseous byproducts of SOCl₂ (SO₂) can be more difficult to contain than the phosphoric acid generated from POCl₃.

Scalability and Industrial Application

For a synthetic route to be industrially viable, it must be scalable. The preferred route using formamidine acetate and thionyl chloride is generally considered scalable. The reactions are relatively straightforward, and the purification of the intermediate and final product is typically achieved by simple filtration and washing, avoiding the need for costly and time-consuming column chromatography.

The high yields of this route are also a significant advantage for large-scale production, as they maximize the output from a given amount of starting material. However, the handling of large quantities of SOCl₂ or POCl₃ requires specialized equipment and stringent safety protocols to manage the risks associated with these reactive chemicals.

Conclusion and Recommendations

Based on this comprehensive analysis, the synthetic route to 4-Chloro-7,8-dimethoxyquinazoline that offers the best balance of cost-effectiveness, efficiency, and scalability is the two-step process starting from 2-amino-4,5-dimethoxybenzoic acid, utilizing formamidine acetate for the cyclization and thionyl chloride for the chlorination.

While the use of formamide for cyclization is cheaper on a per-kilogram basis, its lower yield makes it less economically viable for the overall process. Similarly, while phosphorus oxychloride is an effective chlorinating agent, its higher cost and comparable hazard profile make thionyl chloride the preferred reagent from a cost-effectiveness standpoint.

It is imperative to stress that while this route is recommended, the hazardous nature of the chlorinating agents necessitates a thorough risk assessment and the implementation of robust safety measures, particularly when operating at a pilot or industrial scale.

References

  • Benchchem. (2025). Application Note: Synthesis of 4(3H)
  • Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
  • Google Patents. (2022).
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • Benchchem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • DergiPark. (n.d.). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.
  • ResearchGate. (2013).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • National Center for Biotechnology Information. (2011).
  • Indian Chemical Society. (n.d.).
  • ResearchGate. (2014).
  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • National Center for Biotechnology Information. (n.d.). A Simple, Efficient, and Eco-Friendly Method for the Preparation of 3-Substituted-2,3-dihydroquinazolin-4(1H)
  • Carl ROTH. (n.d.).
  • National Center for Biotechnology Information. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
  • National Center for Biotechnology Information. (n.d.). Straightforward synthesis of quinazolin-4(3H)
  • National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.
  • ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride.
  • Google Patents. (n.d.).
  • Drexel University. (2013). Standard Operating Procedures For Thionyl Chloride Waste Handling.
  • Journal of Chemical Technology. (n.d.).
  • Reddit. (2024). Removal of Thionyl Chloride with rotovap.
  • Organic Syntheses. (n.d.). 7-methoxyphthalide.
  • ResearchGate. (n.d.). Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE.
  • Sigma-Aldrich. (2025).
  • Occupational Safety and Health Administr
  • ResearchGate. (n.d.). Reaction of quinine 2 with SOCl2, with intramolecular attack of the quinuclidine amine lone pair preventing an SNi reaction, providing 9-epi-chloride 32-II with inversion of stereochemistry.
  • Drexel University. (2013).
  • CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
  • Carl ROTH. (n.d.).

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 4-Chloro-7,8-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Chloro-7,8-dimethoxyquinazoline (CAS: 211320-77-3) is a reactive heterocyclic intermediate commonly used in the synthesis of tyrosine kinase inhibitors.[1][2] Its primary operational hazard is the labile C-Cl bond at the 4-position , which renders the compound highly susceptible to hydrolysis.

Critical Safety Warning: Improper disposal of this compound into standard aqueous waste streams without pretreatment can generate hydrogen chloride (HCl) gas , leading to container pressurization and potential rupture. This guide prioritizes moisture exclusion and controlled quenching to mitigate this risk.

Chemical Profile & Reactivity Assessment

To handle this compound safely, one must understand its "trigger" mechanisms. The 4-chloro substituent is electrophilic and readily displaced by nucleophiles (water, alcohols, amines).

PropertySpecificationOperational Implication
CAS Number 211320-77-3Use for accurate waste manifesting.[1][2]
Physical State Solid (typically off-white powder)Dust inhalation hazard; use local exhaust.[1][2]
Reactivity Moisture Sensitive Hydrolyzes to release HCl gas and 7,8-dimethoxyquinazolin-4(3H)-one.[1][2]
Corrosivity High (Potential)Hydrolysis products lower pH significantly (pH < 2).[1][2]
Storage 2–8°C, under Inert Gas (Ar/N₂)Prevent degradation before use; keep desiccated.[1][2]
The "Silent Pressure" Hazard

The most frequent safety incident involving 4-chloroquinazolines occurs when solid residue is discarded into a waste container containing "wet" organic solvents. The atmospheric moisture or water content in the solvent initiates hydrolysis:[2]


[1][2]

In a tightly sealed waste drum, this gas evolution can cause catastrophic failure.

Operational Disposal Procedures

Protocol A: Disposal of Pure Solid Reagent

Scenario: Expired shelf-life material or excess dry solid.

  • Segregation: Do NOT mix with general trash or aqueous waste. Segregate into a dedicated container for "Solid Hazardous Waste - Halogenated."

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk if pressurized.

  • Labeling: clearly mark as:

    • Contains: 4-Chloro-7,8-dimethoxyquinazoline[1][2][3]

    • Hazard: Water Reactive, Corrosive[1]

  • Transfer: Send directly for High-Temperature Incineration . This is the only method that ensures complete destruction of the heterocyclic ring and safe scrubbing of the halogenated byproducts.[2]

Protocol B: Disposal of Reaction Mixtures & Liquid Waste

Scenario: Mother liquors or reaction mixtures containing the unreacted starting material.

Step-by-Step Quenching Strategy: Self-Validating Step: Monitor temperature.[4][5] A rapid rise indicates active quenching; proceed only when temperature stabilizes.

  • Dilution: Dilute the reaction mixture with a non-nucleophilic solvent (e.g., Dichloromethane or Ethyl Acetate) if not already in solution.

  • Controlled Alcoholysis (Preferred):

    • Add Methanol (MeOH) or Ethanol (EtOH) slowly to the mixture.

    • Mechanism:[6] The alcohol converts the reactive 4-chloro species into the stable 4-alkoxy ether (e.g., 4-methoxy-7,8-dimethoxyquinazoline).[1] This releases HCl but prevents future uncontrolled hydrolysis.

    • Tip: Add a scavenger base like Triethylamine (Et3N) or solid Sodium Bicarbonate (NaHCO3) to neutralize the generated acid immediately.

  • Aqueous Quench (Alternative):

    • If alcoholysis is not feasible, pour the reaction mixture slowly into a stirred beaker of saturated Sodium Bicarbonate (NaHCO3) solution.

    • Caution: Expect foaming (CO2 evolution) and heat. Do not seal the vessel until gas evolution ceases completely.

  • Final Waste Stream:

    • Once quenched (pH 7-9), separate the organic layer.

    • Dispose of the organic layer as "Halogenated Solvent Waste."

    • Dispose of the aqueous layer as "Aqueous Waste - Basic" (check local regulations for trace organics).

Visualized Workflows

Diagram 1: Operational Decision Matrix

This flowchart guides the researcher through the immediate decision-making process for waste segregation.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Reagent (Pure/Residue) StateCheck->Solid Dry Liquid Reaction Mixture (Solution) StateCheck->Liquid Wet/Solution SolidAction Pack in HDPE Jar Label: 'Water Reactive' Solid->SolidAction QuenchCheck Is it Quenched? Liquid->QuenchCheck Incinerate High-Temp Incineration SolidAction->Incinerate QuenchStep Add MeOH + NaHCO3 (Convert to Ether) QuenchCheck->QuenchStep No (Reactive) SolventStream Halogenated Solvent Waste (F-Code/D-Code) QuenchCheck->SolventStream Yes (Stable) QuenchStep->SolventStream SolventStream->Incinerate

Caption: Decision tree for segregating solid vs. liquid waste to prevent accidental hydrolysis in storage.

Diagram 2: Reactivity & Hazard Mechanism

Understanding the chemical pathway is essential for "Safety by Design." This diagram illustrates why moisture is the enemy.

Reactivity Reagent 4-Chloro-7,8- dimethoxyquinazoline Transition Tetrahedral Intermediate Reagent->Transition + Water Water H2O (Moisture) Water->Transition Product 7,8-Dimethoxy- quinazolin-4(3H)-one Transition->Product Hazard HCl Gas (Corrosive/Pressure) Transition->Hazard Elimination

Caption: Hydrolysis mechanism showing the generation of HCl gas, the primary cause of waste container over-pressurization.[1][2]

Emergency Response: Spill Management

In the event of a spill outside of the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.

  • PPE Upgrade: Wear Silver Shield® or heavy-duty Nitrile gloves (double gloved). Standard latex is insufficient for halogenated heterocycles in organic solvents.

  • Dry Cleanup (Critical):

    • Do NOT spray water on the powder.

    • Cover with a dry absorbent (Vermiculite or chemically inert pads).

    • Sweep carefully to avoid dust generation.[7]

  • Decontamination: Only after the bulk solid is removed, wipe the surface with a 5% Sodium Bicarbonate solution to neutralize traces, followed by water.

References

  • U.S. EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for Halogenated Solvent F-Codes and Corrosivity D-Codes). [Link]

  • National Institutes of Health (PMC). Efficient N-arylation of 4-chloroquinazolines. (Provides mechanistic evidence of the labile C-Cl bond and hydrolysis risks). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7,8-dimethoxyquinazoline
Reactant of Route 2
4-Chloro-7,8-dimethoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.